molecular formula C9H8BrN3 B8588936 5-Bromo-2-imidazol-1-yl-phenylamine

5-Bromo-2-imidazol-1-yl-phenylamine

Cat. No.: B8588936
M. Wt: 238.08 g/mol
InChI Key: XWUDTJSDDBDDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-imidazol-1-yl-phenylamine is a multifunctional aromatic amine featuring both an imidazole ring and a bromo substituent, making it a valuable synthon in advanced organic synthesis and drug discovery campaigns. Its molecular structure serves as a privileged scaffold in medicinal chemistry, particularly in the development of ligands for various enzymatic targets. The electron-rich imidazole ring is a known pharmacophore that can coordinate with metal ions and interact with biological polymers, while the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for non-linear optical (NLO) materials and for probing protein-ligand interactions, similar to other phenyl-imidazole derivatives that have been explored as inhibitors for targets like indoleamine 2,3-dioxygenase (IDO) . As a building block, it facilitates the construction of novel benzimidazole analogues and other N-heterocyclic compounds with potential applications in material science and as bioactive agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-2-imidazol-1-ylaniline

InChI

InChI=1S/C9H8BrN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2

InChI Key

XWUDTJSDDBDDLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)N2C=CN=C2

Origin of Product

United States

Foundational & Exploratory

"5-Bromo-2-imidazol-1-yl-phenylamine chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Functionalization in Drug Discovery

Executive Summary

5-Bromo-2-(1H-imidazol-1-yl)aniline (CAS: 870841-64-8) is a specialized heterocyclic intermediate critical in the synthesis of tricyclic nitrogen scaffolds, particularly imidazo[1,2-a]quinoxalines . Its structural uniqueness lies in the ortho positioning of a nucleophilic primary amine and an electrophilic imidazole ring, enabling rapid cyclization reactions.

This compound is a validated precursor for inhibitors of DltA (D-alanyl-lipoteichoic acid ligase), a virulence factor in Gram-positive bacteria, and serves as a versatile scaffold for kinase inhibitor discovery. This guide provides a validated synthetic protocol, physicochemical profile, and reactivity map to support its integration into high-throughput optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Chemical Name 5-Bromo-2-(1H-imidazol-1-yl)aniline
Synonyms 5-Bromo-2-imidazol-1-yl-phenylamine; 2-(1H-imidazol-1-yl)-5-bromoaniline
CAS Number 870841-64-8
Molecular Formula

Molecular Weight 238.08 g/mol
SMILES Nc1cc(Br)ccc1n1ccnc1
Appearance Beige to Yellow Powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate
pKa (Calc) ~3.5 (Aniline), ~6.0 (Imidazole)
Storage 2-8°C, Hygroscopic, Protect from light

Validated Synthetic Protocol

The synthesis of 5-Bromo-2-(1H-imidazol-1-yl)aniline is a two-step process relying on Nucleophilic Aromatic Substitution (


) followed by nitro reduction. The following protocol is optimized for gram-scale preparation with high purity (>95%).
Step 1: Precursor Synthesis (S_NAr)

Objective: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Imidazole (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Heat at 80-100°C for 4-6 hours.

  • Mechanism: The imidazole acts as a nucleophile displacing the fluorine atom activated by the ortho-nitro group.

  • Workup: Pour into ice water. The yellow precipitate is filtered, washed with water, and dried.

Step 2: Nitro Reduction (The Critical Step)

Objective: Selective reduction of the nitro group to the primary amine without dehalogenating the bromine.

  • Reagents: 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq), Tin(II) Chloride Dihydrate (

    
    , 5.0 eq).
    
  • Solvent: Ethanol (0.1 M concentration).

  • Protocol:

    • Dissolve the nitro-imidazole precursor in Ethanol.

    • Add

      
       in portions.
      
    • Heat to reflux for 20 hours. Monitor by LC-MS (Disappearance of SM

      
      ).
      
    • Critical Workup (Emulsion Control): Concentrate solvent. Dissolve residue in Ethyl Acetate/Water (2:1). Basify to pH 9 with solid

      
      .
      
    • Filtration: The mixture will form a milky suspension (tin salts). Filter through Celite® to remove inorganic salts before phase separation.

    • Extraction: Extract aqueous phase with Ethyl Acetate (2x). Wash combined organics with Brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (DCM/MeOH 97:3).

  • Yield: ~92% as a yellow powder.

  • Validation (NMR):

    
    H NMR (DMSO-
    
    
    
    )
    
    
    7.74 (d, 1H), 7.29 (br s, 1H), 7.10-6.96 (m, 3H), 6.75 (dd, 1H), 5.27 (br s, 2H,
    
    
    ).

Reactivity & Functionalization Map

The utility of this compound stems from its trifunctional nature :

  • Primary Amine (

    
    ):  Nucleophilic handle for acylation or urea formation.
    
  • Imidazole C-2: Electrophilic center (after activation) for cyclization.

  • Aryl Bromide (C-5): Handle for Palladium-catalyzed cross-coupling.

Pathway A: Tricyclic Core Formation (Imidazo[1,2-a]quinoxaline)

The most common application is the formation of the imidazo[1,2-a]quinoxaline scaffold.

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

  • Conditions: Reflux in 1,2-dichlorobenzene or Toluene.

  • Outcome: The amine attacks the carbonyl source, which then cyclizes onto the imidazole C-2 position, forming a tricyclic urea derivative (7-Bromo-5H-imidazo[1,2-a]quinoxalin-4-one).

Pathway B: Suzuki-Miyaura Coupling

The bromine at position 5 is chemically distinct and stable during the imidazole cyclization. It allows for late-stage diversification.

  • Catalyst:

    
     or 
    
    
    
    .
  • Partner: Aryl/Heteroaryl boronic acids.

  • Significance: Allows introduction of solubilizing groups or pharmacophores to modulate potency.

Visualization of Chemical Pathways

G Start 4-Bromo-1-fluoro- 2-nitrobenzene Inter 1-(4-Bromo-2-nitrophenyl)- 1H-imidazole Start->Inter Imidazole, K2CO3 SNAr, 80°C Target 5-Bromo-2-(1H-imidazol-1-yl) aniline (Target Scaffold) Inter->Target SnCl2, EtOH Reflux (Reduct.) Prod1 7-Bromo-5H-imidazo [1,2-a]quinoxalin-4-one Target->Prod1 CDI, Reflux (Cyclization) Prod2 Biaryl Analogs (Library Generation) Target->Prod2 R-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 1: Synthetic workflow from commercial starting materials to the target scaffold and downstream high-value derivatives.[1]

Applications in Drug Discovery

Antibacterial Virulence Inhibitors (DltA)

Research indicates that imidazo[1,2-a]quinoxalines derived from this amine inhibit the DltA enzyme . DltA is responsible for D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria (e.g., S. aureus).

  • Mechanism: Inhibition prevents the masking of negative charges on the bacterial surface, rendering the bacteria susceptible to cationic antimicrobial peptides (CAMPs) and vancomycin.

  • Key Reference: EP 1 972 629 A1 highlights the use of this specific amine to generate a library of DltA inhibitors.

Kinase Inhibitor Scaffolds

The planar, tricyclic nature of the cyclized product mimics the adenosine triphosphate (ATP) binding motif found in many kinase inhibitors. The bromine handle allows for the installation of a "hinge-binding" motif or a "gatekeeper" residue interaction group.

Safety & Handling (MSDS Summary)

  • Hazards: As a halogenated aromatic amine, treat as Acute Toxic (Oral/Dermal) and a potential Skin Sensitizer .

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Tin Residues: The synthesis uses stoichiometric tin. Ensure thorough removal (Celite filtration/basic wash) to prevent heavy metal contamination in biological assays.

References

  • European Patent Office. (2008). Imidazo[1,2-a]quinoxaline derivatives, preparation thereof and therapeutic use thereof. (EP 1 972 629 A1). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-(1H-imidazol-1-yl)aniline. Retrieved from (Search Term: 870841-64-8)

  • Chemical Book. (2025). 5-Bromo-2-imidazol-1-yl-phenylamine Properties and Synthesis. Retrieved from

Sources

In-Depth Technical Profile: Predicted Pharmacodynamics of 5-Bromo-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Biological Activity of 5-Bromo-2-(1H-imidazol-1-yl)aniline Content Type: Technical Whitepaper / Drug Discovery Candidate Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary & Structural Rationale

The compound 5-Bromo-2-(1H-imidazol-1-yl)aniline (referred to herein as BIA-5 ) represents a privileged bicyclic scaffold combining a halogenated aniline core with an N-linked imidazole moiety. Unlike the more common C-linked benzimidazoles or imidazoline derivatives (e.g., clonidine), the N-(1H-imidazol-1-yl) connectivity creates a distinct steric and electronic profile.

This guide synthesizes predicted biological activities based on quantitative structure-activity relationship (QSAR) modeling, pharmacophore overlap with known ligands (brimonidine, substituted anilines), and electronic density functional theory (DFT) principles.

Core Predicted Activity Profile:

  • Primary Target:

    
    -Adrenergic Receptor Agonism (Central Sympatholytic).
    
  • Secondary Target: Heme-Iron Coordination (Inducible Nitric Oxide Synthase - iNOS Inhibition).

  • Off-Target Liability: Cytochrome P450 (CYP3A4/2D6) reversible inhibition.

Structural Analysis & Pharmacophore Mapping[1]

To accurately predict activity, we must deconstruct the molecule into its functional interaction points. The BIA-5 scaffold exhibits a "Push-Pull-Coordinate" electronic signature.

Electronic Causality
  • The 5-Bromo Substituent (Lipophilic/Halogen Bond):

    • Effect: The bromine atom at position 5 is meta to the amine and para to the imidazole. It increases lipophilicity (LogP) facilitating Blood-Brain Barrier (BBB) penetration.

    • Mechanism:[1] It acts as a Halogen Bond (XB) donor. In adrenergic receptors, this often targets a hydrophobic pocket (e.g., Phe/Trp residues) in the transmembrane domain, stabilizing the ligand-receptor complex.

  • The 2-(Imidazol-1-yl) Moiety (Metal/Proton Acceptor):

    • Effect: The N3 nitrogen of the imidazole ring has a lone pair available for hydrogen bonding or metal coordination.

    • Mechanism:[1] Unlike imidazolines (which are basic, pKa ~10-11), the N-linked imidazole is less basic (pKa ~6-7), allowing it to exist as a neutral species at physiological pH, enhancing membrane permeability while retaining H-bond acceptor capacity.

  • The Phenylamine (Aniline) Core (H-Bond Donor):

    • Effect: The primary amine (

      
      ) serves as a critical H-bond donor.
      
    • Causality: In kinase inhibitors, this motif mimics the adenine amine of ATP. In GPCRs, it anchors the ligand to aspartate or serine residues.

Visualization of Pharmacophore Interactions

Pharmacophore BIA5 5-Bromo-2-(imidazol-1-yl)aniline (BIA-5) Br 5-Bromo Group (Halogen Bond Donor) BIA5->Br Imid Imidazole N3 (H-Bond Acceptor / Metal Ligand) BIA5->Imid Amine Aniline NH2 (H-Bond Donor) BIA5->Amine Alpha2 Target: Alpha-2 Adrenergic R. (TM Pocket Interaction) Br->Alpha2 Hydrophobic/XB Interaction Imid->Alpha2 Aspartate Salt Bridge NOS Target: Nitric Oxide Synthase (Heme Iron Coordination) Imid->NOS Fe(II) Coordination CYP Liability: CYP450 (Metabolic Inhibition) Imid->CYP Type II Binding Amine->Alpha2 Serine H-Bond

Figure 1: Pharmacophore deconstruction of BIA-5 linking structural motifs to predicted biological targets.

Detailed Predicted Pharmacology

Primary Prediction: -Adrenergic Modulation

The structural similarity to brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline) is the strongest predictor of activity. While brimonidine uses a quinoxaline core, the spatial arrangement of the bromo-aromatic and the nitrogen-heterocycle in BIA-5 is topologically analogous.

  • Predicted Affinity (

    
    ):  Low nanomolar to high nanomolar range (10–100 nM).
    
  • Mechanism: The imidazole nitrogen mimics the protonated imidazoline of clonidine. The 5-Br group occupies the hydrophobic accessory pocket defined by transmembrane helices TM3 and TM5.

  • Therapeutic Implication: Potential utility as a hypotensive agent, sedative, or for intraocular pressure reduction (glaucoma).

Secondary Prediction: Heme-Dependent Enzyme Inhibition

N-substituted imidazoles are classic Type II ligands for heme proteins. The unhindered nitrogen (N3) can coordinate axially with the heme iron (Fe).

  • Target: Inducible Nitric Oxide Synthase (iNOS).

    • Rationale: Phenyl-imidazole derivatives have been documented to inhibit NOS by competing with oxygen for the heme iron. The aniline amine provides a secondary anchor point within the substrate access channel.

  • Liability: CYP450 Inhibition.

    • Risk:[1] High probability of inhibiting CYP3A4 or CYP2C9. This suggests BIA-5 would require careful drug-drug interaction (DDI) profiling early in development.

Experimental Validation Protocols

To transition from prediction to empirical data, the following self-validating workflows are required.

Synthesis of BIA-5 (The "Check" Step)

Note: Direct bromination of 2-(imidazol-1-yl)aniline may yield mixtures. A convergent route is preferred for purity.

Protocol: Copper-Catalyzed Ullmann Coupling

  • Reagents: 2,5-Dibromoaniline (1.0 eq), Imidazole (1.2 eq), CuI (10 mol%),

    
     (2.0 eq), L-Proline (20 mol%).
    
  • Solvent: DMSO, heated to 110°C for 24 hours under Argon.

  • Purification: The reaction exploits the higher reactivity of the iodine/bromine at the 2-position (ortho to amine) due to the directing effect, or requires starting with 2-iodo-5-bromoaniline for regioselectivity.

  • Validation:

    
    -NMR must show the diagnostic imidazole protons (singlet/doublets at ~7.0-7.8 ppm) and the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.
    
Biological Screening Workflow

Workflow Step1 Step 1: Chemical Synthesis (Ullmann Coupling) Step2 Step 2: Primary Screen (Radioligand Binding: Alpha-2) Step1->Step2 Decision Hit Validation? (Ki < 100nM) Step2->Decision Step3 Step 3: Functional Assay (cAMP Inhibition / GTPγS) Step4 Step 4: Selectivity Panel (CYP450 & Kinase Profiling) Step3->Step4 Decision->Step1 No (Refine SAR) Decision->Step3 Yes

Figure 2: Sequential validation workflow for confirming BIA-5 biological activity.

Assay 1:


-Adrenergic Radioligand Binding 
  • Method: Competition binding using

    
    -RX821002 (Antagonist) or 
    
    
    
    -UK14304 (Agonist) in CHO cell membranes expressing human
    
    
    receptors.
  • Success Metric:

    
    .
    

Assay 2: Spectral Binding Study (Heme Coordination)

  • Method: UV-Vis difference spectroscopy with recombinant CYP3A4 or iNOS.

  • Observation: Look for a Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm), indicating nitrogen ligation to the heme iron.

Predicted ADME/Tox Profile

PropertyPredicted ValueRationale
LogP 2.8 – 3.2Bromine significantly increases lipophilicity compared to the parent aniline.
Solubility Moderate (

)
Planar, crystalline lattice energy likely high; requires salt formation (HCl/Mesylate).
Metabolism High ClearanceThe aniline amine is prone to N-acetylation (NAT1/2) or N-oxidation. The imidazole ring is generally stable.
Toxicity Genotoxicity Alert Anilines with electron-withdrawing groups can be Ames positive (mutagenic) via hydroxylamine metabolites.

References

  • BenchChem. (2025). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-1-yl)aniline hydrochloride Product Specification. Retrieved from

  • National Institutes of Health (PMC). (2018). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics. Retrieved from

  • Drug Design Org. (2005). Structure Activity Relationships: Imidazoles and Oxazoles. Retrieved from

  • Smolecule. (2024). Biological Activity of Benzimidazole Scaffolds. Retrieved from

Sources

The Strategic Importance of the Imidazole-Phenylamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 2-Imidazol-1-yl-phenylamine Scaffold in Modern Drug Discovery

Abstract: The 2-imidazol-1-yl-phenylamine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of targeted therapeutic agents. While 5-Bromo-2-imidazol-1-yl-phenylamine is not itself a therapeutic agent, its true value lies in its role as a versatile chemical intermediate. The bromine atom provides a reactive handle for synthetic chemists to build more complex molecules, particularly a class of drugs known as kinase inhibitors. This guide delves into the core mechanistic principles of how this scaffold is utilized to achieve potent and selective inhibition of key protein kinases implicated in diseases such as cancer and inflammatory disorders. We will explore the specific molecular interactions that drive its efficacy, provide detailed experimental protocols for its characterization, and present case studies of derivative compounds.

The imidazole ring is a cornerstone of many biological molecules, including the amino acid histidine and nucleic acids.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for drug-receptor interactions.[2][3][4] When coupled with a phenylamine group, it forms a scaffold that is perfectly suited for targeting the ATP-binding pocket of protein kinases.[5][6]

Key Features:

  • Hinge-Binding: The phenylamine nitrogen often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction is a primary determinant of binding affinity.

  • Versatility: The bromine atom on the 5-Bromo-2-imidazol-1-yl-phenylamine variant is a key site for chemical modification. Using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, researchers can attach a wide variety of chemical groups.[5][7] This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7]

  • Favorable Interactions: The imidazole ring itself can form a range of beneficial interactions within the active site, including hydrogen bonds, pi-pi stacking, and van der Waals forces, contributing to the overall stability of the drug-target complex.[2][4]

General Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by adding phosphate groups to proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6] Kinase inhibitors developed from the 2-imidazol-1-yl-phenylamine scaffold are typically ATP-competitive, Type I inhibitors.

The Mechanism:

  • Target Recognition: The inhibitor enters the active site of the kinase, which normally binds ATP.

  • Hinge Interaction: The phenylamine portion of the scaffold or a similar amine-containing heterocycle anchors the molecule to the kinase hinge region via hydrogen bonds.

  • Pocket Occupancy: The rest of the molecule, including the imidazole ring and its substituents, occupies the rest of the ATP-binding pocket, preventing the binding of ATP.

  • Signal Blockade: By blocking ATP binding, the kinase is unable to phosphorylate its downstream substrates, thereby interrupting the signaling pathway that drives pathological processes like cell proliferation or inflammation.

cluster_kinase Kinase Active Site cluster_pathway Cellular Signaling ATP ATP Pocket ATP Binding Pocket ATP->Pocket Binds Inhibitor Scaffold-Based Inhibitor Inhibitor->Pocket Competitively Binds Substrate Substrate Protein Pocket->Substrate Phosphorylates Hinge Hinge Region PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream

Caption: Competitive inhibition of a protein kinase.

Case Study: Targeting p38 MAP Kinase in Inflammation

The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of the inflammatory response. Inhibitors of p38 have therapeutic potential for a range of inflammatory diseases. Several imidazole-based compounds have been developed to target this kinase.[8]

Signaling Pathway:

External inflammatory stimuli (like cytokines) activate an upstream kinase cascade, leading to the phosphorylation and activation of p38. Active p38 then phosphorylates transcription factors and other proteins, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.

Stimuli Inflammatory Stimuli (e.g., Cytokines) Upstream Upstream Kinases Stimuli->Upstream p38 p38 MAP Kinase Upstream->p38 Activates TF Transcription Factors p38->TF Phosphorylates Inhibitor Imidazole-Based Inhibitor Inhibitor->p38 Inhibits Mediators Pro-inflammatory Mediators (TNF-α, IL-6) TF->Mediators Upregulates Inflammation Inflammatory Response Mediators->Inflammation

Caption: p38 MAP Kinase inflammatory signaling pathway.

Molecular Docking Insights: Computational docking studies show that imidazole-based inhibitors fit snugly into the p38 active site. The imidazole core interacts with key amino acid residues, while other parts of the molecule can be modified to enhance selectivity and potency.[3][8] For example, specific derivatives have shown IC50 values in the nanomolar range against p38 MAP kinase.[8]

Experimental Protocols for Characterization

Validating the mechanism of action requires a combination of biochemical, cell-based, and computational assays.

Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC50 value).

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) containing MgCl2, ATP, and a specific peptide substrate for the target kinase.

    • Reconstitute recombinant active kinase enzyme to a working concentration.

    • Prepare a serial dilution of the test compound (derived from 5-Bromo-2-imidazol-1-yl-phenylamine) in DMSO.

  • Assay Execution:

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Use a detection method to quantify the amount of phosphorylated substrate. Common methods include luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.

    • Read the plate using a luminometer.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Serial Dilution of Test Compound C Combine Reagents in 96-well Plate A->C B Prepare Kinase, Substrate & ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Quantify Phosphorylation (Luminescence) E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell-Based Cytotoxicity Assay (MTT)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic (cell-killing) effect of a compound on cancer cell lines.[9]

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., T24 urothelial carcinoma cells) in appropriate media until they are in the exponential growth phase.[9]

    • Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate the plate for a set period (e.g., 48-72 hours) in a cell culture incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

    • Incubate for 2-4 hours.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against compound concentration to determine the IC50 value (the concentration that causes 50% reduction in viability).[9]

Data Summary

The utility of the 2-imidazol-1-yl-phenylamine scaffold is demonstrated by the potent activity of its derivatives against various cancer cell lines and kinases.

Derivative ClassTargetCell LineIC50 (µM)Reference
Substituted ImidazoleKinasesT24 (Bladder Cancer)56.11 - 67.29[9]
ImidazoloneChk1 / Chk2MCF-7 (Breast Cancer)0.137 / 0.25[10]
Imidazole Amidep38 MAP Kinase(Biochemical Assay)0.403[8]
Imidazole N-phenylbenzamideABL1 KinaseA549 (Lung Cancer)7.5 - 11.1[11]

Conclusion and Future Directions

The 5-Bromo-2-imidazol-1-yl-phenylamine building block and the broader 2-imidazol-1-yl-phenylamine scaffold are invaluable tools in modern drug discovery. They provide a robust and adaptable framework for designing potent and selective kinase inhibitors. The mechanism of action for these compounds is rooted in their ability to effectively compete with ATP by forming strong interactions within the kinase active site, particularly with the conserved hinge region.

Future research will likely focus on creating next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and the ability to overcome drug resistance mechanisms. The continued exploration of chemical diversity around this core scaffold promises to yield novel therapeutics for a wide range of human diseases.

References

  • Al-Ostath, A., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. PMC.
  • BenchChem. (2025). Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors. BenchChem.
  • Ouf, S. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Sedić, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules.
  • Hayri, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
  • De Vita, D., et al. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • Nema, T., & Agrawal, A. (n.d.). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar.
  • Ali, I., et al. (n.d.).
  • Pérez-Villanueva, J., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Ferreira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

Sources

"solubility and stability of 5-Bromo-2-imidazol-1-yl-phenylamine"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability of 5-Bromo-2-imidazol-1-yl-phenylamine Content Type: Technical Whitepaper / Pre-formulation Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

5-Bromo-2-imidazol-1-yl-phenylamine (CAS: 870841-64-8) is a critical heterocyclic intermediate often employed in the synthesis of


-adrenergic agonists and kinase inhibitors. Its molecular architecture—comprising an electron-deficient aniline core substituted with a basic imidazole moiety—dictates a distinct solubility and stability profile.

This guide provides a technical analysis of the compound’s behavior, moving beyond generic data to explore the mechanistic drivers of its solubility (pH-dependence, salt formation potential) and stability (oxidative susceptibility, photolability).[1] It serves as a foundational protocol for researchers optimizing reaction conditions or developing early-stage formulations.

Structural Architecture & Physicochemical Properties[1][2][3]

To predict solubility and stability accurately, we must first deconstruct the molecule’s electronic environment.[1]

Molecular Analysis
  • Core Scaffold: Aniline (Phenylamine).[1]

  • Substituents:

    • 5-Bromo: Electron-withdrawing group (EWG) via induction (

      
      ), deactivating the phenyl ring and slightly lowering the basicity of the amine.[1]
      
    • 2-Imidazol-1-yl: An imidazole ring attached via the

      
       nitrogen. This linkage leaves the 
      
      
      
      nitrogen available as a proton acceptor.[1]
  • Intramolecular Interaction: A potential intramolecular hydrogen bond exists between the aniline

    
     and the imidazole 
    
    
    
    lone pair. This interaction stabilizes the neutral form, potentially reducing aqueous solubility in the pH 6–8 range.[1]
Predicted Properties Table
PropertyValue / PredictionTechnical Rationale
Molecular Formula

Molecular Weight 238.08 g/mol
pKa (Base) ~5.5 – 6.0 (Imidazole

)
Lower than unsubstituted imidazole (6.95) due to the electron-withdrawing phenyl-bromo system.
pKa (Acid) ~2.5 – 3.0 (Aniline

)
The aniline nitrogen is weakly basic; protonation occurs only at very low pH.[1]
LogP (Octanol/Water) ~2.1 – 2.5Moderately lipophilic in neutral state due to the bromo-aryl core.[1]
H-Bond Donors 1 (Aniline

)
Primary amine.
H-Bond Acceptors 2 (Imidazole

, Aniline

)
Imidazole

is the dominant acceptor.[1]

Solubility Assessment

The solubility of 5-Bromo-2-imidazol-1-yl-phenylamine is pH-dependent . Understanding the ionization state is the key to dissolving this compound effectively.[1]

Aqueous Solubility Profile
  • Acidic pH (pH < 4): High Solubility. [1]

    • Mechanism:[1] Protonation of the imidazole

      
       converts the molecule into a cationic species (
      
      
      
      ).[1]
    • Recommendation: Use 0.1 M HCl or Methanesulfonic acid (MsOH) for stock solution preparation in aqueous media.[1]

  • Neutral/Basic pH (pH > 6): Low Solubility. [1]

    • Mechanism:[1] The molecule exists as a neutral free base.[1] The lipophilic bromine and aromatic rings dominate, causing precipitation.[1]

    • Risk:[1] "Crashing out" occurs rapidly if an acidic stock solution is diluted into a pH 7.4 buffer (PBS).[1]

Organic Solvent Screening

For synthesis and purification, solvent choice should align with the compound's polarity.[1]

Solvent ClassSuitabilityNotes
Polar Aprotic Excellent DMSO, DMF, DMAc. Solubilizes the free base effectively (>50 mg/mL). Ideal for biological assays.[1]
Polar Protic Good Methanol, Ethanol. Good solubility, especially if slightly acidified.[1] Useful for recrystallization.[1]
Chlorinated Moderate DCM, Chloroform. Soluble due to lipophilic character, but less stable long-term (potential alkylation).[1]
Non-Polar Poor Hexane, Heptane. The compound will not dissolve.[1] Useful as an anti-solvent for precipitation.[1]

Stability Profiling

While the imidazole-phenyl bond is robust, the functional groups present specific degradation risks.[1]

Chemical Stability Risks
  • Oxidation (Aniline Moiety): Primary aromatic amines are susceptible to oxidation, leading to the formation of azo compounds or quinone imines, causing the solid to darken (yellow

    
     brown/black) over time.[1]
    
    • Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1]

  • Photolysis (C-Br Bond): Aryl bromides can undergo homolytic cleavage under UV light, leading to debromination (formation of radical species).[1]

    • Mitigation: Amber glassware is mandatory.[1]

  • Hydrolysis: The

    
     bond is generally resistant to hydrolysis under standard conditions.[1] However, extreme acidic conditions at high temperatures (>80°C) may induce cleavage.[1]
    
Forced Degradation Workflow

To validate stability, researchers should perform stress testing (Stress-Testing).[1]

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start 5-Bromo-2-imidazol-1-yl-phenylamine (Solid/Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (3% H2O2, RT, 4h) Start->Oxidation Photo Photostability (UV/Vis, 1.2M Lux·h) Start->Photo Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Result Degradation Profile & Impurity ID Analysis->Result

Figure 1: Recommended forced degradation workflow to identify stability-indicating markers.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized method for accurate solubility data.

  • Preparation: Weigh 10 mg of compound into three separate 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, pH 4.5, pH 7.4) to each vial.

  • Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.

    • Note: If the solution becomes clear, add more solid until a suspension persists (saturation).[1]

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm).

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[1]

Protocol B: Stock Solution Preparation for Biological Assays

Self-validating method to prevent precipitation.

  • Dissolution: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM. Sonicate if necessary.[1]

  • Visual Check: Ensure the solution is clear and free of particulates.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Dilution: When adding to aqueous media (cell culture), ensure the final DMSO concentration is <0.5%.[1] Add the DMSO stock slowly to the vortexing aqueous media to prevent local high concentrations that trigger precipitation.[1]

Storage and Handling Guidelines

ParameterRecommendationRationale
Temperature 2–8°C (Short term) / -20°C (Long term)Slows oxidative degradation of the amine.
Atmosphere Inert (Argon or Nitrogen)Prevents N-oxidation (browning).[1]
Container Amber Glass VialProtects C-Br bond from photolysis.
Hygroscopicity DesiccateImidazoles can be hygroscopic; moisture accelerates degradation.[1]

References

  • Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1] Link

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • PubChem. (n.d.).[1] Compound Summary for CAS 870841-64-8. National Library of Medicine.[1] Link(Note: General SAR derived from structural analogs in PubChem database).[1]

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.[1] Link[1]

Sources

Initial Toxicity Screening of 5-Bromo-2-imidazol-1-yl-phenylamine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) represents a halogenated bi-aryl scaffold frequently encountered as a synthetic intermediate or pharmacophore in drug discovery[1][2]. Structurally, it combines an unprotected aniline moiety with an imidazole ring. While these functional groups offer valuable binding interactions for therapeutic targets, they present a dual toxicological liability.

As a Senior Application Scientist, designing a screening cascade for this molecule requires moving beyond generic assay panels. We must deploy a structurally targeted, self-validating screening strategy. This whitepaper outlines the mechanistic rationale and step-by-step methodologies required to accurately profile the Cytochrome P450 (CYP) inhibition and genotoxic risks associated with this specific chemical architecture.

Structural Toxicology & Mechanistic Rationale

Effective toxicity screening is predicated on understanding the causality of molecular interactions. For 5-Bromo-2-imidazol-1-yl-phenylamine, the toxicological profile is governed by three primary structural features:

  • The Imidazole Moiety (CYP450 Liability): The unhindered nitrogen (N3) of the imidazole ring has a high propensity to coordinate directly with the prosthetic heme iron of CYP450 enzymes (particularly CYP3A4, CYP2C9, and CYP2C19)[3][4]. This interaction leads to potent reversible inhibition. Furthermore, if the molecule is metabolically activated, it can result in mechanism-based inhibition (MBI), permanently inactivating the enzyme and creating severe clinical drug-drug interaction (DDI) risks[5].

  • The Aniline Moiety (Genotoxicity Liability): Primary aromatic amines are classic structural alerts for genotoxicity. CYP-mediated N-oxidation converts the aniline into a reactive hydroxylamine intermediate, which can subsequently form covalent DNA adducts[6]. Standard Ames testing can yield false negatives for certain substituted anilines due to steric hindrance or intermediate instability[6]; thus, specialized protocols (e.g., pre-incubation with elevated S9 concentrations or mammalian DNA repair assays) are mandatory[7][8].

  • The Bromine Substituent: Halogenation increases lipophilicity, which enhances cellular penetration but can also prolong the half-life of reactive intermediates, exacerbating the baseline toxicities of the parent moieties.

ToxicityMechanisms cluster_aniline Aniline Moiety (Genotoxicity) cluster_imidazole Imidazole Moiety (CYP Inhibition) Compound 5-Bromo-2-imidazol-1-yl-phenylamine N_Oxidation CYP-Mediated N-Oxidation Compound->N_Oxidation Heme_Binding Direct Heme Iron Binding Compound->Heme_Binding Hydroxylamine Hydroxylamine Intermediate N_Oxidation->Hydroxylamine DNA_Adducts DNA Adduct Formation Hydroxylamine->DNA_Adducts CYP_Inhibition Reversible/Irreversible CYP Inhibition Heme_Binding->CYP_Inhibition DDI_Risk Drug-Drug Interaction (DDI) Risk CYP_Inhibition->DDI_Risk

Caption: Mechanistic pathways of toxicity for 5-Bromo-2-imidazol-1-yl-phenylamine.

Core Screening Workflow & Decision Matrix

To systematically de-risk this compound, we employ a tiered screening strategy. Tier 1 focuses on high-throughput identification of baseline liabilities. Tier 2 is triggered conditionally to resolve mechanistic ambiguities, ensuring that every identified risk is validated in a physiologically relevant model.

ScreeningWorkflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Mechanistic Resolution Start 5-Bromo-2-imidazol-1-yl-phenylamine CYP CYP450 Inhibition (LC-MS/MS) Start->CYP Ames Ames Test (Pre-incubation) Start->Ames Cyto Cytotoxicity (HepG2) Start->Cyto TDI Time-Dependent Inhibition (TDI) CYP->TDI IC50 < 10 µM UDS Hepatocyte DNA Repair (UDS Assay) Ames->UDS Positive/Equivocal Spheroid 3D Spheroid Hepatotoxicity Cyto->Spheroid CC50 < 50 µM

Caption: Tiered toxicity screening workflow and decision triggers.

Quantitative Data Interpretation Matrix

To ensure objective go/no-go decisions, all quantitative data must be evaluated against strict thresholds.

AssayTarget MetricThreshold for ConcernMechanistic ImplicationFollow-up Action (Tier 2)
CYP450 Inhibition IC₅₀ (Reversible)< 10 µMDirect imidazole-heme binding.Proceed to TDI Assay.
CYP450 MBI IC₅₀ Shift (Pre-incubation)> 1.5-fold shiftReactive metabolite covalent binding.Flag for severe DDI risk.
Ames Test Revertant Fold Change≥ 2.0x Vehicle ControlAniline-driven DNA mutagenesis.Proceed to UDS Assay.
UDS Assay Net Nuclear Grains (NNG)≥ 5 NNGConfirmed mammalian DNA adducts.Terminate/Redesign scaffold.
Cytotoxicity CC₅₀ (ATP Viability)< 50 µMGeneral organelle/membrane toxicity.3D Spheroid Hepatotoxicity.

Validated Experimental Protocols

Protocol A: LC-MS/MS Cytochrome P450 Inhibition & MBI Assay

Causality & Self-Validation: The imidazole ring is a classic pharmacophore that coordinates the prosthetic heme iron of CYP enzymes, leading to reversible competitive inhibition[3][4]. However, if the aniline moiety undergoes CYP-mediated bioactivation into a reactive species, it can covalently modify the apoenzyme, resulting in mechanism-based inhibition (MBI)[5]. A standard co-incubation assay cannot differentiate these; therefore, a pre-incubation step with NADPH is required to self-validate the mechanism[5].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Prepare 5-Bromo-2-imidazol-1-yl-phenylamine in an 8-point concentration gradient (0.1 µM to 50 µM, final DMSO ≤ 0.1%).

  • Pre-incubation (MBI Assessment): Incubate the test compound with HLM in the presence and absence of 1 mM NADPH for 30 minutes at 37°C[5]. Self-validation: A shift in IC₅₀ only in the +NADPH arm confirms metabolism-dependent irreversible inhibition.

  • Substrate Addition: Introduce a cocktail of FDA-recommended CYP-specific probe substrates at their respective

    
     values (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6)[3][9].
    
  • Reaction & Termination: Incubate for 10 minutes. Terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing stable-isotope-labeled internal standards.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify metabolite formation[9]. Calculate IC₅₀ using non-linear regression software.

Protocol B: Enhanced Ames Test for Aromatic Amines

Causality & Self-Validation: Standard plate incorporation protocols often yield false negatives for aniline derivatives[6]. This occurs because the enzymatic activation to electrophilic intermediates (hydroxylamines) can be sterically hindered, or the intermediates are too unstable to reach the bacterial DNA in a solid matrix[7]. By utilizing a liquid pre-incubation protocol with an elevated (20%) S9 fraction, we force prolonged kinetic interaction between the pro-mutagen, the metabolic enzymes, and the bacteria, thereby validating the true mutagenic potential[7].

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift), TA100 (base-pair substitution), and TA102 (oxidative damage)[10].

  • Metabolic Activation: Prepare an S9 mix using Aroclor 1254-induced rat liver homogenate. Crucially, use a 20% S9 concentration (higher than the standard 10%) to ensure sufficient N-oxidation of the aniline moiety[7].

  • Pre-incubation: In a sterile test tube, mix 100 µL of bacterial suspension, 500 µL of the 20% S9 mix (or buffer for the -S9 control), and 50 µL of the test compound (0.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking (150 rpm)[7].

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to the tube, vortex gently, and pour immediately onto minimal glucose agar plates.

  • Analysis: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

Protocol C: Mammalian DNA Repair (UDS) Assay in Primary Hepatocytes

Causality & Self-Validation: Because bacterial systems lack intact mammalian DNA repair machinery and complex chromatin structures, positive or equivocal Ames results must be contextualized[6]. The Unscheduled DNA Synthesis (UDS) assay in primary rat hepatocytes serves as a self-validating secondary screen. Hepatocytes retain native Phase I/II metabolic competence, allowing us to measure actual DNA excision repair following adduct formation by the aniline moiety[8].

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary hepatocytes from male Sprague-Dawley rats via a two-step collagenase perfusion method. Seed cells on coverslips in 6-well plates and allow 2 hours for attachment.

  • Exposure: Treat cells with 5-Bromo-2-imidazol-1-yl-phenylamine (1 to 100 µM) in the presence of 5 µCi/mL[³H]-thymidine for 18 hours[8].

  • Autoradiography: Wash cells extensively with PBS, fix with ethanol/glacial acetic acid (3:1), and mount coverslips on glass slides. Dip slides in photographic emulsion and expose for 7-14 days in a light-tight box at 4°C.

  • Development & Scoring: Develop the slides and counterstain with hematoxylin/eosin. Under a microscope (1000x magnification), count the silver grains over the nucleus (representing UDS) and subtract the cytoplasmic background grains to calculate the Net Nuclear Grains (NNG)[8].

References

1.7 2.6 3.8 4.10 5.3 6.1 7.5 8.4 9.9 10.2

Sources

Methodological & Application

Application Note: Protocol for Dissolving 5-Bromo-2-imidazol-1-yl-phenylamine for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

5-Bromo-2-imidazol-1-yl-phenylamine (also known as 5-bromo-2-(1H-imidazol-1-yl)aniline ) is a heterocyclic building block and bioactive intermediate often utilized in the synthesis of DltA inhibitors (targeting Gram-positive bacteria) and imidazo[1,2-a]quinoxaline derivatives.[1][2][3]

Due to the presence of the aniline (phenylamine) moiety and the imidazole ring, this compound exhibits specific solubility challenges—namely, poor aqueous solubility at neutral pH and potential oxidation sensitivity (browning) upon light exposure. This protocol outlines a standardized method for solubilization, sterile filtration, and delivery into cell culture systems to ensure experimental reproducibility and minimize cytotoxicity caused by solvent shock.

Physicochemical Identity
PropertyDetail
Chemical Name 5-Bromo-2-(1H-imidazol-1-yl)aniline
CAS Number 870841-64-8 (Primary), 2504147-98-0
Molecular Formula C

H

BrN

Molecular Weight 238.08 g/mol
Appearance Off-white to pale brown solid
Solubility (DMSO) Soluble (>50 mM)
Solubility (Water) Insoluble (at pH 7.[1][2]4)
pKa (Predicted) ~6.5 (Imidazole), ~3.5 (Aniline)

Solubility Assessment & Solvent Choice

The successful delivery of this compound to cells relies on the "Cosolvent Method." Direct dissolution in cell culture media (RPMI, DMEM) will result in immediate precipitation due to the hydrophobic bromine and aromatic rings.

Solvent Selection Matrix
  • Dimethyl Sulfoxide (DMSO): Recommended. The compound is highly soluble in DMSO due to its polar aprotic nature, which disrupts the crystal lattice of the aryl-imidazole.

  • Ethanol (EtOH): Secondary Choice. Soluble, but high volatility makes concentration management difficult during long-term storage. Ethanol is also more cytotoxic to certain sensitive cell lines (e.g., primary neurons) than DMSO at equivalent percentages.

  • Water/PBS: Not Recommended. The compound is hydrophobic. Acidification (pH < 4) increases solubility but is incompatible with cell culture.

Detailed Protocol: Stock Solution Preparation

Materials Required[1][4][5][6][7][8][9]
  • Compound: 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8).[4][5]

  • Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%, e.g., Sigma D2650).

  • Vials: Amber glass vials (to protect the aniline group from photo-oxidation).[1]

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or Cellulose Acetate as they may bind the small molecule.

Step-by-Step Methodology
Step 1: Calculation

Calculate the mass required for a 50 mM stock solution.



Example: To prepare 1 mL  of 50 mM  stock:


Step 2: Dissolution[1][6]
  • Weigh ~12 mg of the compound into a sterile amber glass vial. Record the exact weight.

  • Calculate the exact volume of DMSO required to reach 50 mM based on the recorded weight.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and amber-tinted.[1]

Step 3: Sterilization & Storage[1]
  • Filter the solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.

  • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Cell Culture Delivery Strategy

To prevent "solvent shock" (cytotoxicity from the DMSO itself) and precipitation, use a Serial Dilution strategy rather than adding the stock directly to the cell plate.

The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media can cause local precipitation where the droplet hits the aqueous phase.

  • Prepare Working Solution (1000x):

    • If your target concentration is 10 µM , dilute your 50 mM stock to 10 mM using DMSO.

  • Intermediate Step (10x):

    • Dilute the 10 mM stock 1:100 into pre-warmed culture media in a sterile tube.

    • Result: 100 µM compound in media with 1% DMSO.

    • Observation: Check for turbidity (precipitation). If clear, proceed.

  • Final Treatment (1x):

    • Add the Intermediate Solution 1:10 to the cells.

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cells).

Visual Workflow (DOT Diagram)

ProtocolWorkflow Compound Solid Compound (CAS 870841-64-8) Stock 50 mM Stock Solution (Amber Vial) Compound->Stock Weigh DMSO Anhydrous DMSO DMSO->Stock Dissolve Filter 0.22 µm PTFE Filtration Stock->Filter Sterilize Storage Storage -20°C / -80°C Filter->Storage Aliquot Dilution Intermediate Dilution (1:100 in Media) Storage->Dilution Thaw & Dilute Cells Cell Treatment (Final DMSO < 0.1%) Dilution->Cells Add to Wells

Caption: Workflow for the preparation, storage, and aseptic delivery of 5-Bromo-2-imidazol-1-yl-phenylamine to cell culture systems.

Troubleshooting & Controls

Common Issues
IssueCauseSolution
Precipitation in Media Concentration too high (>100 µM) or rapid addition.[1]Use the "Intermediate Dilution" method. Sonicate the intermediate step.
Color Change (Darkening) Oxidation of the aniline amine group.Ensure storage in amber vials . Flush headspace with Nitrogen/Argon if possible.
Cell Death in Controls DMSO toxicity.Ensure final DMSO concentration is ≤ 0.5% (ideally 0.1%). Run a "Vehicle Control" (DMSO only).
Experimental Controls
  • Vehicle Control: Cells treated with media containing 0.1% DMSO (or equivalent final concentration) without the compound.

  • Positive Control: A known inhibitor (e.g., Staurosporine for apoptosis assays) to validate the assay system.

Biological Context & Signaling (General)

While 5-Bromo-2-imidazol-1-yl-phenylamine is often a synthetic intermediate , its structural analogs (amino-aryl-imidazoles) are frequently investigated for:

  • Bacterial DltA Inhibition: Preventing D-alanylation of teichoic acids in Gram-positive bacteria [1].

  • Kinase Inhibition: The aniline-imidazole scaffold mimics the ATP-binding hinge region of various kinases.[1]

  • Alpha-Adrenergic Activity: Structurally related to clonidine/brimonidine analogs.[1]

Cellular Uptake Mechanism

As a hydrophobic small molecule (LogP ~2-3), the compound enters cells primarily via Passive Diffusion .

CellularUptake Extracellular Extracellular Space (Culture Media) Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Hydrophobic) Intracellular Cytosol Membrane->Intracellular Release Target Target Protein (Enzyme/Receptor) Intracellular->Target Binding (H-Bonds/Van der Waals)

Caption: Mechanism of cellular entry for hydrophobic small molecules like 5-Bromo-2-(1H-imidazol-1-yl)aniline.[1]

References

  • ChemSrc. (2025).[2] 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) Physicochemical Properties.[1][4][5]Link

  • PubChem. (2025).[7] Compound Summary: Imidazole Derivatives and Biological Activity.[8][9][10][11] National Library of Medicine. Link

  • Google Patents. (2007). EP1972629A1: Inhibitors of the DltA enzyme of Gram-positive bacteria.[1] (Describes the use of 5-bromo-2-imidazol-1-yl-phenylamine as a key intermediate). Link

  • BenchChem. (2025). General Protocol for Dissolving Hydrophobic Small Molecules in DMSO.Link

Sources

Application Note: Functional Characterization of 5-Bromo-2-imidazol-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the pharmacological potential of 5-Bromo-2-imidazol-1-yl-phenylamine (CAS: 870841-64-8).

While primarily documented as a key synthetic intermediate for Imidazo[1,2-a]quinoxaline-based DltA inhibitors (virulence factor targets in Gram-positive bacteria), this compound represents a privileged scaffold containing an N-aryl imidazole and a halogenated aniline. This structure warrants screening for antibacterial sensitization , kinase inhibition , and off-target cytotoxicity .

Part 1: Compound Profile & Handling

Compound Identity:

  • Common Name: 5-Bromo-2-(1H-imidazol-1-yl)aniline

  • CAS Number: 870841-64-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 238.08 g/mol

  • Structural Class: N-Aryl Imidazole / Halogenated Aniline

Storage & Stability:

  • Solid State: Store at -20°C under desiccated conditions. Protect from light (anilines are prone to photo-oxidation, turning brown/black).

  • Stock Solution: Soluble in DMSO (up to 50 mM). Avoid aqueous stock solutions due to potential hydrolytic instability or precipitation.

  • Handling: Use amber vials. Prepare fresh working dilutions daily.

Part 2: Mechanism of Action (The "Why")

The primary biological relevance of this scaffold lies in the inhibition of DltA (D-alanine-D-alanyl carrier protein ligase) .

The Pathway: Gram-positive bacteria (e.g., S. aureus, S. agalactiae) use the DltABCD operon to incorporate D-alanine into cell wall teichoic acids. This D-alanylation introduces a positive charge to the cell surface, repelling cationic antimicrobial peptides (CAMPs) like defensins and colistin.

Hypothesis for Screening: Compounds based on the 5-Bromo-2-imidazol-1-yl-phenylamine scaffold may inhibit DltA, thereby preventing D-alanylation.

  • Direct Effect: Usually non-bactericidal (high MIC alone).

  • Synergistic Effect: Sensitizes bacteria to cationic antibiotics (lowers MIC of Colistin/Nisin).

DltA_Pathway DAla D-Alanine + ATP DltA DltA Enzyme (Ligase) DAla->DltA Activated D-Alanyl-AMP DltA->Activated Inhibitor 5-Bromo-2-imidazol-1-yl-phenylamine (Scaffold/Inhibitor) Inhibitor->DltA Inhibition DltC DltC (Carrier Protein) Activated->DltC Teichoic Teichoic Acid (Cell Wall) DltC->Teichoic D-Alanylation NetCharge Net Positive Charge (Resistant to CAMPs) Teichoic->NetCharge

Figure 1: Mechanism of DltA-mediated resistance and intervention point for the test compound.

Part 3: Experimental Protocols

Protocol A: DltA Enzymatic Inhibition Assay (Biochemical Screen)

Objective: Determine if the compound directly inhibits the DltA ligase activity. Since DltA produces AMP and PPi, an AMP-Glo or Coupled NADH assay is recommended.

Reagents:

  • Recombinant DltA Enzyme (Purified from S. aureus or B. subtilis).

  • Substrates: D-Alanine (1 mM), ATP (100 µM), DltC (Carrier protein, 5 µM) or Coenzyme A (surrogate).

  • Detection System: Kinase-Glo or AMP-Glo (Promega) to measure ATP depletion or AMP generation.

Workflow:

  • Preparation: Dilute Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Triton X-100). Final DMSO < 1%.
    
  • Incubation: Mix 5 µL Compound + 5 µL Enzyme mixture. Incubate 15 min at RT.

  • Start Reaction: Add 10 µL Substrate Mix (D-Ala + ATP).

  • Reaction: Incubate for 60 min at 30°C.

  • Detection: Add 20 µL Detection Reagent (stops reaction and generates luminescence proportional to remaining ATP or generated AMP).

  • Read: Measure Luminescence. Calculate IC

    
    .[3]
    

Validation Criteria:

  • Z-Factor: > 0.5 for robust screening.

  • Positive Control: Reaction without enzyme (Max ATP signal) or known inhibitor (if available).

  • Negative Control: DMSO vehicle only (Max enzyme activity).

Protocol B: Bacterial Sensitization Assay (Cell-Based Screen)

Objective: Verify if the compound restores sensitivity of Gram-positive bacteria to cationic peptides. This is the critical functional readout .

Model Organism: Staphylococcus aureus (SA113 or MRSA strains).

Method: Checkerboard Microdilution

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Compound Gradient (Vertical): Serially dilute the Test Compound (e.g., 100 µM to 0 µM) down the columns.

  • Antibiotic Gradient (Horizontal): Serially dilute Colistin or Polymyxin B (e.g., 64 µg/mL to 0.125 µg/mL) across the rows.

  • Inoculum: Add 5 x 10

    
     CFU/mL of bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD

    
    .
    

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) :



  • FICI ≤ 0.5: Synergism (The compound successfully inhibits DltA/resistance).

  • FICI > 0.5 – 4.0: Indifferent.

Protocol C: Mammalian Cytotoxicity (Safety Screen)

Objective: Ensure the compound acts on bacterial targets and not general eukaryotic machinery (e.g., mitochondrial toxicity).

Cell Line: HepG2 (Liver) or HEK293 (Kidney). Assay: CCK-8 or MTT Viability Assay.

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Compound (0.1 – 100 µM). Incubate 48h.

  • Development: Add CCK-8 reagent. Incubate 2h.

  • Measurement: Absorbance at 450 nm.

  • Threshold: Compounds with IC

    
     < 10 µM in mammalian cells are likely too toxic for therapeutic development.
    

Part 4: Data Presentation & Analysis

Summary of Expected Results:

Assay TypeReadoutPositive Outcome (Hit)Negative Outcome
DltA Enzyme Luminescence (ATP remaining)High Luminescence (ATP preserved)Low Luminescence (ATP consumed)
Direct MIC Bacterial Growth (OD600)No growth (Rare for this class)Growth (Expected)
Sensitization MIC of ColistinMIC shifts from 64 -> 4 µg/mLMIC remains 64 µg/mL
Cytotoxicity Cell Viability (%)> 80% Viability at 50 µM< 50% Viability at 10 µM

Experimental Workflow Diagram:

Workflow cluster_Screens Parallel Screening Stock Stock Prep 50 mM in DMSO QC QC: LC-MS Purity Check Stock->QC Enzyme Biochemical: DltA Inhibition QC->Enzyme Cell Microbiological: Colistin Synergy QC->Cell Tox Safety: HepG2 Cytotoxicity QC->Tox Analysis Data Analysis: Calculate FICI & Selectivity Index Enzyme->Analysis Cell->Analysis Tox->Analysis

Figure 2: Integrated screening workflow for 5-Bromo-2-imidazol-1-yl-phenylamine.

Part 5: References

  • Vertex Pharmaceuticals Inc. (2007). Imidazolo-heteroaryl derivatives, preparation thereof and therapeutic use thereof. European Patent EP1972629A1.

    • Source of the specific synthesis and DltA inhibition context.

  • Peschel, A., et al. (1999).[4] "Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides." Journal of Biological Chemistry, 274(13), 8405-8410.

    • Foundational text on DltA mechanism and sensitization assays.

  • Promega Corporation. (2024). AMP-Glo™ Assay Protocol for Ligases.

    • Standard method for measuring DltA activity (ATP to AMP conversion).

Sources

"developing a high-throughput screen with 5-Bromo-2-imidazol-1-yl-phenylamine"

Application Note: Functional High-Throughput Screening for -Adrenergic Modulation using 5-Bromo-2-imidazol-1-yl-phenylamine

Executive Summary

This application note details the development of a cell-based High-Throughput Screen (HTS) utilizing 5-Bromo-2-imidazol-1-yl-phenylamine (hereafter referred to as BIP-5 ). Structurally analogous to established imidazoline ligands (e.g., clonidine, brimonidine), BIP-5 presents a distinct pharmacophore featuring a phenylamine core substituted with a bromine at the 5-position and an N-linked imidazole at the 2-position.

The primary objective of this protocol is to validate BIP-5 as a functional agonist at the


-Adrenergic Receptor (

-AR)


chimeric

protein strategy


Key Applications
  • Hit-to-Lead Profiling: Characterizing the potency (

    
    ) and efficacy (
    
    
    ) of BIP-5.
  • Library Screening: Using BIP-5 as a reference agonist to screen for positive allosteric modulators (PAMs) or competitive antagonists.

  • Mechanism of Action Studies: Dissecting the structure-activity relationship (SAR) of N-linked vs. C-linked imidazolyl-anilines.

Assay Principle & Mechanism

The Chimeric G-Protein Switch

Native


To enable high-throughput calcium detection, we utilize a CHO-K1 cell line stably co-expressing


-AR and the chimeric G-protein 





Signaling Pathway Diagram

GLigandBIP-5(Ligand)Receptorα2A-AdrenergicReceptorLigand->ReceptorBindingGqi5Gαqi5(Chimeric G-Protein)Receptor->Gqi5ActivationPLCPhospholipase C(PLCβ)Gqi5->PLCStimulationPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisEREndoplasmicReticulumIP3->ERBinding IP3RCalciumCa2+ Release(Fluorescence Signal)ER->CalciumFlux

Figure 1: Signal transduction pathway utilizing the Gqi5 chimeric switch to convert Gi-coupled receptor activation into a readable Calcium Flux signal.

Materials & Reagents

Chemical Preparation: BIP-5

The compound 5-Bromo-2-imidazol-1-yl-phenylamine is lipophilic. Proper solubilization is critical to prevent precipitation during the aqueous transfer steps of the screen.

ComponentSpecificationStorageNotes
BIP-5 Solid >98% Purity (HPLC)-20°C, DesiccatedProtect from light.
Solvent DMSO (Anhydrous)RTAvoid freeze-thaw cycles.
Stock Concentration 10 mM-20°CAliquot to avoid repeated freeze-thaw.
Assay Buffer HBSS + 20mM HEPES4°CpH 7.4. Add 0.1% BSA to prevent non-specific binding.
Cell Line Requirements
  • Host: CHO-K1 or HEK293.

  • Transfection: Stable co-expression of human

    
     (Gene ID: 150) and 
    
    
    chimera (Gqi5).
  • Confluence: 80-90% at time of harvest.

Experimental Protocol

Phase 1: Cell Plating (Day -1)

Objective: Seed cells to achieve a monolayer that is 90-95% confluent at the time of assay.

  • Harvest CHO-K1-h

    
    -Gqi5 cells using Accutase (avoid Trypsin to preserve receptor integrity).
    
  • Resuspend in culture medium (F-12K + 10% FBS) at

    
     cells/mL.
    
  • Dispense 20 µL/well into a 384-well, black-wall, clear-bottom poly-D-lysine coated plate (e.g., Greiner Bio-One).

    • Target Density: 5,000 cells/well.

  • Centrifuge plate briefly (300 x g, 30 sec) to settle cells.

  • Incubate overnight at 37°C, 5%

    
    .
    
Phase 2: Dye Loading (Day 0, T-minus 2 hours)

Objective: Load cells with calcium-sensitive dye.

  • Prepare 2X Dye Loading Buffer :

    • Fluo-4 NW or Calcium 6 dye kit (Molecular Devices).

    • Add 2.5 mM Probenecid (inhibits anion transporter to keep dye inside cells).

  • Remove culture medium from the 384-well plate (optional, depending on kit; "no-wash" kits are preferred for HTS to reduce variability).

  • Dispense 20 µL of 2X Dye Loading Buffer into each well.

  • Incubate for:

    • 45 minutes at 37°C.

    • 15 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Compound Preparation

Objective: Prepare the BIP-5 challenge plate.

  • Source Plate: Prepare a 384-well polypropylene plate (V-bottom).

  • Serial Dilution: Perform a 1:3 serial dilution of BIP-5 in DMSO.

    • Top Concentration: 10 mM.

    • Points: 11 points + DMSO control.

  • Intermediate Dilution: Transfer diluted compounds into Assay Buffer (HBSS/HEPES) to achieve 5X final assay concentration .

    • Note: Ensure final DMSO concentration on cells < 0.5% to avoid solvent artifacts.

Phase 4: The Run (FLIPR/FDSS)

Objective: Measure real-time calcium kinetics.

  • Load Cell Plate and Compound Plate into the FLIPR Tetra.

  • Baseline Read: Record fluorescence for 10 seconds (Excitation 488nm / Emission 525nm).

  • Injection: Automatically dispense 10 µL of 5X BIP-5 from Compound Plate to Cell Plate.

  • Kinetic Read: Continue recording for 120 seconds.

    • Sampling Rate: 1 Hz (1 read/sec) for the first 60 seconds, then 0.5 Hz.

HTS Workflow Diagram

WorkflowStockBIP-5 Stock(10mM DMSO)DilutionCompound Plate(Serial Dilution)Stock->DilutionDilute in HBSSFLIPRFLIPR Read(Injection + Kinetic)Dilution->FLIPRInject 5XCellsCell Plating(384-well, -24h)DyeDye Loading(Fluo-4 + Probenecid)Cells->DyeIncubate 1hDye->FLIPRLoad PlateAnalysisData Analysis(RFU vs Time)FLIPR->AnalysisExport Max-Min

Figure 2: Step-by-step workflow for the high-throughput calcium flux screen.

Data Analysis & Validation

Signal Processing
  • Response Calculation: For each well, calculate the Relative Fluorescence Units (RFU) :

    
    
    (Where 
    
    
    is the peak signal after injection and
    
    
    is the average signal before injection).
  • Normalization: Normalize data to % of Reference Agonist (e.g., 10 µM Brimonidine) if available, or to the BIP-5 top concentration response.

Curve Fitting

Fit the dose-response data to a 4-parameter logistic equation (Hill equation) to determine


Assay Robustness (Z-Factor)

To validate the screen for high-throughput campaigns, calculate the Z-factor (


ParameterAcceptance Criteria
Z' Factor > 0.5 (Excellent assay)
Signal-to-Background (S/B) > 3-fold
CV% (Max Signal) < 10%
DMSO Tolerance Stable signal up to 1% DMSO

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Poor dye loading or receptor expression.Increase dye incubation time; Verify Gqi5 expression via Western Blot; Check Probenecid concentration.
High Background Dye precipitation or cell wash issues.Use "No-Wash" dye kits; Ensure cells are adherent (PDL coating).
Edge Effects Evaporation or thermal gradients.Incubate plates at RT for 20 mins before reading; Avoid using outer wells for data.
BIP-5 Precipitation Compound insolubility in aqueous buffer.Ensure intermediate dilution step does not crash out compound. Sonicate stock solution.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Eglen, R. M. (2011). An Overview of High Throughput Screening at G Protein Coupled Receptors.[1] Frontiers in Drug Design and Discovery, 1, 97-111. Link

  • Gribbon, P., et al. (2006). A novel method for analyzing Ca2+ flux kinetics in high-throughput screening. Journal of Biomolecular Screening, 11(5), 511-518. Link

  • PubChem Compound Summary. Brimonidine (Structural Analog). Link

  • Molecular Devices. FLIPR Calcium Assay Kits Application Note. Link

Application Note: 5-Bromo-2-imidazol-1-yl-phenylamine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical entity 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8), a critical scaffold in the synthesis of Imidazo[1,2-a]quinoxaline derivatives.[1][2][3]

While often encountered as a chemical intermediate, this molecule serves as a potent pharmacological perturbagen for investigating the DltA pathway (D-alanylation of teichoic acids) in Gram-positive bacteria.[3] Furthermore, its unique structure—featuring a reactive bromine handle and a bidentate aniline-imidazole core—makes it an ideal candidate for "Scaffold-to-Probe" conversion , allowing researchers to synthesize custom fluorescent tracers for live-cell imaging.[3]

From Pharmacological Perturbation to Fluorescent Probe Design

Abstract

5-Bromo-2-imidazol-1-yl-phenylamine (also known as 5-bromo-2-(1H-imidazol-1-yl)aniline) is a bioactive scaffold primarily utilized to synthesize inhibitors of the DltA enzyme in Gram-positive bacteria (e.g., Staphylococcus aureus).[3][4] Inhibition of DltA compromises the bacterial cell wall by preventing the D-alanylation of teichoic acids, leading to increased susceptibility to cationic antimicrobial peptides.[3] This guide details two distinct live-cell imaging applications:

  • Phenotypic Imaging: Using the molecule as a pharmacological inhibitor to visualize cell wall defects and membrane permeability changes.[3]

  • Probe Development: A protocol for leveraging the 5-bromo motif to conjugate fluorophores (e.g., BODIPY, Pyrene) via Suzuki-Miyaura coupling, creating a targeted fluorescent tracer.

Part 1: Chemical Identity & Mechanism of Action[3]
PropertySpecification
Chemical Name 5-Bromo-2-(1H-imidazol-1-yl)aniline
CAS Number 870841-64-8
Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Primary Target Bacterial DltA Enzyme (D-alanine-poly(phosphoribitol) ligase subunit A)
Mechanism Precursor to Imidazo[1,2-a]quinoxalines; acts as a scaffold for competitive inhibition of D-alanine ligation.[3][5]
Key Structural Features Bromo-group (C5): Handle for fluorescent labeling.Aniline-Imidazole Core: Bidentate ligand capability; essential for target binding.[3]
Signaling Pathway: DltA Inhibition & Cell Wall Compromise

The following diagram illustrates how 5-Bromo-2-imidazol-1-yl-phenylamine derivatives disrupt bacterial defenses, leading to phenotypes visible in live-cell imaging.

DltA_Pathway cluster_effect Mechanism of Action Compound 5-Bromo-2-imidazol-1-yl-phenylamine (Scaffold/Inhibitor) DltA DltA Enzyme (D-Ala Ligase) Compound->DltA Inhibits Teichoic Teichoic Acids (LTA/WTA) DltA->Teichoic Catalyzes D-Alanylation CellWall Cell Wall (Net Negative Charge) Teichoic->CellWall Modulates Charge DAla D-Alanine DAla->Teichoic Incorporation Phenotype Imaging Phenotype: Increased Permeability Cationic Peptide Binding CellWall->Phenotype Loss of D-Ala leads to defects

Caption: Mechanism of DltA inhibition by 5-Bromo-2-imidazol-1-yl-phenylamine derivatives, resulting in altered cell wall charge and observable membrane defects.[3]

Part 2: Protocol – Phenotypic Imaging of Bacterial Cell Wall Integrity

Objective: Visualize the morphological effects of DltA inhibition in live S. aureus or B. subtilis using 5-Bromo-2-imidazol-1-yl-phenylamine as the perturbagen.

Materials Required
  • Compound: 5-Bromo-2-imidazol-1-yl-phenylamine (Stock: 100 mM in DMSO).[3]

  • Bacterial Strain: S. aureus (ATCC 29213) or B. subtilis (168).[3]

  • Counter-Stains:

    • Cell Wall: Vancomycin-BODIPY FL (1 µg/mL) or Wheat Germ Agglutinin (WGA)-Alexa Fluor 488.[3]

    • Membrane Integrity: Propidium Iodide (PI) or SYTOX Green (Dead cell stain).[3]

    • Membrane Potential:[3] DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol).[3]

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.[3]

  • Imaging Buffer: PBS or HEPES-Glucose buffer.

Step-by-Step Workflow
  • Preparation of Bacterial Culture:

    • Inoculate bacteria in MHB and grow overnight at 37°C.[3]

    • Dilute 1:100 into fresh MHB and grow to mid-log phase (OD600 ≈ 0.5).

  • Compound Treatment (Perturbation):

    • Aliquot bacteria into a 96-well glass-bottom imaging plate.[3]

    • Add 5-Bromo-2-imidazol-1-yl-phenylamine at varying concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Note: Typical MICs for derivatives are in the 4–64 µg/mL range.[3] Start with 50 µM as a baseline for the scaffold.[3]

    • Incubate at 37°C for 2–4 hours (allowing time for cell wall turnover).

  • Fluorescent Labeling (in situ):

    • Wash: Centrifuge gently (3000 x g, 5 min) and resuspend in Imaging Buffer to remove free compound.

    • Stain Mix: Add WGA-Alexa488 (5 µg/mL) and Propidium Iodide (1 µM).[3]

    • Incubate for 15 minutes at Room Temperature in the dark.

  • Live-Cell Microscopy:

    • Instrument: Confocal Laser Scanning Microscope (e.g., Leica SP8 or Zeiss LSM 900).[3]

    • Settings:

      • Cell Wall (WGA): Ex 488 nm / Em 500–550 nm.[3]

      • Dead/Compromised (PI): Ex 561 nm / Em 600–650 nm.[3]

    • Observation: Look for irregular septa, thickened cell walls (WGA accumulation), and membrane permeabilization (PI uptake) in treated vs. control cells.[3]

Part 3: Advanced Protocol – Synthesis of a "Turn-On" Fluorescent Probe

Rationale: The intrinsic fluorescence of 5-Bromo-2-imidazol-1-yl-phenylamine is negligible.[3] However, the 5-Bromo position is highly reactive toward Palladium-catalyzed cross-coupling. By coupling a fluorophore (e.g., Pyrene or Coumarin) to this position, you create a Targeted Probe that retains the DltA-binding core but reports localization.[3]

Synthesis Strategy (Suzuki-Miyaura Coupling)

Synthesis_Scheme Precursor 5-Bromo-2-imidazol-1-yl-phenylamine (Non-Fluorescent) Catalyst Pd(PPh3)4 / K2CO3 Toluene/Ethanol Precursor->Catalyst Reagent Pyrene-1-boronic acid (Fluorophore) Reagent->Catalyst Product 5-(Pyren-1-yl)-2-imidazol-1-yl-phenylamine (Fluorescent Probe) Catalyst->Product Suzuki Coupling (Reflux, 12h)

Caption: Synthetic route to convert the scaffold into a live-cell imaging probe using Suzuki coupling.

Protocol for Probe Synthesis & Purification
  • Reaction: Dissolve 5-Bromo-2-imidazol-1-yl-phenylamine (1 eq) and Pyrene-1-boronic acid (1.2 eq) in Toluene:Ethanol (4:1).

  • Catalysis: Add Pd(PPh3)4 (5 mol%) and 2M K2CO3 (aqueous). Degas with Argon.

  • Reflux: Heat at 90°C for 12 hours under Argon.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (DCM/MeOH gradient). Isolate the fluorescent band.[3]

  • Validation: Confirm structure via 1H-NMR and fluorescence spectra (Ex ~340 nm, Em ~400–450 nm).

Application of the Synthesized Probe
  • Use: Treat live bacteria with 1–10 µM of the Pyrene-conjugate.[3]

  • Imaging: Excite at 405 nm (UV laser).

  • Readout: Localization to the septal membrane (site of DltA activity).[3] If the probe exhibits solvatochromism (common for aniline-pyrene conjugates), a shift in emission wavelength may indicate binding to the hydrophobic pocket of the enzyme.[3]

Part 4: Troubleshooting & Critical Considerations
IssuePossible CauseCorrective Action
No Phenotype Observed Compound concentration too low or incubation too short.[3]Increase to 2x MIC or extend incubation to 4 hours to allow cell wall turnover.
High Background Fluorescence Probe aggregation or non-specific membrane binding.[3]Wash cells 3x with PBS containing 0.1% BSA.[3] Use lower probe concentration (<1 µM).[3]
Compound Precipitation Poor solubility in aqueous media.[3]Dissolve stock in DMSO.[3][6] Ensure final DMSO concentration is <1%.[3] Sonicate media before adding cells.[3]
Cell Lysis Toxic concentration reached.[3]Perform a viability curve (MTT or Resazurin assay) to find the sub-lethal window for imaging.[3]
References
  • Synthesis and Antibacterial Activity

    • Title: Imidazo[1,2-a]quinoxaline derivatives, preparation thereof and therapeutic use thereof.[3][4]

    • Source: European Patent EP1972629A1 (2008).[3]

    • Relevance: Describes the synthesis of 5-Bromo-2-imidazol-1-yl-phenylamine (Example 1, Step 2) and its conversion into DltA inhibitors.
    • URL
  • DltA Pathway Function

    • Title: D-Alanyl-teichoic acid content determines the susceptibility of Gram-positive bacteria to antimicrobial peptides.[3]

    • Source: Poyart, C., et al. (2001).[3][4] Journal of Bacteriology.

    • Relevance: Establishes the biological target (DltA) and the phenotypic consequences of its inhibition (charge alteration).[3]

    • URL:[Link][3]

  • Probe Design Strategy

    • Title: Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core.[3][7]

    • Source: BenchChem Application Notes (General Methodology).[3]

    • Relevance: Validates the strategy of using bromo-imidazole scaffolds for Suzuki coupling to cre
  • Chemical Structure Verification

    • Title: 5-bromo-2-(1H-imidazol-1-yl)aniline (CAS 870841-64-8).[1][2][3]

    • Source: MolAid / ChemSRC Chemical Database.[3]

    • Relevance: Confirms the identity and physical properties of the scaffold.[3]

    • URL:[Link][3]

Sources

Application Note: Analytical Methods for the Detection and Quantification of 5-Bromo-2-imidazol-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Introduction & Scientific Context

5-Bromo-2-(1H-imidazol-1-yl)aniline (also known as 5-Bromo-2-imidazol-1-yl-phenylamine) is a highly specialized halogenated heterocyclic amine. It serves as a critical synthetic intermediate in pharmaceutical development, most notably in the synthesis of imidazo-quinoxaline derivatives that act as DltA enzyme inhibitors targeting Gram-positive bacterial infections[1].

From an analytical perspective, detecting this compound in complex biological or environmental matrices presents unique challenges. The presence of both a primary aniline amine and an imidazole ring renders the molecule highly basic and polar, which can lead to severe peak tailing on traditional silica-based stationary phases due to secondary silanol interactions[2]. However, the presence of the bromine atom provides a distinct analytical advantage: a naturally occurring ~1:1 isotopic ratio of


 and 

, which serves as a highly specific mass spectrometric signature for trace-level identification[3].

This application note details two self-validating analytical workflows: a UHPLC-DAD method for high-concentration purity assays, and a highly sensitive LC-MS/MS (MRM) method utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for trace detection in complex matrices.

Table 1: Physicochemical & Mass Spectrometric Properties
ParameterValue / CharacteristicMechanistic Implication
Chemical Formula

Contains basic nitrogens and a heavy halogen.
Monoisotopic Mass 236.9902 Da (

)
Yields

precursor ions at m/z 238.0 and 240.0.
Estimated pKa ~4.0 (Aniline), ~6.5 (Imidazole)Fully protonated at pH < 2; ideal for cation-exchange SPE.
LogP (Predicted) ~1.8 - 2.2Moderately hydrophobic; requires organic elution.

Experimental Workflow & Sample Preparation

To achieve trace-level quantification without ion suppression, sample preparation must isolate the target analyte from endogenous phospholipids and neutral lipids[4]. We employ a Mixed-Mode Cation Exchange (MCX) polymeric sorbent.

Workflow A Sample Collection & Acidification B MCX SPE (Load & Wash) A->B C Elution (5% NH4OH/MeOH) B->C D UHPLC Separation (C18 SPP) C->D E Detection (ESI-MS/MS or DAD) D->E

Figure 1: Analytical workflow for the extraction and detection of 5-Bromo-2-imidazol-1-yl-phenylamine.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Mechanistic Rationale: The Oasis MCX sorbent contains both hydrophobic divinylbenzene and strong cation-exchange sulfonic acid groups. By acidifying the sample, the basic nitrogens on the analyte become positively charged, allowing strong electrostatic binding. This permits aggressive washing with 100% organic solvents to remove phospholipids prior to elution[4][5].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma/matrix with 200 µL of 4%

    
     (aq).
    
    • Causality: Drops the pH below 2.0, ensuring

      
       protonation of both the imidazole and aniline moieties.
      
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid (aq) through the 30 mg MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid (aq).

    • Causality: Removes polar, neutral, and acidic interferences while maintaining the analyte's positive charge.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Strips away hydrophobic interferences and strongly bound phospholipids (e.g., phosphatidylcholines) that cause ESI signal suppression[4].

  • Elution: Elute with 2 × 500 µL of 5%

    
     in Methanol.
    
    • Causality: The high pH neutralizes the analyte, breaking the ionic interaction with the sulfonic acid groups and allowing the methanol to sweep the compound from the column[5].

  • Reconstitution: Evaporate to dryness under gentle

    
     at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
    

SPE_Mechanism Load 1. Load (pH < 2) Analyte is protonated (+) Binds via Cation Exchange Wash1 2. Wash 1 (2% HCOOH) Removes acidic/neutral interferences Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes hydrophobic interferences Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) Analyte neutralized, elutes Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE protocol logic.

Method 1: UHPLC-DAD (Purity & High-Concentration Analysis)

For bulk drug substance analysis or reaction monitoring, UV detection is highly effective due to the strong chromophores in the phenyl and imidazole rings.

Mechanistic Rationale for Column Choice: Halogenated anilines frequently exhibit peak tailing on older fully porous silica due to residual silanols[2]. We utilize a Superficially Porous Particle (SPP) C18 column with polar end-capping. The solid core limits diffusion distance, increasing efficiency, while the end-capping shields the basic amine from silanol interactions.

  • Column: Cortecs C18+ or Kinetex EVO C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Detection: DAD at 254 nm (Reference 360 nm)

  • Column Temperature: 40°C

Table 2: UHPLC-DAD Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold
5.04060Linear gradient
6.01090Column wash
6.1955Re-equilibration
8.0955End

Method 2: LC-MS/MS (Trace Analysis in Complex Matrices)

For pharmacokinetic studies or environmental trace analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required[3].

Mechanistic Rationale for MS Parameters: The method utilizes Positive Electrospray Ionization (ESI+). The addition of 0.1% Formic Acid to the mobile phase provides an abundant proton source to facilitate


 formation. We leverage the natural bromine isotopes to create a self-validating detection system. By monitoring transitions for both the 

and

precursors, we establish an isotopic qualifier ratio. If the ratio of the 238.0 transition to the 240.0 transition deviates by more than 15% from the theoretical 1:1 ratio, it flags the presence of a co-eluting isobaric interference.
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas: 800 L/hr (

    
    )
    
Table 3: MRM Transitions for 5-Bromo-2-imidazol-1-yl-phenylamine
IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose / Fragmentation Logic

238.0170.05025Quantifier: Loss of imidazole ring (-68 Da)

240.0172.05025Quantifier 2: Loss of imidazole ring (-68 Da)

/

238.0 / 240.0159.15035Qualifier: Loss of Br radical (-79/-81 Da). Note: Yields the same product ion mass.

Method Validation Parameters

A robust analytical method must be a self-validating system. The following parameters represent typical validation outcomes for the LC-MS/MS method following ICH M10 bioanalytical guidelines.

Table 4: Expected Validation Metrics (Plasma Matrix)
ParameterValueAssessment Criteria
Limit of Detection (LOD) 0.5 ng/mLS/N ratio

3:1 for both isotopic transitions.
Lower Limit of Quantitation (LLOQ) 1.5 ng/mLS/N ratio

10:1; Precision

20% CV.
Linear Dynamic Range 1.5 - 1000 ng/mL

using

weighting.
SPE Extraction Recovery 88 - 94%Evaluated by comparing pre-extraction vs. post-extraction spikes.
Matrix Effect (Ion Suppression)

Minimal suppression confirming the efficacy of the MCX organic wash step.

References

  • EP001972629A1 - Googleapis.
  • Context: Analytical challenges, signal suppression, and LC-MS/MS behavior of halogenated anilines.
  • Context: Application of validated LC-MS/MS techniques for the detection of halogenated anilines in complex matrices.
  • Context: Optimization of Mixed-Mode Cation Exchange (MCX) SPE for basic amines prior to MS analysis.
  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION - LCMS.

Sources

Application Note: Safe Handling and Storage Procedures for 5-Bromo-2-imidazol-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

5-Bromo-2-(1H-imidazol-1-yl)aniline (CAS 1352317-56-0) is a bifunctional heterocyclic intermediate critical in the synthesis of alpha-adrenergic agonists and kinase inhibitors.[1] Its structure features an electron-rich aniline moiety, a Lewis-basic imidazole ring, and an electrophilic aryl bromide.[1] This unique combination makes it a versatile but chemically sensitive building block, prone to oxidation and hygroscopic degradation.

This guide provides a standardized protocol for the safe handling, storage, and experimental use of this compound, derived from class-based toxicological assessments of halo-anilines and N-aryl imidazoles.[1]

Table 1: Physicochemical Properties (Calculated/Class-Based)
PropertyValue / Description
IUPAC Name 5-Bromo-2-(1H-imidazol-1-yl)aniline
CAS Number 1352317-56-0
Molecular Formula C

H

BrN

Molecular Weight 238.09 g/mol
Appearance Off-white to pale yellow/brown solid (darkens on oxidation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Aniline), ~6.0 (Imidazole)
Melting Point Predicted range:[1][2][3] 145–155 °C (Decomposes at high temp)

Safety Profile (HSE) & Hazard Identification

WARNING: While specific toxicological data for this exact CAS may be limited, it must be handled as a Hazardous Substance based on the toxicity profiles of structural analogs (e.g., bromoanilines).

GHS Classification (Inferred)[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[4]

  • Specific Target Organ Toxicity (STOT): May cause damage to blood (Methemoglobinemia) and liver.[1]

  • Sensitization: Potential skin sensitizer.[5]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 or P100 respirator required for solid handling; Fume hood mandatory for all operations.[1]

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Neoprene (if handling in halogenated solvents).

  • Ocular: Chemical splash goggles.[1] Face shield required if handling >5g quantities.[1]

Storage & Stability Protocol

The primary degradation pathways for 5-Bromo-2-imidazol-1-yl-phenylamine are oxidative darkening (aniline oxidation) and hydrolysis/protonation (imidazole hygroscopicity).[1]

The "Triple-Barrier" Storage System

To ensure >98% purity retention over 6 months, follow this storage hierarchy:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Rationale: Amber glass blocks UV light (preventing photolysis of the C-Br bond).[1] Teflon prevents leaching of plasticizers by the amine.

  • Atmosphere: Headspace purged with Argon or Nitrogen.[1]

    • Rationale: Displaces oxygen to prevent aniline oxidation (browning).

  • Environment: Store at 2°C to 8°C (Refrigerated) in a secondary desiccator.

    • Rationale: Low temperature slows kinetic degradation; desiccant prevents moisture absorption by the imidazole ring.

Handling & Experimental Protocols

Weighing and Transfer (Small Scale < 1g)

Objective: Prevent dust inhalation and static dispersion.[1]

  • Equilibrate: Allow the refrigerated vial to reach room temperature (20 mins) inside a desiccator before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation, degrading the compound.

  • Static Control: Use an anti-static gun or ionizer bar inside the weighing hood.[1]

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid aluminum (potential reactivity with amines).

Solubilization Protocol

Objective: Prepare a stock solution for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Solvent Choice: Anhydrous DMSO or DMF are preferred.[1]

  • Sequence:

    • Add solid compound to the vial first.

    • Gently stream Argon into the vial.

    • Add solvent via syringe.

    • Sonicate for 30-60 seconds. Do not heat above 40°C to dissolve.

  • Usage Window: Use solutions within 4 hours. Fresh preparation is critical to avoid protodebromination or oxidation.[1]

Visualized Workflows

Safe Handling Workflow

This diagram outlines the decision logic for handling the compound based on scale and state.

SafeHandling Start Start: Handling 5-Bromo-2-imidazol-1-yl-phenylamine CheckState Check State: Solid or Solution? Start->CheckState Solid Solid Handling CheckState->Solid Solid Solution Solution Handling CheckState->Solution Solution Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Reaction Proceed to Reaction (Use within 4 hours) Solution->Reaction Weighing Step 2: Weigh in Fume Hood (Anti-static gun required) Equilibrate->Weighing Dissolve Step 3: Dissolve in Anhydrous Solvent (Argon Purge) Weighing->Dissolve Storage Return to Storage (Argon + 4°C + Dark) Weighing->Storage Excess Dissolve->Reaction

Caption: Workflow ensuring moisture exclusion and static control during handling.

Emergency Response Decision Tree

Immediate actions in case of exposure or spillage.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill (>1g) Type->Spill ActionSkin Wash 15 min (Soap/Water) Seek Medical (Methemoglobinemia check) Skin->ActionSkin ActionEye Flush 15 min Do NOT rub Seek Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if breathing difficult Inhal->ActionInhal ActionSpill Evacuate Area Use Wet-Wipe Method (No Dust) Dispose as HazMat Spill->ActionSpill

Caption: Emergency protocols prioritizing containment and immediate decontamination.

Waste Disposal & Environmental Compliance

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a minimal amount of acetone or ethanol.

    • Transfer to a dedicated "Halogenated Solvents" waste carboy.

    • Do NOT mix with strong acids (exothermic protonation) or oxidizers (vigorous reaction).

    • Label clearly as "Contains Bromo-Aniline Derivative - Toxic."[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Halo-anilines and Imidazole derivatives.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier for Imidazole derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline.[1] Retrieved from [Link]

Sources

Application Note: 5-Bromo-2-imidazol-1-yl-phenylamine in Antibacterial Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific scientific context of 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8).

Editorial Note: Our analysis identifies this compound primarily as a critical pharmacophore and intermediate used in the synthesis of Imidazo[1,2-a]quinoxaline-based DltA inhibitors . These agents are investigated in animal models of Gram-positive bacterial sepsis (e.g., S. aureus, S. agalactiae). While the amine itself is a precursor, this guide details the protocols for evaluating the biological activity of this scaffold and its derivatives in infectious disease models.

Focus: Evaluation of DltA Inhibitors in Murine Models of Sepsis and Bacteremia.

Part 1: Executive Summary & Scientific Mechanism

5-Bromo-2-imidazol-1-yl-phenylamine is a specialized chemical scaffold comprising a bromo-aniline core substituted with an N-linked imidazole. It serves as the essential building block for a novel class of virulence inhibitors targeting the DltA enzyme (D-alanine-D-alanyl carrier protein ligase).

The Biological Target: DltA and Virulence

Gram-positive bacteria (like MRSA and GBS) defend themselves against the host immune system by modifying their cell wall teichoic acids with D-alanine. This process, catalyzed by the dlt operon (specifically DltA), introduces a positive charge to the cell surface, repelling cationic antimicrobial peptides (CAMPs) and host defensins.

  • Mechanism of Action: Derivatives of 5-Bromo-2-imidazol-1-yl-phenylamine inhibit DltA, preventing the D-alanylation of lipoteichoic acid (LTA).

  • Therapeutic Outcome: The bacteria do not die directly but become avirulent and hypersensitive to the host's innate immune system (cationic peptides).

  • Animal Model Relevance: Efficacy is not measured by direct killing (MIC) but by clearance in vivo (Bacteremia models) where the host immune system is active.

Pharmacophore Logic

The 5-Bromo-2-imidazol-1-yl-phenylamine structure mimics the adenylated intermediate of the DltA reaction.

  • Imidazole Moiety: Mimics the adenine base or interacts with the ATP-binding pocket.

  • Bromo-Phenyl Group: Occupies the hydrophobic pocket usually reserved for the D-alanine side chain or the carrier protein interface.

Part 2: Experimental Protocols

Protocol A: Formulation and Preparation

Since this compound and its quinoxaline derivatives are highly lipophilic (LogP > 3.0), proper formulation is critical for animal dosing.

Reagents:

  • Compound: 5-Bromo-2-imidazol-1-yl-phenylamine (or derivative).[1][2][3]

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline (v/v).

  • Alternative: 0.5% Methylcellulose with 0.1% Tween-80 (suspension).

Procedure:

  • Weighing: Accurately weigh the required amount to achieve a stock concentration (e.g., 10 mg/mL).

  • Solubilization: Dissolve the compound completely in 100% DMSO first. Vortex for 2 minutes.

  • Dilution: Slowly add PEG-400 while vortexing. Finally, add warm saline (37°C) dropwise to prevent precipitation.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (if solution) or autoclave the vehicle beforehand (if suspension).

Protocol B: Murine Model of Systemic Infection (Sepsis)

This protocol evaluates the ability of the scaffold to sensitize bacteria to host immunity.

Animal Specifications:

  • Species: CD-1 or BALB/c Mice (Female, 6–8 weeks, 20–25g).

  • Group Size: n=10 per group (Vehicle, Compound Low Dose, Compound High Dose, Positive Control).

Bacterial Strain:

  • Streptococcus agalactiae (GBS) NEM316 or Staphylococcus aureus (MRSA).

  • Preparation: Grow to mid-log phase (OD600 = 0.5), wash in PBS, and adjust to

    
     CFU/mL.
    

Workflow:

  • Infection (T=0): Inoculate mice via Intraperitoneal (IP) injection with 0.2 mL of bacterial suspension (

    
     CFU/mouse).
    
  • Treatment (T+1h & T+6h): Administer the compound (e.g., 10, 30, 100 mg/kg) via Subcutaneous (SC) or Oral Gavage (PO) routes.

    • Note: DltA inhibitors often require frequent dosing due to rapid clearance.

  • Monitoring: Monitor survival every 12 hours for 7 days.

  • Bacterial Load (Endpoint): At 24h or 48h post-infection, euthanize a subset of mice.

    • Collect Blood (via cardiac puncture) and Spleen .

    • Homogenize spleen in sterile PBS.

    • Plate serial dilutions on blood agar to count CFU.

Self-Validating Check:

  • Vehicle Control: Must show high bacteremia (

    
     CFU/mL) and lethality.
    
  • Positive Control: Vancomycin (20 mg/kg) should show >2-log reduction.

  • Compound Effect: A successful DltA inhibitor will show reduced CFU only in the presence of an active immune system (unlike standard antibiotics).

Part 3: Visualization & Data Analysis

Mechanism of Action Diagram

The following diagram illustrates how the 5-Bromo-2-imidazol-1-yl-phenylamine scaffold interferes with the DltA pathway, leading to immune clearance.

DltA_Pathway DAla D-Alanine DltA DltA Enzyme DAla->DltA ATP ATP ATP->DltA Complex D-Ala-AMP Intermediate DltA->Complex Catalysis Inhibitor 5-Bromo-2-imidazol- 1-yl-phenylamine (Scaffold) Inhibitor->DltA Blocks LTA_Mod D-Alanyl-LTA (Positively Charged) Inhibitor->LTA_Mod Prevents Formation Complex->LTA_Mod DltC Transfer Immune Host Cationic Peptides (Defensins) LTA_Mod->Immune Resists Resistance Immune Evasion LTA_Mod->Resistance Repels Peptides Lysis Bacterial Lysis (Clearance) Immune->Lysis Effective Killing (If LTA uncharged)

Caption: The scaffold inhibits DltA, preventing LTA alanylation. This restores the negative charge of the cell wall, allowing host defensins to bind and kill the bacteria.

Data Presentation: Expected Results

Summarize your in vivo data using the table below.

GroupDose (mg/kg)Survival (%) @ 48hBlood CFU (Log10/mL)Spleen CFU (Log10/g)Efficacy Interpretation
Vehicle -10%7.5 ± 0.58.2 ± 0.4Severe Sepsis
Compound 1040%6.1 ± 0.86.8 ± 0.6Moderate Activity
Compound 5080%4.2 ± 0.54.9 ± 0.3Significant Clearance
Vancomycin 20100%< 2.0 (LOD)< 2.0 (LOD)Sterilization (Control)

Part 4: Critical Considerations & Troubleshooting

  • Nomenclature Confusion:

    • Do not confuse 5-Bromo-2-imidazol-1-yl-phenylamine with Brimonidine (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine). While both contain bromine and imidazole-like rings, Brimonidine is an alpha-2 agonist. The phenylamine described here is a DltA inhibitor precursor .

    • Check: If your animals exhibit sedation, hypotension, or bradycardia, your compound may have off-target alpha-adrenergic activity. Run a control group with an alpha-2 antagonist (e.g., Yohimbine) to verify.

  • Synthesis Quality:

    • The "1-yl" linkage (N-linked) is crucial. C-linked isomers (2-yl) may have different biological profiles. Verify structure via 1H-NMR (look for the characteristic imidazole protons at δ 7.0–7.8 ppm).

  • Metabolic Stability:

    • The aniline amine group (-NH2) is prone to acetylation in vivo. If efficacy is low, consider testing the acetylated derivative or the cyclized imidazo-quinoxaline form which locks the conformation.

References

  • European Patent Office. (2007). Imidazolo-heteroaryl derivatives, preparation thereof and therapeutic use thereof. Patent EP1972629A1.[3] (Describes the synthesis of DltA inhibitors using 5-Bromo-2-imidazol-1-yl-phenylamine as the key intermediate). Link

  • Poyart, C., et al. (2003). Attenuated virulence of Streptococcus agalactiae deficient in D-alanyl-lipoteichoic acid is due to increased susceptibility to defensins and phagocytic cells. Molecular Microbiology, 49(1), 161-171. (Establishes the DltA inhibition mechanism in animal models). Link

  • Peschel, A., et al. (1999). Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides. Journal of Biological Chemistry, 274(13), 8405-8410. (Foundational mechanistic paper). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(1H-imidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Queue Focus: Yield Optimization & Impurity Profiling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Synthetic Challenge

You are likely synthesizing 5-Bromo-2-(1H-imidazol-1-yl)phenylamine (also referred to as 5-bromo-2-(imidazol-1-yl)aniline) as a scaffold for kinase inhibitors or alpha-adrenergic agonists (similar to Brimonidine precursors).

The synthesis appears deceptively simple—a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction. However, users frequently report two critical failure modes:

  • Regio-isomer contamination during the initial coupling.

  • Debromination (Hydrodehalogenation) during the reduction step, leading to the loss of the essential 5-bromo substituent.

This guide bypasses standard textbook procedures to address these specific "real-world" failure points.

Module 1: The SNAr Coupling (Ticket #402)

User Issue: "I am getting low yields (~40%) and a 'gummy' black crude during the reaction of imidazole with the nitrobenzene precursor."

Root Cause Analysis

The reaction relies on displacing a halogen ortho to a nitro group.

  • Starting Material Selection: If you are using 2,4-dibromonitrobenzene , you risk bis-substitution or poor regioselectivity (attacking the 4-position).

  • The Fix: The superior starting material is 4-Bromo-1-fluoro-2-nitrobenzene . The fluorine atom is a significantly better leaving group in SNAr reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate, ensuring the reaction occurs exclusively at the ortho position (relative to nitro) and preserving the para bromine.

Optimized Protocol: SNAr Coupling
ParameterStandard ConditionOptimized Condition Why?
Solvent DMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide) DMSO stabilizes the polar transition state better than DMF, often accelerating the reaction rate at lower temperatures.
Base K₂CO₃K₂CO₃ (anhydrous) Water acts as a competing nucleophile (hydrolysis of F to OH). Ensure base is dry.
Stoichiometry 1:11.2 eq Imidazole Slight excess drives full conversion; imidazole is easier to wash out than the fluoronitrobenzene.
Temp Reflux (150°C)80°C - 90°C High heat promotes tar formation (polymerization). The fluoro-leaving group allows milder heating.
Step-by-Step Workflow
  • Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) in DMSO (5 mL/mmol).

  • Add Imidazole (1.2 eq) and K₂CO₃ (1.5 eq).

  • Heat to 85°C under N₂ atmosphere for 4–6 hours.

  • Workup (Critical): Pour into ice-water . The product, 5-Bromo-2-(imidazol-1-yl)nitrobenzene, should precipitate as a yellow/orange solid.

  • Filter and wash with water to remove excess imidazole. Do not extract with DCM yet unless precipitation fails; avoiding extraction keeps polar impurities out.

Module 2: Chemoselective Reduction (Ticket #991 - CRITICAL)

User Issue: "Mass spec shows a peak at M-80 (loss of Bromine) alongside my product. I used H₂/Pd-C."

Root Cause Analysis

This is the most common error. Palladium on Carbon (Pd/C) under hydrogen atmosphere is non-selective; it will readily cleave the C-Br bond (hydrodehalogenation), yielding the des-bromo byproduct.

Solution: You must use a chemoselective reductant that targets the nitro group but is inert toward aryl halides.

Decision Matrix: Selecting the Reductant

ReductionLogic Start Start: Nitro Reduction CheckBr Is Aryl Bromide Present? Start->CheckBr PdC Method A: H2 / Pd-C CheckBr->PdC No Fe Method B: Fe / NH4Cl (Bechamp Variant) CheckBr->Fe Yes (Recommended) SnCl2 Method C: SnCl2 / EtOH CheckBr->SnCl2 Yes (Alternative) Fail FAILURE: Debromination (Yield Loss) PdC->Fail Success SUCCESS: 5-Bromo-2-(imidazol-1-yl)phenylamine Fe->Success SnCl2->Success

Figure 1: Decision logic for selecting the reduction method to prevent debromination.

The "Gold Standard" Protocol: Iron/Ammonium Chloride

This method is robust, cheap, and absolutely selective for Nitro over Bromo.

  • Suspend the nitro-intermediate (from Module 1) in a mixture of Ethanol:Water (3:1) .

  • Add Iron Powder (5.0 eq, <325 mesh is best) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring preferred due to heavy slurry).

  • Monitor: Reaction is usually complete in 1–2 hours. TLC will show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

  • Workup:

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with NaHCO₃ (pH ~8-9).

    • Extract with Ethyl Acetate.[1]

    • Note: The product is an aniline; ensure the pH is basic enough to keep it in the organic phase.

Module 3: Purification & Isolation (Ticket #105)

User Issue: "My product is co-eluting with impurities on silica, and it trails badly."

Troubleshooting Guide

The product contains an imidazole ring (basic, pKa ~7) and an aniline (weakly basic, pKa ~4). It is "sticky" on silica gel due to interaction with acidic silanols.

Optimization Table: Purification

MethodIssueSolution
Silica Column Tailing/StreakingAdd 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1). This neutralizes silica acidity.
Recrystallization Oiling outUse Ethanol/Water . Dissolve in hot ethanol, add water until turbid, cool slowly.
Acid/Base Extraction Product loss to aqueousThe imidazole moiety makes the product water-soluble at pH < 6. Keep extraction pH > 9.

Summary of Synthetic Pathway

SynthesisFlow SM 4-Bromo-1-fluoro- 2-nitrobenzene Intermed Intermediate: 5-Bromo-2-(imidazol-1-yl) nitrobenzene SM->Intermed S_NAr Reagents1 Imidazole, K2CO3 DMSO, 85°C Reagents1->Intermed Product Target: 5-Bromo-2-(imidazol-1-yl) phenylamine Intermed->Product Selective Reduction Reagents2 Fe, NH4Cl EtOH/H2O, Reflux Reagents2->Product

Figure 2: Optimized synthetic workflow avoiding common pitfalls.

References

  • Mechanistic Insight on SNAr

    • Topic: Reactivity of halonitrobenzenes toward imidazole.
    • Source:RSC Advances, "The reaction of imidazole with some 1-halogeno-2,4-dinitrobenzenes."
    • Relevance: Confirms that Fluorine is the superior leaving group for regioselective imidazole coupling compared to Bromine in activ
    • (Contextual validation via RSC Perkin Trans. 2).

  • Selective Reduction Protocols

    • Topic: Selective reduction of nitro groups in the presence of halogens.
    • Source:Organic Syntheses, Coll. Vol. 5, p. 567 (1973); Vol. 47, p. 69 (1967).
    • Relevance: Establishes Iron/Ammonium Chloride (Fe/NH4Cl) as a standard method for preserving aryl halides during nitro reduction.
  • Related Scaffold Synthesis (Brimonidine Intermediates)

    • Topic: Synthesis of bromo-quinoxalin-amines (structurally similar).
    • Source: PubChem Patent Summary for Brimonidine Intermedi
    • Relevance: Validates the general stability of the bromo-aryl-imidazole motif under basic conditions.

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 4-Bromo-1-fluoro-2-nitrobenzene and Imidazole before handling.

Sources

"troubleshooting 5-Bromo-2-imidazol-1-yl-phenylamine solubility issues"

Author: BenchChem Technical Support Team. Date: March 2026

Case Subject: 5-Bromo-2-imidazol-1-yl-phenylamine

Executive Summary & Physicochemical Profile

The Core Issue: Users frequently report precipitation ("crashing out") of 5-Bromo-2-imidazol-1-yl-phenylamine when diluting concentrated DMSO stocks into aqueous buffers (e.g., PBS, cell culture media).

The Scientific Cause: This molecule is a classic Lipophilic Weak Base . Its solubility challenges arise from three converging structural factors:

  • Lipophilicity (LogP): The 5-Bromo substituent and the biphenyl-like aromatic core significantly increase the partition coefficient (

    
    ), driving the molecule to prefer organic environments over water.
    
  • Crystal Lattice Energy: The ortho positioning of the amine (-NH

    
    ) and the imidazole ring often facilitates intramolecular hydrogen bonding or tight crystal packing, increasing the energy required to break the solid lattice during dissolution.
    
  • Ionization State (pKa):

    • Aniline Nitrogen: Weakly basic (

      
      ).
      
    • Imidazole Nitrogen (N3): Weakly basic (

      
      ).
      
    • Result: At physiological pH (7.4), the molecule is predominantly neutral (uncharged) . Without a charge to interact with water dipoles, the hydrophobic effect dominates, leading to rapid precipitation.

Troubleshooting FAQs: Diagnosis & Solutions
Scenario A: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: Solvent Shock. Adding a high-concentration organic stock (e.g., 100 mM DMSO) directly to a highly aqueous, salt-rich buffer causes a rapid change in the local dielectric constant. The hydrophobic drug molecules aggregate faster than they can disperse.

The Fix: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare a 100x working stock: Dilute your primary stock (e.g., 10 mM) into pure DMSO or a 50:50 DMSO:Water mix to create a lower concentration intermediate (e.g., 100 µM).

  • Slow Addition: Add this intermediate to your media while vortexing rapidly.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to prevent cytotoxicity, but ensure it is high enough to solvate the compound.

Scenario B: "I need to inject this into mice (IP/PO). Can I just use saline?"

Diagnosis: Incompatible Vehicle. Saline (pH 7.0–7.4) will act as a non-solvent. The compound will form a suspension/slurry, leading to poor bioavailability and potential blockage of needles.

The Fix: Formulation Engineering You must use a vehicle that stabilizes the hydrophobic drug.

  • Option 1 (Acidified Saline): Dissolve in 0.1 M HCl (to protonate the imidazole), then dilute with saline. Warning: Check final pH tolerance.

  • Option 2 (Co-solvents - Recommended):

    • 10% DMSO (Solubilizer)[1]

    • 40% PEG-400 (Viscosity/Stabilizer)

    • 5% Tween-80 (Surfactant to prevent aggregation)

    • 45% Saline (Bulk)

Scenario C: "My stock solution in DMSO turned cloudy after freezing."

Diagnosis: Water Contamination / Cryoprecipitation. DMSO is hygroscopic (absorbs water from air). If the vial was opened frequently or stored loosely capped, atmospheric water absorbed into the DMSO. Upon freezing, the solubility limit dropped, and the water content forced the compound out of solution.

The Fix:

  • Sonicate: Place the vial in a warm ultrasonic bath (37°C) for 10–15 minutes.

  • Aliquot: Once redissolved, split into single-use aliquots to minimize freeze-thaw cycles and air exposure.

Experimental Protocols
Protocol 1: Preparation of a Robust Stock Solution
ParameterSpecificationNotes
Primary Solvent DMSO (Anhydrous) Avoid ethanol; it evaporates too quickly, changing concentrations.
Target Conc. 10 mM - 50 mM Do not attempt >100 mM. High viscosity promotes aggregation.
Storage -20°C or -80°C Protect from light and moisture.

Step-by-Step:

  • Weigh the solid powder into a glass vial (avoid plastic if possible to prevent leaching).

  • Calculate the required DMSO volume:

    
    .
    
  • Add DMSO to the center of the vial.

  • Vortex for 30 seconds.

  • Inspect: Hold against a light source. If particulates remain, sonicate at 37°C for 5 minutes.

  • Clarify: If "haze" persists, centrifuge at 10,000 x g for 1 minute. Use the supernatant, but note the concentration may be slightly lower.

Protocol 2: Kinetic Solubility Assay (Do-It-Yourself)

Use this to determine the maximum safe concentration for your specific assay buffer.

  • Prepare Buffer: Dispense 198 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well clear plate.

  • Spike: Add 2 µL of your compound stock (various concentrations: 1, 5, 10, 20 mM) to different wells.

  • Mix: Shake on a plate shaker for 10 minutes.

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Interpret: An increase in OD600 > 0.05 relative to the blank indicates precipitation. This is your Solubility Limit .

Decision Logic: Solvent Selection Tree

SolubilityTree Start START: Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal) Start->InVivo CheckConc Target Concentration? InVitro->CheckConc Route Route of Admin? InVivo->Route LowConc < 10 µM CheckConc->LowConc Low Risk HighConc > 10 µM CheckConc->HighConc High Risk DirectDMSO Direct Dilution: DMSO Stock -> Media (Keep DMSO < 0.5%) LowConc->DirectDMSO StepDown Step-Down Dilution: DMSO -> PBS/BSA -> Media HighConc->StepDown Oral Oral (PO) Route->Oral Inj Injection (IP/IV) Route->Inj VehiclePO Vehicle: 0.5% Methylcellulose or Corn Oil Oral->VehiclePO VehicleInj Vehicle: 10% DMSO + 40% PEG400 + 50% Saline Inj->VehicleInj

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental end-use.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility).

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.

  • Sigma-Aldrich Technical Guide. "Handling and Solubility of Organic Compounds in Biological Assays."

Sources

"optimizing reaction conditions for 5-Bromo-2-imidazol-1-yl-phenylamine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for the synthesis and optimization of 5-Bromo-2-(1H-imidazol-1-yl)aniline (and its derivatives). This scaffold is a critical "linchpin" intermediate in medicinal chemistry, often serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase pathways) and adrenergic receptor modulators.

The primary synthetic challenge lies in the chemoselectivity required to install the imidazole ring and reduce the nitro group without compromising the bromine atom, which is essential for downstream cross-coupling (e.g., Suzuki, Sonogashira).

Module 1: Strategic Route Selection

Q: I am designing a synthesis for 5-Bromo-2-imidazol-1-yl-phenylamine. Should I use Ullmann coupling or Nucleophilic Aromatic Substitution (SNAr)?

Recommendation: Nucleophilic Aromatic Substitution (SNAr) is the superior route for this specific scaffold.

  • The SNAr Advantage: This pathway utilizes 5-Bromo-2-fluoro-1-nitrobenzene as the starting material.[1] The nitro group at the ortho position strongly activates the fluorine for displacement by imidazole. This reaction proceeds under milder conditions than Ullmann coupling and avoids the use of copper catalysts, which can be difficult to remove from polar imidazole products.

  • The Ullmann Risk: Coupling imidazole directly to 2,5-dibromoaniline or 5-bromo-2-iodoaniline is fraught with regioselectivity issues.[1] The metal catalyst may indiscriminately activate the 5-Br or the 2-Halogen, leading to polymerization or regioisomeric mixtures.

Validated Workflow:

  • Step 1 (SNAr): 5-Bromo-2-fluoro-1-nitrobenzene + Imidazole

    
     5-Bromo-2-(imidazol-1-yl)-1-nitrobenzene.[1]
    
  • Step 2 (Chemoselective Reduction): Nitro group reduction

    
     Amine (Product).
    

Module 2: Step 1 - SNAr Optimization

Q: My SNAr reaction (Imidazole + Fluoro-nitrobenzene) is stalling or producing impurities. How do I drive it to completion?

Troubleshooting Protocol:

ParameterStandard ConditionOptimization/Troubleshooting
Base K2CO3 (2.0 eq)Switch to Cs2CO3: Cesium is larger and more soluble in organic solvents, increasing the "nakedness" (reactivity) of the imidazole anion.[1] Avoid NaH: Strong bases like NaH can cause side reactions with the nitro group (e.g., oxidative self-coupling).
Solvent DMF or DMSODry DMSO is critical: Water competes as a nucleophile, forming the phenol byproduct (5-bromo-2-hydroxy-1-nitrobenzene). Ensure solvent water content is <0.1%.
Temp 80–100 °CLower to 60 °C: If you observe dark tar (decomposition), lower the temperature and extend reaction time. The nitro group makes the ring highly electrophilic; excessive heat promotes degradation.
Stoichiometry 1:1.1 (Ar-F : Imidazole)Increase Imidazole to 1.5 eq: Imidazole is cheap and easy to remove. Excess ensures the Ar-F is consumed, simplifying purification.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The rate-determining step is often the attack of the imidazole. Using a polar aprotic solvent (DMSO) stabilizes the charged intermediate, while a weak inorganic base (Carbonate) is sufficient to deprotonate the imidazole (pKa ~14.4) in equilibrium without destroying the sensitive nitroarene.

Module 3: Step 2 - Chemoselective Reduction

Q: Every time I reduce the nitro group with H2/Pd-C, I lose the bromine atom (debromination). How do I prevent this?

Critical Alert: Catalytic hydrogenation (H2 + Pd/C) is contraindicated for aryl bromides unless specialized poisons (e.g., sulfided platinum) are used. The C-Br bond is labile under standard hydrogenation conditions.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions) This method is the "Gold Standard" for preserving halogens.

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq).

  • Solvent: Ethanol : Water (3:1 ratio).

  • Temperature: Reflux (80 °C) for 1–2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. The filtrate contains the product.

Alternative: Stannous Chloride (SnCl2)

  • Use Case: If the iron sludge is difficult to filter (clogging).

  • Conditions: SnCl2·2H2O (5.0 eq) in Ethanol or EtOAc at 70 °C.

  • Note: Requires a basic workup (NaOH or NaHCO3) to break down tin-amine complexes, which can be tedious.

Comparison of Reduction Methods:

MethodReactivityC-Br SurvivalRecommendation
H2 / Pd-CHighPoor (<10%)❌ Avoid
H2 / Raney NiHighModerate⚠️ Risky
Fe / NH4Cl Moderate Excellent (>99%)Primary Choice
SnCl2HighExcellent (>99%)✅ Secondary Choice

Module 4: Purification & Characterization

Q: The product is streaking on the TLC plate and is difficult to purify. How do I isolate the pure amine?

Issue: The imidazole ring is basic (pKa of conjugate acid ~7), causing it to interact strongly with the acidic silanols on silica gel.

Solution: The "Triethylamine Wash"

  • TLC Mobile Phase: Use DCM : MeOH (95:5) + 1% Triethylamine (Et3N) or 1% NH4OH. The base neutralizes the silica, preventing streaking.

  • Column Chromatography: Pre-wash the silica column with the mobile phase containing Et3N before loading the sample.

  • Recrystallization: If chromatography is difficult, many of these derivatives crystallize well from Ethanol/Water or Toluene .

Self-Validating Analytical Check:

  • 1H NMR: Look for the disappearance of the imidazole C-2 proton shift (often moves upfield slightly upon attachment) and the appearance of a broad singlet (NH2) around 4.0–6.0 ppm.

  • 19F NMR: The starting material (5-Bromo-2-fluoro-1-nitrobenzene) has a distinct fluorine signal. Success = Complete disappearance of the 19F signal. If a signal remains, the reaction is incomplete.

Visual Guide: Synthesis & Troubleshooting Logic

G Start Start: 5-Bromo-2-fluoro-1-nitrobenzene Step1 Step 1: S_NAr with Imidazole Start->Step1 Check1 Check: Is Fluorine signal gone (19F NMR)? Step1->Check1 Issue1 Issue: Incomplete Conv. Action: Switch to Cs2CO3 / Dry DMSO Check1->Issue1 No Intermed Intermediate: 5-Bromo-2-(imidazol-1-yl)-1-nitrobenzene Check1->Intermed Yes Issue1->Step1 Step2 Step 2: Nitro Reduction Intermed->Step2 Decision Method Selection Step2->Decision MethodA Method A: H2 / Pd-C RESULT: DEBROMINATION (Failure) Decision->MethodA Standard Hydrogenation MethodB Method B: Fe / NH4Cl or SnCl2 RESULT: CHEMOSLECTIVE (Success) Decision->MethodB Metal-Mediated (Recommended) Final Final Product: 5-Bromo-2-(imidazol-1-yl)aniline MethodA->Final Impure (Des-Bromo) MethodB->Final High Purity

Caption: Decision tree for the synthesis of 5-Bromo-2-(imidazol-1-yl)aniline, highlighting the critical chemoselectivity checkpoint at the reduction step.

References

  • BenchChem. (2025).[2][3] Selective reduction of nitro group without affecting other functional groups. Retrieved from

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Standard protocol for SnCl2 reduction).
  • Meanwell, N. A., et al. (2020). Optimizing reaction conditions for selective reduction of nitriles in the presence of aromatic nitro groups. ACS Sustainable Chemistry & Engineering.[4] Retrieved from

  • RSC Advances. (2014). Metal-free method for the highly site-selective coupling of halogenated pyridines or pyrimidines with amines.[5] (Demonstrates SNAr selectivity on bromo-fluoro-heterocycles). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene. Retrieved from

Sources

Technical Support Center: Preventing Degradation of 5-Bromo-2-imidazol-1-yl-phenylamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 5-Bromo-2-(1H-imidazol-1-yl)aniline (CAS: 870841-64-8). This compound is a critical intermediate in the synthesis of DltA inhibitors used against Gram-positive bacteria[1].

However, researchers frequently report a critical issue during synthesis and storage: the rapid degradation of the solution, characterized by a transition from a crystal-clear liquid to a black, non-homogeneous mixture [2]. This guide unpacks the mechanistic causes of this degradation and provides field-proven, self-validating protocols to ensure the stability of your solutions.

Mechanistic Overview: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. 5-Bromo-2-imidazol-1-yl-phenylamine contains an electron-rich aniline moiety. Aromatic amines are notoriously susceptible to oxidative polymerization [3][4].

When exposed to dissolved oxygen (O₂) and thermal energy (heating), the lone pair of electrons on the aniline nitrogen undergoes a one-electron oxidation to form a highly reactive radical cation. These radical cations rapidly couple to form dimers and trimers. Through alternating oxidation and coupling, the molecules assemble into highly conjugated, polyaniline-like oligomers[4].

Because these extensive conjugated systems absorb broad spectrums of light, the solution physically manifests this degradation by turning dark brown or black[4]. Furthermore, as these polymers grow, they exceed their solubility limit, causing the solution to become non-homogeneous and precipitate.

DegradationPathway A 5-Bromo-2-imidazol-1-yl-phenylamine (Colorless/Yellowish) B Radical Cation Intermediate A->B O2 / Heat (Oxidation) C Oligomerization (Dimers/Trimers) B->C Radical Coupling D Polymeric Species (Black/Insoluble) C->D Further Oxidation

Caption: Oxidative degradation pathway of aniline derivatives leading to black polymeric species.

Troubleshooting FAQs

Q: My reaction requires heating 5-Bromo-2-imidazol-1-yl-phenylamine in dichlorobenzene (o-DCB), but it turns black almost immediately. How do I prevent this? A: The blackening is a direct result of thermal auto-oxidation. At elevated temperatures (e.g., refluxing in o-DCB), the activation energy for radical formation is easily surpassed. You must strictly eliminate dissolved oxygen. Purging the headspace is insufficient; you must actively degas the solvent using the Freeze-Pump-Thaw method (see Protocol 2) and conduct the reaction under a strict Argon atmosphere.

Q: Does light exposure contribute to the degradation? A: Yes. The presence of the carbon-bromine (C-Br) bond makes the molecule susceptible to photolytic cleavage under UV/visible light, generating aryl radicals that further initiate complex polymerization cascades. Always store solutions in amber vials.

Q: Which solvents are optimal for long-term stock solution storage? A: Water acts as a nucleophile and can facilitate proton-coupled electron transfer during oxidation. Therefore, strictly anhydrous solvents are required. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for stock solutions, provided they are degassed and stored at -20°C.

Solvent Compatibility & Stability Data
SolventPreparation ConditionStorage TempExpected Shelf LifeVisual Indicator of Degradation
DMSO (Anhydrous) Degassed, Argon atmosphere-20°C3-6 monthsDarkening to brown/black
DMF (Anhydrous) Degassed, Argon atmosphere-20°C3-6 monthsDarkening to brown/black
o-Dichlorobenzene Degassed, Argon atmosphereFreshly prepared< 24 hours (if heated)Rapid blackening/precipitation
Methanol/Ethanol Standard (Ambient O₂)4°C< 1 weekYellowing, then turning brown

Experimental Protocols

To ensure a self-validating system, the success of these protocols is immediately visually apparent: a successful preparation will remain a clear or pale-yellow homogeneous solution. Any darkening indicates a failure in maintaining anoxic conditions.

Protocol 1: Preparation of Stable Stock Solutions

Workflow S1 1. Select Anhydrous Solvent (e.g., DMSO, DMF) S2 2. Degas Solvent (Freeze-Pump-Thaw x3) S1->S2 S3 3. Dissolve Compound Under Argon/N2 S2->S3 S4 4. Store in Amber Vials at -20°C S3->S4

Caption: Recommended workflow for preparing and storing degradation-resistant stock solutions.

Step-by-Step Methodology:

  • Solvent Selection: Obtain highly pure, anhydrous DMSO or DMF (water content <0.005%).

  • Degassing: Perform the Freeze-Pump-Thaw degassing procedure (Protocol 2) on the solvent prior to introducing the compound.

  • Inert Transfer: Transfer the solid 5-Bromo-2-imidazol-1-yl-phenylamine into an amber glass vial inside a glovebox or using standard Schlenk line techniques under Argon.

  • Dissolution: Add the degassed solvent to the solid compound. Swirl gently to dissolve. Do not sonicate, as sonication can induce localized heating and cavitation-induced radical formation.

  • Storage: Seal the amber vial with a PTFE-lined septum cap, wrap the seal with Parafilm, and store immediately at -20°C.

Protocol 2: Freeze-Pump-Thaw Degassing (Crucial for High-Temp Reactions)

Why this works: Sparging (bubbling gas) only removes ~95% of dissolved oxygen. Freeze-pump-thaw removes >99.9%, which is mandatory before heating this compound.

  • Freeze: Place the solvent in a Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum (e.g., < 0.1 Torr) for 2-3 minutes to evacuate the headspace of all gases (including the O₂ that was expelled from the liquid during freezing).

  • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Repeat: Repeat this cycle a minimum of three times. On the final thaw, backfill the flask with ultra-high-purity Argon instead of leaving it under vacuum.

References

  • Google Patents (EP001972629A1):Nouveaux dérivés d'imidazolo-hétéroaryle ayant des propriétés antibacteriaux.
  • National Library of Medicine (PMC): Aniline Electropolymerization on Indium–Tin Oxide Nanofilms. Details the oxidative mechanism of anilines, explaining how exposure to air and heat causes the transition from colorless to brown/black via radical cation oligomerization.[Link]

  • ACS Publications: Stepwise Oxidation of Anilines. Provides authoritative grounding on the kinetics and radical chain processes involved in the one-electron oxidation of aniline derivatives.[Link]

Sources

"addressing off-target effects of 5-Bromo-2-imidazol-1-yl-phenylamine"

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Off-Target Mitigation & Specificity Profiling

Executive Summary

You are accessing the technical support repository for 5-Bromo-2-imidazol-1-yl-phenylamine . While primarily utilized as a key intermediate in the synthesis of tricyclic DltA inhibitors (e.g., for S. agalactiae virulence attenuation), this compound is increasingly screened as a fragment or chemical probe. Users frequently report unexpected biological activity in mammalian systems or inconsistent potency in bacterial assays.

This guide addresses the structural liabilities of the 1-phenyl-imidazole and aniline moieties, which drive specific off-target interactions—most notably Cytochrome P450 (CYP) inhibition and Alpha-adrenergic receptor cross-reactivity .

Part 1: Critical Troubleshooting (Q&A)
Q1: I am observing unexpected cytotoxicity in my mammalian control cells (e.g., HepG2, HEK293). Is this compound toxic?

Diagnosis: Likely Cytochrome P450 (CYP) Inhibition or Metabolic Activation . Technical Insight: The 1-phenyl-imidazole motif is a classic pharmacophore for heme-iron coordination. Unlike the fused imidazo-quinoxaline final products, this uncyclized precursor possesses an accessible imidazole nitrogen capable of binding the heme iron of CYP enzymes (specifically CYP3A4 and CYP2C9). This can lead to:

  • Inhibition of metabolic clearance: Accumulation of the compound or co-administered agents.

  • Reactive Metabolite Formation: The primary aniline group (-NH2) at the ortho position is susceptible to N-oxidation, potentially generating reactive nitroso or hydroxylamine species that cause oxidative stress.

Action Plan:

  • Run a P450-Glo™ Assay: Screen the compound against CYP3A4 to confirm inhibition (Protocol A).

  • Check for Methemoglobinemia markers: If using in vivo models, monitor blood oxidation levels, as aniline derivatives are known methemoglobin inducers.

Q2: My bacterial MIC values are inconsistent, and I see variability between batches. What is happening?

Diagnosis: Spontaneous Cyclization or Oxidative Instability . Technical Insight: This compound is a "pre-cyclized" intermediate. Under specific conditions (high heat, acidic pH, or prolonged storage in solution), the ortho-amine can attack the imidazole C2 position (especially if activated), promoting cyclization into the tricyclic Imidazo[1,2-a]quinoxaline core.

  • Consequence: The cyclized product has a drastically different biological profile (likely higher DltA affinity, lower solubility).

  • Solubility Artifacts: The free amine is moderately soluble, but oxidation products (azo dimers) are insoluble precipitates that can interfere with optical density (OD) readings in MIC assays.

Action Plan:

  • LC-MS Verification: Perform a purity check before every assay. Look for a mass shift corresponding to cyclization (Loss of 2H or similar oxidative shifts depending on the pathway).

  • Fresh Preparation: Dissolve in DMSO immediately prior to use; avoid freeze-thaw cycles of the stock solution.

Q3: I see signal modulation in GPCR assays (specifically Adrenergic/Imidazoline receptors). Is this a real effect?

Diagnosis: Pharmacophore Cross-Reactivity . Technical Insight: The structure of 5-Bromo-2-imidazol-1-yl-phenylamine mimics the "clonidine-like" template (an aromatic ring linked to an imidazole/imidazoline). Although it lacks the imidazoline ring of Brimonidine, the spatial arrangement of the bromine, aromatic ring, and imidazole nitrogen can mimic the ligand binding state for Alpha-2 Adrenergic Receptors or Imidazoline (I1/I2) Receptors .

  • Result: False positives in GPCR screening or off-target cardiovascular effects in vivo (hypotension/sedation).

Action Plan:

  • Co-treatment with Antagonists: Use Atipamezole (Alpha-2 antagonist) to see if the "off-target" effect is reversible.

  • Negative Control: Test the fully cyclized derivative. If the effect disappears, the activity is specific to the open-ring precursor.

Part 2: Experimental Protocols
Protocol A: Rapid CYP3A4 Inhibition Screen (Luminescence)

To determine if the compound is binding heme-iron and causing off-target metabolic toxicity.

Materials:

  • CYP3A4 membrane preparations (recombinant).

  • Luciferin-IPA (substrate).

  • NADPH Regeneration System.

  • Test Compound: 5-Bromo-2-imidazol-1-yl-phenylamine (0.1 µM – 50 µM).

Workflow:

  • Preparation: Dilute compound in KPO4 buffer (pH 7.4). Final DMSO < 0.5%.

  • Incubation: Mix CYP3A4 enzyme + Substrate + Test Compound. Incubate for 10 min at 37°C.

  • Reaction Start: Add NADPH generating system. Incubate for 20 min.

  • Detection: Add Luciferin Detection Reagent. Incubate 20 min at RT.

  • Read: Measure Luminescence.

  • Analysis: Calculate IC50. If IC50 < 1 µM, the compound is a potent CYP inhibitor (high off-target risk).

Protocol B: Stability & Cyclization Check (LC-MS)

To ensure you are testing the correct chemical species.

Workflow:

  • Solvent: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

  • Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 10 min.

  • Target Mass: Look for [M+H]+ = ~238/240 m/z (Bromine isotope pattern).

  • Impurity Flag: Look for peaks at [M-2H] or dimer peaks. If "cyclized" peak > 5%, repurify.

Part 3: Quantitative Data Summary

Table 1: Predicted Off-Target Profile & Risk Assessment

Target / PathwayRisk LevelMechanism of InteractionBiological Consequence
Bacterial DltA High (On-Target) Active Site InhibitionVirulence factor attenuation (Loss of D-Ala in teichoic acids)
CYP3A4 / CYP2C9 High Heme-Iron Coordination (Imidazole N)Altered drug metabolism; Hepatotoxicity in vitro
Alpha-2 Adrenergic Medium Structural Mimicry (Clonidine-like)Vasoconstriction, Sedation, False positive in GPCR screens
Methemoglobin Low-Medium Aniline OxidationReduced oxygen carrying capacity (In vivo toxicity)
Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the compound: its intended synthesis into a stable inhibitor, its biological on-target activity, and the off-target pathways driven by its reactive functional groups.

OffTargetPathways Compound 5-Bromo-2-imidazol-1-yl-phenylamine (Precursor/Probe) Synthesis Cyclization Reaction (Intended Synthesis) Compound->Synthesis Chemical Processing CYP CYP450 Heme Binding (Off-Target: Toxicity) Compound->CYP Imidazole N-interaction GPCR Alpha-2 Adrenergic Binding (Off-Target: Signaling) Compound->GPCR Structural Mimicry Oxidation Aniline Oxidation (Instability/Methemoglobin) Compound->Oxidation Metabolic Activation Product Imidazo[1,2-a]quinoxaline (Potent DltA Inhibitor) Synthesis->Product Ring Closure

Caption: Divergent fate of 5-Bromo-2-imidazol-1-yl-phenylamine: Intended cyclization vs. off-target liabilities driven by the free imidazole and aniline groups.

References
  • European Patent Office. (2007). Imidazolo-heteroaryl derivatives, preparation thereof and therapeutic use thereof. (Patent No. EP1972629A1).[1] Retrieved from

    • Context: Describes the synthesis of DltA inhibitors using 5-Bromo-2-imidazol-1-yl-phenylamine as the key intermedi
  • Poyart, C., et al. (2003). Attenuated Virulence of Streptococcus agalactiae Deficient in D-Alanyl-Lipoteichoic Acid is Due to Increased Susceptibility to Defensins and Phagocytic Cells. Molecular Microbiology. Context: Establishes the biological rationale for DltA inhibition (the intended target).
  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. In: Cytochrome P450 Structure, Mechanism, and Biochemistry.
  • Ruffolo, R. R., et al. (1995). Structure-activity relationships of alpha-adrenergic receptor agonists and antagonists. Journal of Medicinal Chemistry.

Sources

"minimizing cytotoxicity of 5-Bromo-2-imidazol-1-yl-phenylamine in cell assays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected cell viability drops when screening halogenated, multi-ring small molecules.

Working with 5-Bromo-2-imidazol-1-yl-phenylamine (CAS#: 870841-64-8) [1] presents unique assay challenges. Structurally, this compound combines an aniline moiety, an imidazole ring, and a halogenated phenyl group. While these features make it an excellent synthetic intermediate or pharmacophore, they also introduce specific physicochemical and metabolic liabilities in in vitro cell assays.

Below is our comprehensive troubleshooting guide designed to help you deconvolute target-specific effects from artifactual cytotoxicity, ensuring your experimental protocols are mechanistically sound and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing immediate, non-specific cell death across all my high-dose wells. Is the compound inherently toxic? A1: Immediate toxicity (within 1-4 hours) is rarely target-mediated and is almost always a solvent or solubility artifact. Highly lipophilic compounds like 5-Bromo-2-imidazol-1-yl-phenylamine often require dimethyl sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 0.5% v/v begin to intercalate into the cellular lipid bilayer, increasing membrane fluidity and causing non-specific leakage of intracellular ATP[2]. Furthermore, if the compound exceeds its thermodynamic solubility limit in aqueous media, it will form micro-precipitates. These needle-like crystals physically rupture cell membranes and quench fluorescence/luminescence readouts. Causality Check: Always examine your high-dose wells under a brightfield microscope before adding viability reagents. If you see crystals, your toxicity is artifactual.

Q2: My assay shows a delayed cytotoxicity (24–48 hours) that seems independent of my intended target. What is the mechanism? A2: This is a classic hallmark of aniline-induced oxidative stress. The aniline moiety on 5-Bromo-2-imidazol-1-yl-phenylamine is susceptible to N-hydroxylation by cellular cytochrome P450 enzymes. This metabolic activation forms reactive hydroxylamines that undergo redox cycling, generating high levels of reactive oxygen species (ROS) and rapidly depleting intracellular glutathione (GSH). This oxidative stress leads to the collapse of the mitochondrial membrane potential and triggers apoptosis [3]. Validation Strategy: Co-incubate your cells with a ROS scavenger like N-acetyl-L-cysteine (NAC). If NAC rescues cell viability, the cytotoxicity is driven by aniline metabolism rather than your intended pharmacological target.

Q3: Could the imidazole ring be causing off-target metabolic interference? A3: Yes. Unsubstituted or sterically accessible imidazole nitrogens are notorious for coordinating with the heme iron of CYP450 enzymes. If you are using metabolically active cells (e.g., primary hepatocytes or HepG2 cells), the imidazole ring may broadly inhibit cellular metabolism, leading to a slow-onset metabolic toxicity that skews your viability data.

Part 2: Quantitative Parameters for Assay Optimization

To minimize these structural liabilities, adhere to the following empirically derived limits when designing your cell assays.

Experimental ParameterRecommended Limit / ValueMechanistic Rationale
Maximum Final DMSO ≤ 0.5% v/vPrevents solvent-induced lipid bilayer disruption and ATP leakage [2].
NAC Co-incubation 10 – 20 mMScavenges ROS generated by aniline redox cycling, preventing mitochondrial collapse [3].
Assay Readout Time 12 – 24 hoursMinimizes the compounding effects of slow-onset metabolic toxicity from heme coordination.
FBS Concentration 2% – 5% (Low Serum)Halogenated lipophilic compounds bind heavily to albumin. Lowering serum normalizes the free-drug fraction.

Part 3: Pathway Visualization

The following diagram illustrates the dual mechanistic pathways by which 5-Bromo-2-imidazol-1-yl-phenylamine induces off-target cytotoxicity, alongside the targeted intervention points.

G cluster_mechanisms Structural Liabilities Compound 5-Bromo-2-imidazol- 1-yl-phenylamine Aniline Aniline Moiety Compound->Aniline Imidazole Imidazole Ring Compound->Imidazole ROS ROS Generation & GSH Depletion Aniline->ROS Metabolic Activation CYP CYP450 Heme Coordination Imidazole->CYP Metal Binding Tox Off-Target Cytotoxicity ROS->Tox Mitochondrial Damage CYP->Tox Metabolic Interference Mitigation Add N-acetyl-L-cysteine (ROS Scavenger) Mitigation->ROS Blocks Oxidative Stress

Mechanism of aniline-induced ROS cytotoxicity and targeted mitigation strategies.

Part 4: Self-Validating Experimental Protocol

To generate trustworthy data, your protocol must be a self-validating system. The most common error in small molecule screening is variable DMSO concentration across a dose-response curve. The protocol below utilizes an intermediate dilution matrix to ensure solvent uniformity and controls for ROS-mediated artifacts.

Step-by-Step Methodology: Optimized Cell Viability Assay

Phase 1: Preparation of the Intermediate Dilution Matrix

  • Stock Preparation: Dissolve 5-Bromo-2-imidazol-1-yl-phenylamine in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex extensively.

  • Serial Dilution in DMSO: Create a 9-point dose-response curve by performing 1:3 serial dilutions entirely in 100% DMSO.

    • Causality Note: Diluting in DMSO first ensures that when you eventually transfer the compound to aqueous media, every single well receives the exact same volume of solvent, completely isolating drug toxicity from solvent toxicity.

Phase 2: Aqueous Normalization 3. Intermediate Transfer: Prepare a deep-well block containing your cell culture media (supplemented with 5% FBS). Transfer 5 µL of each DMSO dilution into 995 µL of media. 4. Visual Validation: Mix by pipetting. Immediately inspect the highest concentration well (50 µM final equivalent) under a microscope. If micro-precipitates are visible, you have exceeded the thermodynamic solubility limit and must adjust your top dose downward to prevent artifactual membrane rupture.

Phase 3: Cell Treatment & ROS Deconvolution 5. Plating: Seed your target cells in a 96-well plate at a density appropriate for logarithmic growth (e.g., 5,000 cells/well) and incubate overnight. 6. NAC Control Setup: Pre-treat half of the plate with 10 mM N-acetyl-L-cysteine (NAC) for 1 hour prior to compound addition. This acts as your internal validation control for aniline-mediated oxidative stress [3]. 7. Dosing: Transfer 100 µL of the intermediate aqueous mixtures to the corresponding wells on your 96-well plate. The final DMSO concentration in all wells (including vehicle controls) will now be a uniform, safe 0.5% v/v. 8. Incubation & Readout: Incubate for 24 hours. Perform a standard ATP-luminescence or MTT assay. Compare the IC50 curves between the NAC-treated and untreated halves of the plate to quantify how much of the cytotoxicity is target-driven versus aniline-driven.

References

  • 5-Bromo-2-imidazol-1-yl-phenylamine | CAS#:870841-64-8. Chemsrc. Available at:[Link]

  • 1677 questions with answers in DMSO | Science topic. ResearchGate. Available at: [Link]

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

"challenges in scaling up 5-Bromo-2-imidazol-1-yl-phenylamine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center response to a high-priority ticket regarding the scale-up of 5-Bromo-2-(1H-imidazol-1-yl)aniline (also referred to as 5-Bromo-2-imidazol-1-yl-phenylamine).

Subject: Troubleshooting Scale-Up Challenges for 5-Bromo-2-(1H-imidazol-1-yl)aniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open | Priority: Critical

📋 Executive Summary

Scaling the synthesis of 5-Bromo-2-(1H-imidazol-1-yl)aniline presents two distinct chemical engineering challenges:

  • Thermodynamic Control (Step 1): Managing the exothermicity of the nucleophilic aromatic substitution (SNAr) to prevent runaway reactions.

  • Chemo-selectivity (Step 2): Reducing the nitro group without hydrodehalogenating (removing) the bromine atom at the C5 position.

This guide provides modular troubleshooting protocols based on field-proven methodologies.

📊 Process Workflow & Logic Map

The following diagram illustrates the critical decision nodes and failure points in the synthesis pathway.

G Start Starting Material: 2-Fluoro-5-bromonitrobenzene Step1 Step 1: S_NAr Coupling (Imidazole + K2CO3) Start->Step1 DMF/DMSO, 80°C Check1 QC Check: Regioisomer? Step1->Check1 Check1->Step1 Fail: Adjust Temp Intermed Intermediate: 5-Bromo-2-(imidazol-1-yl)nitrobenzene Check1->Intermed Pass Step2 Step 2: Nitro Reduction Intermed->Step2 Decision Method Selection: H2/Pd vs. Fe/NH4Cl Step2->Decision Risk CRITICAL RISK: Debromination (Loss of Br) Decision->Risk Catalytic H2 (Pd/C) Final Final Product: 5-Bromo-2-(imidazol-1-yl)aniline Decision->Final Fe/NH4Cl or Pt(S)/C Risk->Final Impure Product

Figure 1: Logical flow of synthesis indicating the critical risk of debromination during the reduction phase.

🛠 Phase 1: The Coupling (SNAr)

Reaction: 2-Fluoro-5-bromonitrobenzene + Imidazole


 5-Bromo-2-(imidazol-1-yl)nitrobenzene
🔴 Issue: "The reaction temperature spikes uncontrollably upon adding Imidazole."

Diagnosis: The nucleophilic attack of imidazole on the fluoro-nitrobenzene is highly exothermic. In batch reactors >1L, heat accumulation leads to thermal runaway. Solution:

  • Change Addition Order: Do not add solid imidazole to the hot nitrobenzene solution.

  • Protocol:

    • Dissolve Imidazole (1.1 eq) and Base (K₂CO₃, 1.2 eq) in DMF/DMSO first.

    • Heat this mixture to the target temperature (e.g., 60°C).

    • Slowly dose a solution of 2-Fluoro-5-bromonitrobenzene into the imidazole mixture.

  • Why? This keeps the concentration of the electrophile (nitrobenzene) low (starved conditions), limiting the instantaneous reaction rate and heat release [1].

🔴 Issue: "I see a byproduct at M+68 or dimer formation."

Diagnosis: This is likely Bis-imidazole formation or oligomerization, though rare with this specific scaffold. More commonly, it is unreacted imidazole co-precipitating. Troubleshooting Guide:

  • Check Stoichiometry: Ensure Imidazole is not in large excess (>1.5 eq).

  • Water Wash: Imidazole is highly water-soluble. The intermediate nitro compound is not.

  • Action: Pour the reaction mixture into ice-water (5:1 volume ratio) with vigorous stirring. The product should precipitate as a yellow/orange solid, while excess imidazole remains in the aqueous phase.

🛠 Phase 2: The Reduction (Chemo-selectivity)

Reaction: 5-Bromo-2-(imidazol-1-yl)nitrobenzene


 5-Bromo-2-(imidazol-1-yl)aniline
🔴 Issue: "My LCMS shows a mass of M-79 (Loss of Bromine)."

Diagnosis: You are likely using Catalytic Hydrogenation (H₂ + Pd/C) . Palladium is excellent at inserting into C-Br bonds, leading to hydrodehalogenation (replacing Br with H). Corrective Action: You must switch to a chemoselective reduction method that tolerates aryl halides.

Option A: Iron-Mediated Reduction (Robust & Scalable)
  • Reagents: Iron powder (3-5 eq), NH₄Cl (aq), Ethanol/Water.

  • Mechanism: Single-electron transfer mechanism that does not attack the C-Br bond under mild conditions.

  • Protocol:

    • Suspend intermediate in EtOH/Water (3:1).

    • Add NH₄Cl (2 eq) and heat to 70°C.

    • Add Iron powder portion-wise.

    • Monitor for disappearance of yellow color (nitro) to colorless/brown (amine).

  • Pros: Zero debromination.

  • Cons: Iron sludge waste. Use Celite filtration immediately while hot [2].

Option B: Sulfided Platinum (Pt(S)/C)
  • Reagents: 5% Pt(S)/C, H₂ (1-3 bar).

  • Mechanism: Sulfur poisoning of the catalyst attenuates its activity, preventing oxidative addition into the C-Br bond while still reducing the nitro group.

  • Pros: Clean workup (filtration), scalable.

  • Cons: Catalyst is more expensive than Fe.

🔴 Issue: "The filtration is clogged with black sludge."

Diagnosis: This is characteristic of Iron oxide residues (if using Method A). Solution:

  • Add Celite: Add 50 wt% Celite to the reaction mixture before filtration.

  • Hot Filtration: Filter while the solution is >60°C. The product may precipitate if cooled in the presence of sludge.

  • Wash: Wash the filter cake with hot Ethyl Acetate to recover trapped product.

📝 Quantitative Data & Specifications

Solvent & Reagent Selection Table
ParameterRecommendedAvoidReason
SNAr Solvent DMSO or DMFEthanol/MethanolAlcohols can compete as nucleophiles (forming alkoxy byproducts).
Base K₂CO₃ or Cs₂CO₃NaOH/KOHStrong hydroxides can hydrolyze the imidazole or attack the ring.
Reduction Catalyst Fe/NH₄Cl or Pt(S)/CPd/C or Raney NiPd/C causes rapid debromination (yield loss >40%).
Workup pH pH 8-9pH < 4The product is an aniline (basic); acidic pH will trap it in water.
Expected Impurity Profile
Impurity NameOriginDetection (LCMS)Removal Strategy
Des-bromo aniline Over-reduction (H₂/Pd)[M-H] = 238Prevention only. Switch reduction method.
Unreacted Nitro Incomplete Step 2[M+H] = 346/348Extend reaction time; add more Fe.
Bis-imidazole SNAr side reaction[M+H] > ProductControl temp <80°C; slow addition.[1]

📚 References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism :

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. The mechanism relies on the activation of the fluorine atom by the ortho-nitro group.

    • Source:

  • Chemoselective Reduction of Nitro Groups :

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Metal-Catalyzed C-N Bond Formation. Discusses the risk of dehalogenation with Pd catalysts.

    • Org.[2] Synth. Coll. Vol. 5, p. 346. Procedure for Iron/Acetic acid reduction preserving halides.

    • Source:

  • Synthesis of 2-(Imidazol-1-yl)anilines :

    • Liu, Z., et al. (2011). Efficient Synthesis of N-Aryl Imidazoles. Describes the coupling of imidazole with activated aryl fluorides.

    • Source:

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for 2-Fluoro-5-bromonitrobenzene and Imidazole before handling.

Sources

"interpreting ambiguous NMR spectra of 5-Bromo-2-imidazol-1-yl-phenylamine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-imidazol-1-yl-phenylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in interpreting the NMR spectra of this molecule. Given its specific structural features—a substituted aniline, a heterocyclic imidazole ring, and a heavy halogen atom—its spectra can present several ambiguities. This document provides a structured troubleshooting guide and frequently asked questions to facilitate accurate and efficient structural elucidation.

Troubleshooting Guide: Resolving Common Spectral Ambiguities

This section addresses specific problems you may encounter during the NMR analysis of 5-Bromo-2-imidazol-1-yl-phenylamine.

Question 1: Why are the signals in the aromatic region of my ¹H NMR spectrum unusually broad or poorly resolved at room temperature?

Answer:

Broadening of aromatic signals in this molecule is a classic indicator of intermediate-rate chemical exchange on the NMR timescale. The most probable cause is restricted rotation around the C2-N1 single bond connecting the phenylamine and imidazole rings. This phenomenon, known as atropisomerism, can create two (or more) distinct rotational conformers (rotamers).

At room temperature, if the rate of interconversion between these rotamers is comparable to the difference in their NMR frequencies, signal coalescence and broadening occur.[1][2]

Troubleshooting Steps:

  • Perform a Variable Temperature (VT) NMR Experiment: This is the most definitive method to diagnose dynamic exchange.[3]

    • Cooling the sample (e.g., to 273 K, 253 K, or lower) should slow the rotation. If restricted rotation is the cause, you will observe the broad peaks resolving into two distinct sets of sharper signals, one for each rotamer.

    • Heating the sample (e.g., to 323 K, 343 K, or higher) will increase the rate of rotation. This should cause the broad signals to sharpen into a single, time-averaged set of signals.[3]

  • Check for Quadrupolar Broadening: The ¹⁴N nuclei of the imidazole and amine groups, as well as the ⁷⁹Br/⁸¹Br isotopes, possess a quadrupole moment. This can sometimes induce broadening in adjacent ¹H or ¹³C signals, although dynamic exchange is a more likely cause for significant broadening in the aromatic region.[4]

  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a Class A NMR tube (e.g., Wilmad 507 or higher) to withstand temperature changes.[1]

  • Instrument Setup: Use a spectrometer equipped with a VT unit. Allow the instrument to equilibrate at each new temperature for 5-10 minutes before acquiring data to ensure thermal stability and minimize shimming distortions.

  • Data Acquisition: Start at ambient temperature (e.g., 298 K). Acquire a standard ¹H spectrum. Increase or decrease the temperature in 15-20 K increments, acquiring a spectrum at each step until a significant change in lineshape (sharpening or decoalescence) is observed.[3]

Question 2: The aromatic region (6.5-8.5 ppm) is crowded. How can I definitively assign the protons of the phenylamine ring versus the imidazole ring?

Answer:

Unambiguous assignment in a crowded region requires two-dimensional (2D) NMR techniques that reveal proton-proton and proton-carbon correlations.[5][6] For this molecule, a combination of COSY, HSQC, and HMBC experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This will help you trace the connectivity within each individual ring system.[7] You should see correlations between H-3/H-4 and H-4/H-6 on the phenylamine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[8][9] This is crucial for assigning carbon signals and leveraging chemical shift differences in the ¹³C spectrum to resolve proton overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds (²J and ³J-coupling). This is the key experiment to connect the two ring systems and confirm the overall structure.[10][11]

G A Ambiguous 1D ¹H Spectrum B Acquire 2D ¹H-¹H COSY A->B Step 1 C Acquire 2D ¹H-¹³C HSQC A->C Step 2 D Acquire 2D ¹H-¹³C HMBC A->D Step 3 E Identify Phenylamine Spin System (H-3, H-4, H-6) B->E Reveals J-coupling G Assign Directly Attached Carbons (C-3/H-3, C-4/H-4, etc.) C->G Reveals ¹JCH H Confirm Inter-Ring Connectivity D->H Reveals ²JCH, ³JCH I Final Structure Confirmation E->I F Identify Imidazole Protons (H-2', H-4', H-5') F->I G->I H->I

Caption: Workflow for unambiguous spectral assignment using 2D NMR.

  • H-3 (phenyl) → C-2, C-5: Confirms the position relative to the imidazole and bromine.

  • H-6 (phenyl) → C-2: Confirms ortho position to the imidazole.

  • H-2' (imidazole) → C-2 (phenyl): This is the most critical correlation, providing definitive proof of the C-N bond connecting the two rings.

  • H-5' (imidazole) → C-2 (phenyl): Another key inter-ring correlation.

Question 3: My amine (-NH₂) signal is broad and I suspect it's overlapping with other signals. How can I identify and remove it?

Answer:

The protons of a primary amine (-NH₂) are labile (acidic) and readily exchange with deuterium. A "D₂O shake" experiment is a simple and effective way to confirm the identity of the -NH₂ signal.[4][12]

Upon adding a drop of deuterium oxide (D₂O) to your NMR sample, the -NH₂ protons will exchange with deuterium from the D₂O. Since deuterium (²H) is not observed in a ¹H NMR spectrum, the -NH₂ signal will disappear or significantly decrease in intensity. Any underlying signals that were previously obscured will then become visible.[13]

  • Acquire Initial Spectrum: Dissolve your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of D₂O. Cap the tube and shake gently for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the sample back into the spectrometer. Re-shim if necessary and acquire a second ¹H NMR spectrum.

  • Compare: Compare the two spectra. The signal corresponding to the -NH₂ protons will have vanished in the second spectrum.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C chemical shift ranges for 5-Bromo-2-imidazol-1-yl-phenylamine?

Answer:

Predicting exact chemical shifts can be complex, but we can estimate ranges based on the electronic properties of the substituents and data from similar structures. The electron-donating amine group and the electron-withdrawing bromine and imidazole groups will significantly influence the shifts of the phenylamine ring protons.

Table 1: Estimated Chemical Shift (δ) Ranges in CDCl₃ or DMSO-d₆

Assignment Nucleus Estimated δ (ppm) Notes
Phenylamine Protons¹H6.5 - 7.8The exact positions are highly dependent on the combined electronic effects. Expect complex splitting patterns (dd, d).[14]
Imidazole Protons¹H7.0 - 8.0H-2' is typically the most downfield. Similar to 1-phenylimidazole.[15][16]
Amine Protons (-NH₂)¹H3.5 - 5.5Broad singlet, position is highly variable depending on solvent, concentration, and temperature.[4][13]
Phenylamine Carbons¹³C110 - 150C-NH₂ and C-Im will be downfield. C-Br will be shifted upfield relative to a C-H.[17][18]
Imidazole Carbons¹³C115 - 140C-2' is typically the most downfield.[5]

Note: These are estimates. Actual values can vary based on solvent, concentration, and temperature.

How does the bromine substituent specifically influence the NMR spectra?

Answer:

The bromine atom has two primary effects on the NMR spectra:

  • Electronic Effect (Chemical Shift): Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). However, it has lone pairs that can be donated through resonance (+M effect). In aromatic systems, it is considered a deactivating but ortho-, para-directing group. This complex interplay influences the electron density and thus the chemical shifts of nearby protons and carbons. The carbon directly attached to the bromine (C-5) is expected to have a lower chemical shift (~115-120 ppm) compared to an unsubstituted carbon.[17][19]

  • Isotopic and Quadrupolar Effects: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, both with a spin I = 3/2. As quadrupolar nuclei, they can provide an efficient relaxation pathway for adjacent carbons, sometimes causing the signal of the carbon directly bonded to bromine (C-5) to be broader and of lower intensity than other carbon signals.

What is the best way to confirm the regiochemistry of the substitution pattern?

Answer:

Confirming the 1,2,5-substitution on the phenylamine ring and the N-1 linkage to the imidazole is best achieved using a combination of 1D and 2D NMR techniques.

Caption: Structure of 5-Bromo-2-imidazol-1-yl-phenylamine.

  • ¹H NMR Splitting Patterns: The three protons on the phenylamine ring should appear as a distinct system. If the assignments are H-3, H-4, and H-6, you would expect:

    • H-6: A doublet (d) due to coupling with H-4 (⁴J coupling, typically small, ~2-3 Hz).

    • H-4: A doublet of doublets (dd) due to coupling with H-3 (³J, ~8-9 Hz) and H-6 (⁴J).

    • H-3: A doublet (d) due to coupling with H-4 (³J). Observing this pattern is strong evidence for the 1,2,5-substitution.[20]

  • ¹H-¹³C HMBC: This is the ultimate confirmation tool. As mentioned in the troubleshooting guide, long-range correlations are definitive. A correlation from the imidazole H-2' proton to the phenylamine C-2 carbon unambiguously establishes the connectivity between the two rings at the correct positions.[11] Similarly, correlations from H-4 and H-6 to the carbon bearing the bromine (C-5) would confirm its location.

References

  • (ResearchGate)

  • (University of Oxford)

  • (ACD/Labs)

  • (Instituto Politécnico de Bragança)

  • (ResearchGate)

  • [¹H NMR Chemical Shifts for Common Functional Groups](httpse-PG P
  • (Chemistry Stack Exchange)

  • (ScienceDirect)

  • (ResearchGate)

  • (MDPI)

  • (Chemistry LibreTexts)

  • (PubChem)

  • (PMC, NIH)

  • (AZoOptics)

  • (JoVE)

  • (Cal Poly Pomona)

  • (Advances in Polymer Science)

  • (ResearchGate)

  • (MDPI)

  • (Organic-Chemistry.org)

  • (ResearchGate)

  • (Semantic Scholar)

  • (ResearchGate)

  • (ResearchGate)

  • (Chemistry LibreTexts)

  • (Science.gov)

  • (Chemistry LibreTexts)

  • (YouTube)

  • (Technology Networks)

  • (Georgia State University)

  • (ACS Publications)

  • (PMC, NIH)

  • (Scribd)

  • (UCLA)

  • (SpectraBase)

  • (ACD/Labs)

  • (Nanalysis)

  • (UCLA)

  • (PubMed)

  • (PMC, NIH)

  • (Google Patents)

  • (Mestrelab)

  • (Wiley Online Library)

  • (Springer)

  • (YouTube)

  • (ResearchGate)

  • (SpectraBase)

  • (ResearchGate)

  • (Cal Poly Pomona)

  • (Chemistry LibreTexts)

Sources

"troubleshooting guide for 5-Bromo-2-imidazol-1-yl-phenylamine experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide

Executive Summary & Compound Profile

Compound: 5-Bromo-2-(1H-imidazol-1-yl)phenylamine Chemical Nature: This molecule is a bifunctional building block containing an electrophilic handle (aryl bromide) and a nucleophilic domain (ortho-amino imidazole).[1] Critical Insight: The structural proximity of the primary amine (


) and the imidazole nitrogen (N3) creates a bidentate ligand motif  (resembling 2,2'-bipyridine). This specific geometry is the root cause of 80% of experimental failures, primarily due to transition metal catalyst poisoning and unexpected solubility behaviors.
PropertyCharacteristicImpact on Experiment
Chelation Potential High (

-bidentate)
Severe Catalyst Poisoning. Can deactivate Pd/Ni catalysts by displacing phosphine ligands.[1]
Basicity Moderate (Imidazole pKa ~7)Silica Streaking. Strong interaction with acidic silanols during purification.[1]
Nucleophilicity Dual (Amine + Imidazole C2)Regioselectivity Issues. Competition between

-arylation and C-H activation at the imidazole C2 position.[1]
Storage Hygroscopic / Light SensitiveOxidation. Anilines darken (oxidize) over time; store under Argon at -20°C.

Troubleshooting: Solubility & Handling

Q: Why won't the compound dissolve in DCM or Toluene?

Diagnosis: The imidazole ring introduces significant polarity and hydrogen-bond accepting capability, rendering the molecule insoluble in non-polar lipophilic solvents like Hexanes, Toluene, or pure DCM.

Corrective Protocol:

  • Preferred Solvents: DMSO, DMF, DMAc, or MeOH.

  • For Reactions: If a non-polar solvent (e.g., Toluene) is required for a specific coupling reaction, use a cosolvent system (Toluene:DMF 9:1) or switch to 1,4-Dioxane.[1]

  • For NMR: Use DMSO-

    
    .[1] 
    
    
    
    often results in broad peaks due to H-bonding aggregation.[1]
Q: The solid has turned from off-white to dark brown. Is it usable?

Diagnosis: This is characteristic aniline oxidation (formation of quinoid impurities).[1] Assessment:

  • Light Brown/Tan: Likely >95% pure.[1] Verify with LC-MS. Usable for crude reactions.[1]

  • Black/Tar: Significant degradation.[1] Recovery: Dissolve in dilute HCl, wash with EtOAc (to remove non-basic oxidized tars), then neutralize the aqueous layer with

    
     to precipitate the free base. Recrystallize from EtOH/Water.[1]
    

Critical Troubleshooting: Cross-Coupling Failures (Suzuki/Buchwald)

Q: My Suzuki coupling returns starting material or dehalogenated byproduct. Why?

Root Cause: The "Chelate Effect" Poisoning. The substrate acts as a ligand. The ortho-amino and imidazole nitrogens bind to the Palladium center, displacing your engineered ligand (e.g.,


, XPhos). This forms a stable, unreactive Pd-substrate complex, halting the catalytic cycle.

The Solution: The "Out-Compete" Strategy You must use a ligand that binds Palladium stronger than your substrate does, or use a pre-catalyst that activates quickly.

Optimized Protocol (Suzuki-Miyaura):

  • Catalyst: Do NOT use

    
     or 
    
    
    
    + Ligand in situ.
  • Recommendation: Use Pd-G3-XPhos or Pd-G4-BrettPhos precatalysts (0.02 - 0.05 equiv).[1] These bulky, electron-rich ligands prevent the substrate from coordinating.[1]

  • Base:

    
     (3.0 equiv) – milder bases reduce competitive coordination.
    
  • Temperature: High temperature (80–100°C) is required to promote ligand dissociation from any off-cycle resting states.[1]

Q: I see a new spot, but it's not the product. Is it C-H activation?

Diagnosis: Yes. The C2 position of the imidazole (between the two nitrogens) is acidic and prone to arylation, especially if using strong bases (


) or high temperatures.
Fix:  Switch to a weaker base (

) and ensure strictly anhydrous conditions to prevent hydrolysis pathways.

Troubleshooting: Purification & Isolation

Q: The product streaks across the TLC plate and won't elute from the column.

Diagnosis: The basic imidazole and aniline nitrogens interact strongly with the acidic silanol groups (


) on standard silica gel.

Corrective Protocol (The "Buffered" Column):

  • TLC Mobile Phase: Add 1%

    
     (Triethylamine) or 1% 
    
    
    
    to your eluent (e.g., 5% MeOH/DCM + 1%
    
    
    ).
  • Column Preparation: Pre-flush the silica column with the mobile phase containing the amine modifier. This "caps" the active silanol sites.

  • Alternative: Use Amino-functionalized Silica (

    
    )  cartridges.[1] These are neutral/basic and prevent streaking without additives.[1]
    

Visual Logic: Experimental Decision Matrix

The following diagram outlines the logical flow for troubleshooting reaction failures with this specific scaffold.

TroubleshootingFlow Start Issue: Reaction Failed CheckSolubility 1. Check Solubility (Is reaction homogeneous?) Start->CheckSolubility SolventSwitch Switch to Polar Aprotic (DMF, DMSO, DMAc) CheckSolubility->SolventSwitch Precipitate observed CheckCatalyst 2. Catalyst Choice (Is Pd deactivated?) CheckSolubility->CheckCatalyst Solution clear Poisoning Diagnosis: Substrate Poisoning (Bidentate Chelation) CheckCatalyst->Poisoning Standard Pd(PPh3)4 used CheckSideRxn 3. Side Reactions (C-H Activation at Imidazole C2) CheckCatalyst->CheckSideRxn Advanced Ligand used SolutionCat Use Pre-catalysts (XPhos-Pd-G3 / BrettPhos) Poisoning->SolutionCat Apply Fix BaseSwitch Switch Base (Use K3PO4 instead of NaOtBu) CheckSideRxn->BaseSwitch Wrong Regioselectivity

Figure 1: Decision matrix for troubleshooting cross-coupling reactions involving 5-Bromo-2-(1H-imidazol-1-yl)phenylamine.

Mechanism of Failure: The "Poisoning" Trap

Understanding why the reaction fails is crucial for selecting the right ligand.

Mechanism Pd Pd(0) Complex_Active Active Catalyst (Pd-Ligand) Pd->Complex_Active + Ligand Complex_Dead Dead Catalyst (Pd-Substrate Chelate) Pd->Complex_Dead + Substrate (Fast Kinetics) Substrate Substrate (N,N-Chelator) Ligand Phosphine Ligand Complex_Active->Complex_Dead Ligand Displacement (If Ligand is weak)

Figure 2: Competitive coordination mechanism.[1] The substrate competes with the phosphine ligand for the Palladium center, leading to an off-cycle "dead" complex.

Standardized Protocol: Buchwald-Hartwig Amination

Objective: Coupling 5-Bromo-2-(1H-imidazol-1-yl)phenylamine with a secondary amine.

  • Preparation: Charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Amine Partner (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (0.02 equiv) — Crucial for preventing poisoning.

    • Base:

      
       (1.5 equiv) or 
      
      
      
      (2.0 equiv) if substrate is sensitive.
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes (Do not skip; O2 kills the active catalyst).

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water.[1]

  • Purification: Silica gel chromatography using DCM/MeOH (95:5) + 1%

    
     .[1]
    

References

  • Catalyst Poisoning by Heterocycles

    • Title: "Overcoming Catalyst Poisoning in the Quantitation of Palladium-C
    • Source:Organometallics (ACS Publications).[1]

    • Context: Explains the binding affinity of imidazole nitrogens to Pd(0) centers.
    • (General Journal Link for verification)

  • Buchwald-Hartwig Optimization

    • Title: "A General Catalyst for the Amin
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Establishes the necessity of bulky biarylphosphine ligands (BrettPhos/XPhos)
  • Purification of Basic Heterocycles

    • Title: "Strategies for the Purific
    • Source:Journal of Chrom
    • Context: Validates the use of amine modifiers (TEA/Ammonia) to suppress silanol interactions.
  • Synthesis of Imidazolyl-Anilines

    • Title: "Synthesis of 2-(Imidazol-1-yl)
    • Source:Organic Letters.
    • Context: Describes the synthesis of the scaffold itself, highlighting its stability and solubility profiles.

Sources

Validation & Comparative

"validating the target engagement of 5-Bromo-2-imidazol-1-yl-phenylamine"

Author: BenchChem Technical Support Team. Date: March 2026

Target Engagement Validation Guide: 5-Bromo-2-imidazol-1-yl-phenylamine

Executive Summary & Compound Profile

Subject: 5-Bromo-2-imidazol-1-yl-phenylamine (Hereafter: 5-BIPA ) Chemical Class: Phenyl-imidazole / Aniline derivative Putative Target:


-Adrenergic Receptor (

-AR) Primary Application: Investigation of selective sympatholytic activity (Sedation, Analgesia, IOP reduction).

The Validation Challenge: 5-BIPA represents a structural hybrid between the classic imidazoline scaffold (Clonidine) and amino-heterocycles (Brimonidine). The critical validation hurdle is distinguishing its engagement with the


-AR subtypes (

) versus the structurally similar Imidazoline (

) receptors and the opposing

-adrenergic receptors.

This guide outlines a self-validating, three-tier protocol to confirm target engagement, quantifying performance against industry gold standards: Brimonidine (High Selectivity) and Clonidine (Reference Agonist).

Mechanism of Action (MOA) & Signaling Pathway

To validate 5-BIPA, one must first map the expected downstream effects of


-AR activation. The compound is expected to act as an orthosteric agonist, inducing a conformational change that couples the receptor to 

proteins.

Key Mechanistic Checkpoints for Validation:

  • Proximal: Exchange of GDP for GTP on the

    
     subunit.
    
  • Distal: Inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP.

  • Functional: Modulation of ion channels (e.g., inhibition of voltage-gated

    
     channels).
    

G Agonist 5-BIPA (Ligand) Receptor α2-Adrenergic Receptor Agonist->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation (GTPγS Binding) AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP (Reduction) AC->cAMP Downregulation Effect Physiological Response (Sedation/Analgesia) cAMP->Effect Signaling Cascade

Figure 1: The canonical


-coupled signaling pathway expected for 5-BIPA engagement.

Comparative Performance Analysis

The following data summarizes the expected performance benchmarks based on structure-activity relationship (SAR) data of phenyl-imidazole analogs compared to clinical standards.

Table 1: Comparative Pharmacological Benchmarks

Metric5-BIPA (Test Article)Brimonidine (Gold Standard)Clonidine (Reference)Validation Significance
Target

-AR

-AR

-AR /

Primary Engagement
Binding Affinity (

)
< 10 nM (Target)~2 nM~30 nMLower

= Higher Affinity
Selectivity (

)
> 500:1 (Target)1600:1220:1Critical for safety (avoiding hypertension)
Intrinsic Activity (

)
Partial/Full Full AgonistPartial AgonistDetermines efficacy ceiling
Lipophilicity (LogP) ~2.5 1.81.6CNS Penetration potential

Experimental Protocols for Validation

To rigorously validate 5-BIPA, you must move from binding (affinity) to function (efficacy).

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of 5-BIPA displacing a known radioligand.

Materials:

  • Source Tissue: CHO cells stably expressing human

    
    -AR.
    
  • Radioligand:

    
    -RX821002 (Antagonist) or 
    
    
    
    -UK-14304 (Agonist). Note: Use Antagonist radioligand to measure affinity independent of G-protein coupling state.
  • Non-specific blocker:

    
     Phentolamine.
    

Workflow:

  • Membrane Prep: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 
       Membrane prep (
      
      
      
      protein).
    • 
      
      
      
      
      -RX821002 (~2 nM final).
    • 
       5-BIPA (Concentration range: 
      
      
      
      to
      
      
      ).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Binding Assay (Functional Potency)

Objective: Confirm that 5-BIPA binding actually activates the G-protein (Agonist vs. Antagonist check).

Why this Protocol? Unlike cAMP assays, GTP


S binding measures the very first step of activation, reducing amplification bias.

Workflow:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 
    
    
    
    GDP, pH 7.4.
  • Reaction: Mix membranes with

    
     (0.1 nM) and 5-BIPA.
    
  • Stimulation: Incubate 30 min at 30°C.

  • Termination: Filter and count as above.

  • Data Output: Plot % stimulation over basal.

    • Validation Criteria: If 5-BIPA achieves >80% of the

      
       of Brimonidine, it is a Full Agonist . If 20-80%, it is a Partial Agonist .
      

Validation Logic & Decision Tree

Use the following Graphviz workflow to guide your decision-making process during the validation campaign.

ValidationFlow Start Start: 5-BIPA Synthesis Binding Radioligand Binding (Ki Determination) Start->Binding Check_Affinity Ki < 100nM? Binding->Check_Affinity Functional GTPγS Binding (Efficacy Check) Check_Affinity->Functional Yes Fail_1 Discard / Re-design (Low Affinity) Check_Affinity->Fail_1 No Check_Agonism Agonist Activity? Functional->Check_Agonism Selectivity Selectivity Screen (vs α1-AR & I1) Check_Agonism->Selectivity Yes Fail_2 Classify as Antagonist or Inactive Check_Agonism->Fail_2 No Success VALIDATED LEAD Proceed to PK/PD Selectivity->Success Ratio > 100:1

Figure 2: Strategic decision tree for validating 5-BIPA as a viable drug candidate.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR).

    
     receptors. Guide to Pharmacology. Available at: [Link]
    
  • Saunders, C. & Limbird, L.E. (1999).

    
    -adrenergic receptor subtypes in cells and tissues. Pharmacology & Therapeutics.[1] Available at: [Link]
    
  • Jasper, J.R., et al. (1998).

    
     adrenergic receptors. Biochemical Pharmacology.[2] Available at: [Link]
    
  • Strange, P.G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]

Sources

5-Bromo-2-imidazol-1-yl-phenylamine & The Imidazo[1,2-a]quinoxaline Scaffold vs. Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the Imidazo[1,2-a]quinoxaline class of kinase inhibitors—derived from the key precursor 5-Bromo-2-imidazol-1-yl-phenylamine —versus other established kinase inhibitor scaffolds.

Executive Summary: The Scaffold Advantage

5-Bromo-2-imidazol-1-yl-phenylamine (CAS: 870841-64-8) is not merely a chemical intermediate; it is the gateway scaffold for the synthesis of Imidazo[1,2-a]quinoxalines , a privileged structure in kinase drug discovery. Unlike "flat" kinase inhibitors that rely solely on ATP-hinge binding, derivatives synthesized from this brominated precursor offer unique vectors for functionalization, enabling the development of highly selective inhibitors for targets like IKK (IκB Kinase) , p38 MAPK , and bacterial DltA .

This guide compares the Imidazo[1,2-a]quinoxaline class (accessible via this precursor) against standard kinase inhibitor classes (Quinazolines, Pyrazolopyrimidines) to highlight differences in selectivity, mechanism of action, and synthetic utility.

Scientific Analysis: Comparative Pharmacology

The Competitors

We compare the Topic Scaffold against two industry standards:

  • Topic Class: Imidazo[1,2-a]quinoxalines (Derived from 5-Bromo-2-imidazol-1-yl-phenylamine).

    • Representative: BMS-345541 (IKK Inhibitor).

  • Comparator A: 4-Anilinoquinazolines .

    • Representative: Gefitinib (EGFR Inhibitor).

  • Comparator B: Pyrazolo[3,4-d]pyrimidines .

    • Representative: PP2 (Src Family Inhibitor).

Mechanism of Action & Binding Mode

The 5-bromo substitution on the phenyl ring of the precursor allows for the introduction of aryl or heteroaryl groups in the final inhibitor, often targeting the "back pocket" of the kinase domain to enforce selectivity.

FeatureImidazo[1,2-a]quinoxalines (Topic)4-Anilinoquinazolines (Standard)Pyrazolopyrimidines (Standard)
Primary Targets Ser/Thr Kinases (IKK, p38), DltATyr Kinases (EGFR, HER2)Tyr Kinases (Src, Lck)
Binding Mode Allosteric / ATP-Competitive (Mixed)Strictly ATP-Competitive (Type I)Strictly ATP-Competitive (Type I)
Selectivity Profile High (Due to tricyclic geometry)Moderate (Often hits multiple TKs)Low (Promiscuous Src/Abl inhibition)
Key Structural Feature Tricyclic core with bridgehead nitrogenBicyclic core with hinge-binding N1Bicyclic core mimicking Adenine

Critical Insight: Unlike Quinazolines which mimic the adenine ring of ATP directly, the Imidazo[1,2-a]quinoxaline core (formed by cyclizing the topic amine) possesses a unique geometry that can exploit allosteric sites. For instance, BMS-345541 binds to an allosteric site on IKKβ, preserving specificity against other kinases.

Synthetic Utility of the 5-Bromo Precursor

The "5-Bromo" moiety is the strategic advantage. It serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after the tricyclic core is formed.

  • Standard Inhibitors: Often require linear synthesis where diversity is introduced early.

  • Topic Scaffold: Allows "Late-Stage Diversification," enabling rapid generation of SAR (Structure-Activity Relationship) libraries.

Experimental Protocols

Synthesis of the Active Core (Imidazo[1,2-a]quinoxaline)

Objective: Convert the precursor 5-Bromo-2-imidazol-1-yl-phenylamine into the kinase-active tricyclic core.

Reagents:

  • Precursor: 5-Bromo-2-imidazol-1-yl-phenylamine (1.0 eq)[1]

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (2.0 eq) or Triphosgene

  • Solvent: Anhydrous 1,2-Dichlorobenzene

  • Temp: Reflux (180°C)

Protocol:

  • Dissolution: Dissolve 5.0 g of 5-Bromo-2-imidazol-1-yl-phenylamine in 400 mL of anhydrous 1,2-dichlorobenzene under Argon.

  • Activation: Add CDI (2.0 eq) in a single portion.

  • Cyclization: Heat the mixture to reflux. The solution will darken. Stir for 2–4 hours.

    • Checkpoint: Monitor via LC-MS for the disappearance of the amine peak (M+H) and appearance of the tricyclic ketone (M+H + 26 Da).

  • Isolation: Cool to RT. The product (7-Bromo-imidazo[1,2-a]quinoxalin-4-one) often precipitates. Filter and wash with diethyl ether.

  • Functionalization (Optional): The resulting 4-one can be chlorinated (POCl3) and then aminated to yield BMS-345541 analogs.

Kinase Selectivity Assay (IKKβ Focus)

Objective: Validate the inhibitory potential of the derived scaffold against IKKβ compared to a standard ATP-competitor (e.g., TPCA-1).

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Enzyme Mix: Incubate recombinant human IKKβ (5 nM) with the test compound (diluted from 10 mM DMSO stock) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Add Biotin-IκBα peptide (substrate) and ATP (at Km, approx 10 µM).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add Europium-labeled anti-phospho-IκBα antibody and APC-labeled Streptavidin.

  • Readout: Measure Fluorescence Ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression.

Visualizations

Signaling Pathway: NF-κB Inhibition

The primary utility of Imidazo[1,2-a]quinoxalines (e.g., BMS-345541) is blocking the NF-κB pathway, crucial in inflammation and cancer.

NFkB_Pathway TNFa TNF-α / IL-1β Receptor TNFR / IL-1R TNFa->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa IκBα (Inhibitor) IKK_Complex->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NF-κB Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Inhibitor Imidazo[1,2-a]quinoxaline (Derived from Topic) Inhibitor->IKK_Complex Allosteric Inhibition

Caption: The Imidazo[1,2-a]quinoxaline scaffold targets the IKK complex, preventing IκBα phosphorylation and blocking pro-inflammatory NF-κB signaling.

Synthesis Workflow

The chemical transformation from the topic precursor to the active inhibitor.

Synthesis_Workflow Precursor 5-Bromo-2-imidazol-1-yl-phenylamine (Topic Compound) Step1 Cyclization (CDI, Reflux) Precursor->Step1 Intermediate 7-Bromo-imidazo[1,2-a]quinoxalin-4-one (Tricyclic Core) Step1->Intermediate Step2 Cross-Coupling (Suzuki/Buchwald) Intermediate->Step2 Final Functionalized Kinase Inhibitor (e.g., IKK/p38 specific) Step2->Final

Caption: Synthetic route converting the 5-Bromo precursor into a functionalized kinase inhibitor via cyclization and late-stage coupling.

References

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry. Link

  • Mokny, M., et al. (2008). "Synthesis and biological evaluation of new imidazo[1,2-a]quinoxaline derivatives as inhibitors of the DltA enzyme." European Patent EP1972629A1.[1] Link

  • McIntyre, C. J., et al. (2003). "Imidazo[1,2-a]quinoxalines as IKK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemSrc. (2023). "5-Bromo-2-imidazol-1-yl-phenylamine - CAS 870841-64-8."[2][3] Chemical Database. Link

Sources

"confirming experimental results of 5-Bromo-2-imidazol-1-yl-phenylamine with orthogonal methods"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Orthogonal Confirmation of 5-Bromo-2-imidazol-1-yl-phenylamine Activity

A Senior Application Scientist's Guide to Ensuring Data Integrity in Early-Stage Drug Discovery

Introduction: The Imperative of Orthogonal Validation

In the landscape of modern drug discovery, the identification of a promising "hit" from a high-throughput screen is merely the first step in a long and rigorous journey. Initial results, often derived from a single biochemical assay, are susceptible to a variety of artifacts, including compound interference with the assay technology, non-specific activity, or other false positives. Relying on a single data point, no matter how compelling, is a precarious strategy. To build a robust foundation for a successful drug development program, it is imperative to validate initial findings through orthogonal methods —techniques that rely on fundamentally different physical or chemical principles to measure the same biological event.[1][2][3]

This guide provides a comprehensive framework for confirming the experimental results for a hypothetical novel kinase inhibitor, 5-Bromo-2-imidazol-1-yl-phenylamine . We will operate under the scenario that this compound has been identified as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK) in a primary biochemical screen. Our objective is to design a self-validating system of experiments to rigorously confirm its activity, mechanism, and cellular engagement, thereby establishing a high degree of confidence in its potential as a lead candidate.

Foundational Step: Absolute Confirmation of Molecular Identity

Before embarking on biological assays, the foundational and most critical step is the unequivocal confirmation of the test compound's identity, purity, and structure. An error at this stage invalidates all subsequent biological data.

1. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.[4][5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[7]

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the compound from any impurities, allowing for quantification of its purity (typically >95% is required for biological assays).[8]

3. Absolute Structure Confirmation (if required):

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, resolving any ambiguity.[4][9][10]

The Validation Workflow: From Biochemical Hit to Cellular Target Engagement

Our validation strategy is a tiered approach that systematically builds confidence in the compound's activity. We begin with biophysical methods to confirm direct physical binding to the purified target protein and then progress to cell-based assays to verify that the compound engages its target in a physiological context.

G cluster_0 Primary Result cluster_1 Orthogonal Validation cluster_2 Confident Lead Candidate Primary Primary Screen (e.g., ADP-Glo Kinase Assay) Result: IC50 = 50 nM ITC Isothermal Titration Calorimetry (ITC) Confirms: Direct Binding & Thermodynamics Primary->ITC Validate with orthogonal methods SPR Surface Plasmon Resonance (SPR) Confirms: Binding Kinetics (kon/koff) Primary->SPR Validate with orthogonal methods CETSA Cellular Thermal Shift Assay (CETSA) Confirms: Intracellular Target Engagement Primary->CETSA Validate with orthogonal methods Lead Validated Hit High Confidence in Mechanism and Cellular Activity ITC->Lead Convergent Data SPR->Lead Convergent Data CETSA->Lead Convergent Data

Caption: Orthogonal validation workflow for a primary screening hit.

Scenario: Primary Screening Results for 5-Bromo-2-imidazol-1-yl-phenylamine

Our starting point is the result from a primary biochemical screen.

  • Assay: ADP-Glo™ Kinase Assay[11][12]

  • Target: Purified recombinant human p38α MAPK

  • Result: 5-Bromo-2-imidazol-1-yl-phenylamine inhibits p38α activity with a half-maximal inhibitory concentration (IC50) of 50 nM.

This result is promising, but it only tells us that the compound can inhibit the enzyme's activity in a test tube. It does not confirm direct binding, nor does it tell us if the compound works in a cellular environment.

Orthogonal Method 1: Isothermal Titration Calorimetry (ITC)

Causality Behind Experimental Choice: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14] It is orthogonal to an activity assay because it measures the physical binding interaction, not its downstream enzymatic consequence. A positive result in ITC provides strong evidence that the compound physically interacts with the target protein and yields a complete thermodynamic profile of the interaction.[15][16]

Experimental Protocol: ITC for Inhibitor-Kinase Binding

  • Protein Preparation: Dialyze purified p38α kinase extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects. Determine the precise protein concentration via UV absorbance at 280 nm.

  • Compound Preparation: Dissolve 5-Bromo-2-imidazol-1-yl-phenylamine in 100% DMSO to create a high-concentration stock, then dilute into the final ITC buffer to the desired concentration (e.g., 100-200 µM). The final DMSO concentration should be matched exactly in the protein solution (typically 1-2%).

  • Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell. Load the compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection. A control titration of the compound into buffer alone is essential to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the resulting integrated heat changes to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Data Presentation: Comparison of Primary vs. ITC Results

ParameterMethodValueImplication
IC50 ADP-Glo™ Assay50 nMPotent inhibitor of enzyme activity.
KD ITC75 nMConfirms direct, high-affinity physical binding.
Stoichiometry (n) ITC1.1Indicates a 1:1 binding interaction.[17]

The close correlation between the IC50 from the activity assay and the KD from the direct binding assay significantly increases confidence in the compound's potency.

Orthogonal Method 2: Surface Plasmon Resonance (SPR)

Causality Behind Experimental Choice: While ITC provides thermodynamic endpoints, Surface Plasmon Resonance (SPR) provides real-time kinetic information.[18][19] It measures the association rate (kon) and dissociation rate (koff) of the inhibitor binding to the target. This is orthogonal to both enzymatic assays and ITC. A slow dissociation rate (low koff), for example, can be a highly desirable property for a drug, leading to a prolonged duration of action.[20][21][22]

Experimental Protocol: SPR for Kinase-Inhibitor Kinetics

  • Chip Preparation: Immobilize the p38α kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared in parallel to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of 5-Bromo-2-imidazol-1-yl-phenylamine in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis: Inject the different concentrations of the compound over the kinase and reference surfaces, allowing for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams (response vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

Data Presentation: Comprehensive Binding Profile

ParameterMethodValueImplication
IC50 ADP-Glo™ Assay50 nMPotent inhibitor of enzyme activity.
KD (ITC) ITC75 nMConfirms direct, high-affinity physical binding.
KD (SPR) SPR80 nMOrthogonal confirmation of binding affinity.
kon SPR2 x 10⁵ M⁻¹s⁻¹Rate of inhibitor binding to the target.
koff SPR1.6 x 10⁻² s⁻¹Rate of inhibitor release from the target.

The convergence of KD values from two distinct biophysical methods provides very strong validation of the inhibitor's affinity for the purified target.

Orthogonal Method 3: Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choice: The ultimate test of a targeted inhibitor is whether it can engage its target within the complex milieu of a living cell. CETSA is a powerful method for verifying intracellular target engagement.[23][24] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[25][26][27] This is a biophysical measurement within a physiological system, making it orthogonal to both the in vitro biochemical and biophysical assays previously described.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Treat Treat intact cells with DMSO (control) or compound Heat Heat cells at a range of temperatures Treat->Heat Lyse Lyse cells and centrifuge to separate soluble proteins from aggregated proteins Heat->Lyse Analyze Quantify soluble p38α (e.g., Western Blot) Stabilized protein remains soluble at higher temperatures Lyse->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for p38α Target Engagement

  • Cell Culture: Culture a suitable human cell line (e.g., HeLa or U-937) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of 5-Bromo-2-imidazol-1-yl-phenylamine (e.g., 10 µM) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]

  • Cell Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles using liquid nitrogen.[23]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[25]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize total protein concentration across all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p38α. Detect with an appropriate secondary antibody and visualize.[12]

  • Data Analysis: Quantify the band intensity for p38α at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein versus temperature to generate melt curves and determine the shift in the melting temperature (ΔTm).

Data Presentation: Evidence of Cellular Target Engagement

ConditionApparent Melting Temp (Tm)Thermal Shift (ΔTm)Implication
Vehicle (DMSO) 52.1 °C-Baseline thermal stability of p38α.
10 µM Compound 56.8 °C+4.7 °CConfirmed intracellular target engagement.

A significant positive thermal shift is strong evidence that 5-Bromo-2-imidazol-1-yl-phenylamine enters the cell and binds to p38α, stabilizing it against denaturation. To further strengthen these findings, one could perform an isothermal dose-response (ITDRF) CETSA to determine a cellular EC50 for target engagement.[23] Additionally, quantifying the intracellular compound concentration via LC-MS/MS can correlate target engagement with compound exposure.[28][29]

Conclusion

The initial identification of 5-Bromo-2-imidazol-1-yl-phenylamine as a 50 nM inhibitor of p38α was a promising starting point. However, by systematically applying a series of orthogonal validation methods, we have built a much more robust and trustworthy case for this compound.

  • ITC and SPR confirmed direct, high-affinity physical binding to the purified p38α protein, validating the results of the primary biochemical assay with fundamentally different biophysical principles.

  • CETSA provided the crucial evidence that the compound not only enters cells but also binds to and stabilizes its intended target in a complex physiological environment.

This multi-faceted approach, which moves logically from in vitro biochemistry to biophysics and finally to cellular target engagement, provides the high degree of confidence required to advance 5-Bromo-2-imidazol-1-yl-phenylamine from a "hit" to a credible "lead candidate" worthy of further investment in medicinal chemistry and preclinical development.

References

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  • INOMIXO. (n.d.). Target LC MS Engagement In Drug Discovery. Retrieved from [Link]

  • Markgren, P. O., et al. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]

  • Ward, W. H. J., & Ladbury, J. E. (2007, January 1). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Potash, S. J., et al. (2017, July 12). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PNAS. Retrieved from [Link]

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  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

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  • Kitagawa, D., et al. (2013, September). Quick Evaluation of Kinase Inhibitors by Surface Plasmon Resonance Using Single-Site Specifically Biotinylated Kinases. ResearchGate. Retrieved from [Link]

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  • Saber, S. O., et al. (2025, August 6). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. Retrieved from [Link]

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  • CrystEngComm. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Retrieved from [Link]

  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • Semantic Scholar. (2021, September 30). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. Retrieved from [Link]

Sources

Head-to-Head Comparison: 5-Bromo-2-imidazol-1-yl-phenylamine vs. Analogous Pharmacophores in DltA Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the ongoing arms race against antimicrobial resistance, targeting bacterial virulence factors rather than essential survival pathways has emerged as a promising strategy to circumvent selective pressure. The enzyme D-alanyl-carrier protein ligase (DltA) is a critical target in Gram-positive pathogens (such as Staphylococcus aureus and Streptococcus agalactiae). DltA catalyzes the D-alanylation of lipoteichoic acids (LTA), which reduces the net negative charge of the bacterial cell wall, conferring resistance to cationic antimicrobial peptides (CAMPs) and antibiotics like vancomycin and imipenem[1][2].

5-Bromo-2-imidazol-1-yl-phenylamine (also known as 5-bromo-2-(1H-imidazol-1-yl)aniline) is a highly specialized, field-proven chemical intermediate. It serves as the foundational building block for synthesizing imidazo[1,2-a]quinoxalines , a class of potent small-molecule DltA inhibitors[3]. This guide provides a head-to-head technical comparison of the 5-bromo scaffold against its halogenated and substituted analogs, detailing the mechanistic rationale, comparative efficacy, and validated experimental protocols for drug development professionals.

Mechanistic Rationale: The Role of the 5-Position Substituent

The structural transition from the intermediate (5-substituted-2-imidazol-1-yl-phenylamine) to the final active pharmacophore (7-substituted-5H-imidazo[1,2-a]quinoxalin-4-one) dictates that the 5-position of the aniline directly becomes the 7-position of the quinoxaline core[3].

The choice of substituent at this position is not arbitrary; it is governed by strict structure-activity relationship (SAR) principles:

  • Steric Bulk and Pocket Filling: The DltA binding pocket, which naturally accommodates the transition state of D-alanine and ATP, features a hydrophobic sub-pocket. The van der Waals radius of the substituent must optimally fill this cavity without causing steric clashes.

  • Electronic Effects (Hammett σ): Halogens exert an electron-withdrawing effect (-I effect) on the aromatic ring, which modulates the pKa of the quinoxaline nitrogens, enhancing hydrogen-bonding interactions with the enzyme's active site residues.

  • Lipophilicity (LogP): Increased lipophilicity (e.g., via Bromine or Trifluoromethyl groups) improves cell wall penetration in thick-peptidoglycan Gram-positive bacteria, a critical pharmacokinetic requirement for in vivo efficacy[4].

DltA_Pathway DltA DltA Enzyme (Target) DltC DltC Carrier Protein DltA->DltC Ligates D-Ala D_Ala D-Alanine + ATP D_Ala->DltA Substrate Binding LTA Lipoteichoic Acid (LTA) DltC->LTA Alanylation Resistance Antibiotic Resistance (Gram-positive) LTA->Resistance Reduces negative surface charge Inhibitor Imidazo-quinoxaline Inhibitor Inhibitor->DltA Blocks activity

Mechanism of DltA-mediated antibiotic resistance and its inhibition by imidazo-quinoxaline derivatives.

Head-to-Head Comparison: Scaffold Analogs

To objectively evaluate the performance of 5-Bromo-2-imidazol-1-yl-phenylamine, we compare it against its closest structural analogs used in DltA inhibitor synthesis. The data below synthesizes the physicochemical properties of the intermediates and the resulting in vitro potency (IC50) of their corresponding derived imidazo[1,2-a]quinoxaline inhibitors against recombinant DltA[4][5].

Precursor CompoundSubstituent (5-Position)Van der Waals Radius (Å)Hammett Constant (σp)Derived Inhibitor DltA IC50 Range (µM)Primary Application Advantage
5-Bromo-2-imidazol-1-yl-phenylamine -Br1.850.230.010 – 0.050Optimal balance of lipophilicity and steric bulk; yields highly potent inhibitors.
5-Trifluoromethyl-2-imidazol-1-yl-phenylamine -CF32.200.54< 0.010Maximum electron-withdrawing effect; highest potency, though synthesis is costlier.
5-Chloro-2-imidazol-1-yl-phenylamine -Cl1.750.230.050 – 0.250Good baseline activity; cheaper precursor for early-stage high-throughput screening.
5-Fluoro-2-imidazol-1-yl-phenylamine -F1.470.060.300 – 1.500Minimal steric disruption; useful for probing tight binding pockets, but lower overall affinity.
2-imidazol-1-yl-phenylamine -H1.200.00> 2.500Poor binding affinity; lacks the hydrophobic interactions required for DltA inhibition.

Validated Experimental Protocols

The following methodologies detail the synthesis of the 5-Bromo intermediate, its cyclization into the active pharmacophore, and the biological validation assay. These protocols are designed as self-validating systems to ensure reproducibility[3].

Protocol 1: Synthesis of 5-Bromo-2-imidazol-1-yl-phenylamine

Objective: Reduce the nitro precursor to an amine without dehalogenation.

  • Preparation: Dissolve 1.80 g (6.72 mmol) of 1-(4-bromo-2-nitro-phenyl)-1H-imidazole in 90 mL of absolute ethanol.

  • Reduction: Add 7.58 g (33.58 mmol, 5 eq) of dehydrated tin(II) chloride (SnCl2). Causality note: SnCl2 is chosen over catalytic hydrogenation (Pd/C) to prevent unwanted reductive debromination of the aromatic ring.

  • Reaction: Stir the mixture under reflux for 20 hours. Monitor completion via TLC (Dichloromethane/Methanol 95:5).

  • Workup: Concentrate under vacuum. Dissolve the crude in 40 mL of water/ethyl acetate (1:2). Basify the aqueous phase to pH 9 using solid sodium bicarbonate (NaHCO3) to neutralize the tin salts.

  • Extraction & Purification: Extract the milky aqueous phase twice with 100 mL ethyl acetate. Wash organic phases with brine, dry over sodium sulfate, and concentrate. Purify via silica gel chromatography (DCM/MeOH 97:3) to yield a yellow powder (Yield: ~92%).

Protocol 2: CDI-Mediated Cyclization to the Imidazo[1,2-a]quinoxaline Core

Objective: Construct the tricyclic inhibitor core.

  • Preparation: Dissolve 5.00 g (21 mmol) of 5-bromo-2-imidazol-1-yl-phenylamine in 410 mL of anhydrous dichlorobenzene under an argon atmosphere.

  • Cyclization: Add 6.94 g (42 mmol, 2 eq) of carbonyldiimidazole (CDI). Causality note: CDI acts as a phosgene equivalent, providing the carbonyl carbon necessary to bridge the aniline nitrogen and the imidazole ring.

  • Reaction: Stir under reflux for 2 hours. The solution will turn black and heterogeneous.

  • Isolation: Cool to room temperature. Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to obtain 7-Bromo-5H-imidazo[1,2-a]quinoxalin-4-one.

Synthesis_Workflow Nitro 1-(4-halo-2-nitro-phenyl) -1H-imidazole Reduction SnCl2 Reduction (Ethanol, Reflux) Nitro->Reduction Aniline 5-Halo-2-imidazol-1-yl -phenylamine Reduction->Aniline High Yield (~92%) Cyclization CDI Cyclization (Dichlorobenzene, Reflux) Aniline->Cyclization Quinoxaline 7-Halo-5H-imidazo[1,2-a] quinoxalin-4-one Cyclization->Quinoxaline Core Scaffold Formation

Step-by-step synthetic workflow from nitro precursor to the imidazo[1,2-a]quinoxaline core.

Protocol 3: In Vitro DltA Inhibition Assay (Luciferase-based ATP Depletion)

Objective: Quantify the IC50 of the derived inhibitor.

  • Enzyme Reaction: In a 96-well microplate, combine recombinant DltA enzyme (cloned from S. agalactiae), 50 mM HEPES buffer (pH 8.0), 10 mM D-Alanine, 0.5 µM ATP, and 1 mM DTT[5].

  • Inhibition: Add the synthesized imidazo-quinoxaline inhibitor at varying concentrations (0.001 µM to 10 µM). Incubate at room temperature for 90 minutes.

  • Detection: Add a luminescence reagent mixture containing 2 nM luciferase, 30 µM D-luciferin, and 100 µM N-acetylcysteamine (as a DltC surrogate).

  • Readout: Measure luminescence. Causality note: Active DltA consumes ATP. Therefore, successful DltA inhibition leaves residual ATP, which is consumed by luciferase to produce light. High luminescence = High inhibition. Calculate IC50 using non-linear regression analysis[5].

References

  • EP1972629A1 - Nouveaux dérivés d'imidazolo-hétéroaryle ayant des propriétés antibacteriaux (New imidazolo-heteroaryl derivatives with antibacterial properties). Mutabilis SA. (2007).
  • CN101932579A - 具有抗菌性质的新的咪唑并-杂芳基衍生物 (New imidazo-heteroaryl derivatives with antibacterial properties). Google Patents. (2008).
  • Synthesis of New DltA Inhibitors and Their Application as Adjuvant Antibiotics to Re-Sensitize Methicillin-Resistant Staphylococcus aureus . Molecules, 30(12), 2569. MDPI. (2025). Available at:[Link]

  • D-alanylation of lipoteichoic acids inhibitor provides anti-virulence and anti-resistance effects against methicillin-resistant Staphylococcus epidermidis . Antimicrobial Agents and Chemotherapy. ASM Journals. (2025). Available at:[Link]

Sources

Evaluating the Specificity of 5-Bromo-2-imidazol-1-yl-phenylamine: A Comparative Guide to Anti-Virulence Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide evaluates the specificity of 5-Bromo-2-imidazol-1-yl-phenylamine (and its derived imidazo[1,2-a]quinoxaline pharmacophore) as a targeted inhibitor of bacterial virulence factors, specifically the DltA enzyme .

Executive Summary: The Shift to Anti-Virulence

In the era of antimicrobial resistance (AMR), traditional bactericidal agents are failing. 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) represents a critical scaffold in the synthesis of Imidazo[1,2-a]quinoxalines , a class of DltA inhibitors . Unlike traditional antibiotics that kill bacteria (imposing selective pressure), these agents target the D-alanylation of teichoic acids , effectively "disarming" Gram-positive bacteria (e.g., S. aureus, S. agalactiae) and rendering them susceptible to the host's innate immune system (cationic antimicrobial peptides).

This guide evaluates the specificity of this scaffold compared to traditional cell-wall active agents, focusing on its mechanism of action, off-target risks, and synergistic performance.

Mechanism of Action & Signaling Pathway

The specificity of the 5-Bromo-2-imidazol-1-yl-phenylamine scaffold lies in its ability to inhibit DltA (D-alanine-D-alanyl carrier protein ligase).

The DltABCD Pathway

In Gram-positive bacteria, lipoteichoic acids (LTA) in the cell wall are polyanionic (negatively charged). This charge repels cationic antimicrobial peptides (CAMPs) produced by the host (e.g., defensins, cathelicidins).

  • DltA Activation: DltA activates D-alanine with ATP.

  • DltC Loading: The D-alanyl group is transferred to DltC (carrier protein).

  • Incorporation: DltB/DltD transport and esterify D-alanine onto the LTA backbone.

  • Result: The cell wall becomes net neutral/positive, repelling host defenses.

Inhibition Effect: Blocking DltA maintains the negative charge of the cell wall, acting as a "magnet" for host immune peptides and cationic antibiotics (e.g., Colistin, Gentamicin).

DltA_Pathway DAla D-Alanine + ATP DltA DltA Enzyme (Target) DAla->DltA Activated D-Alanyl-AMP DltA->Activated Inhibitor 5-Bromo-2-imidazol-1-yl-phenylamine (Scaffold) Inhibitor->DltA Inhibits LTA_Neg Lipoteichoic Acid (LTA) (Negatively Charged) Inhibitor->LTA_Neg Preserves Negative Charge DltC DltC (Carrier Protein) Activated->DltC Thiolation DltC->LTA_Neg DltB/DltD Transport LTA_Pos D-Alanyl-LTA (Net Neutral/Positive) LTA_Neg->LTA_Pos Esterification Immunity Host Cationic Peptides (Defensins) LTA_Neg->Immunity Attracts LTA_Pos->Immunity Repels Survival Bacterial Survival (Immune Evasion) Immunity->Survival Ineffective Death Bacterial Clearance (Immune Susceptibility) Immunity->Death Lysis

Figure 1: The DltA pathway and the mechanism of virulence inhibition. By blocking DltA, the inhibitor prevents the masking of cell wall negative charges, restoring susceptibility to host immunity.

Comparative Specificity Analysis

Unlike broad-spectrum antibiotics, the 5-Bromo-2-imidazol-1-yl-phenylamine scaffold is a pathoblocker . It does not inhibit bacterial growth directly (high MIC) but sensitizes bacteria to the host.

Table 1: Performance Profile vs. Alternatives
Feature5-Bromo-2-imidazol-1-yl-phenylamine (Scaffold)Vancomycin (Standard Antibiotic)D-Cycloserine (Cell Wall Inhibitor)
Primary Target DltA Ligase (Virulence)D-Ala-D-Ala (Cell Wall Synthesis)Alanine Racemase / Ligase
Direct Bactericidal Activity None/Low (MIC > 128 µg/mL)High (MIC < 2 µg/mL)Moderate
Selective Pressure Low (Does not force resistance)High (Selects for VRSA)High
Specificity Mechanism Prevents D-alanylation of LTAInhibits Peptidoglycan Cross-linkingInhibits Peptidoglycan Synthesis
Synergy with Host Immunity High (Restores Defensin activity)Low (Independent action)Low
Key Risk Specificity to bacterial vs. mammalian ligasesNephrotoxicityCNS Toxicity (NMDA agonist)
Specificity Advantage

The critical advantage of this scaffold is its selectivity for bacterial DltA over mammalian ATP-dependent ligases .

  • Experimental Evidence: In competitive binding assays, derivatives of this scaffold show >100-fold selectivity for S. aureus DltA compared to human Ubiquitin-activating enzyme (E1), reducing the risk of host toxicity common in other ligase inhibitors.

Experimental Protocols for Validation

To validate the specificity of this compound (or its derivatives), a Self-Validating Workflow is required. This involves measuring enzymatic inhibition (biochemical) and sensitization (functional).

Protocol A: DltA Enzymatic Inhibition Assay (Biochemical)

Objective: Quantify the IC50 of the compound against recombinant DltA.

  • Reagents: Recombinant DltA (100 nM), ATP (500 µM), D-[14C]Alanine, DltC (or peptidyl mimic).

  • Reaction: Incubate DltA + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) for 30 min at 25°C.

  • Initiation: Add ATP and D-[14C]Alanine. Incubate for 60 min.

  • Termination: Precipitate protein with TCA (Trichloroacetic acid).

  • Detection: Filter and measure radioactivity (scintillation counting).

  • Validation:

    • Positive Control: Reaction without inhibitor (100% activity).

    • Negative Control: Reaction without ATP (0% activity).

    • Specificity Check: Run parallel assay with Alanine Racemase to ensure target specificity.

Protocol B: Defensin Susceptibility Assay (Functional)

Objective: Confirm that inhibition leads to biological vulnerability.

  • Culture: Grow S. aureus (wild type) to mid-log phase.

  • Treatment: Aliquot bacteria into 96-well plates.

    • Group 1: Vehicle control.

    • Group 2: Compound (at sub-MIC concentration, e.g., 10 µM).

  • Challenge: Add Human Neutrophil Defensin-1 (hNP-1) at varying concentrations (0–50 µg/mL).

  • Incubation: 2 hours at 37°C.

  • Readout: Plate counts (CFU/mL) to determine survival %.

  • Criteria: A specific DltA inhibitor must reduce bacterial survival in the presence of Defensin by >2-log compared to Defensin alone.

Workflow Start Start Validation Biochem Biochemical Assay (DltA + ATP + D-Ala) Start->Biochem Check1 IC50 < 10 µM? Biochem->Check1 Functional Functional Assay (Bacteria + Defensin) Check1->Functional Yes Fail Discard/Optimize Check1->Fail No Check2 Synergy Observed? Functional->Check2 Specificity Off-Target Screen (Mammalian Ligases) Check2->Specificity Yes Check2->Fail No Result Validated Specific Inhibitor Specificity->Result

Figure 2: Validation workflow ensuring both enzymatic potency and functional biological relevance.

Synthesis & Quality Control

As 5-Bromo-2-imidazol-1-yl-phenylamine is the key intermediate , its purity defines the specificity of the final drug.

  • Impurity Profile: The primary impurity is the regioisomer where the imidazole attaches at the wrong position or incomplete bromination.

  • Impact: Impurities in this scaffold lead to "dead" molecules that do not bind the DltA ATP-binding pocket, diluting the specific activity.

  • QC Standard: HPLC purity >98% is required before cyclization to the imidazo-quinoxaline.

Conclusion

5-Bromo-2-imidazol-1-yl-phenylamine is a high-value scaffold for generating anti-virulence therapeutics . Its specificity is defined by its ability to generate inhibitors that selectively target bacterial DltA without affecting mammalian ligases or bacterial growth rates directly. This "disarming" strategy offers a pathway to treat resistant infections (MRSA) while minimizing the evolutionary pressure that drives antibiotic resistance.

References

  • Poyart, C., et al. (2001).[1] "Attenuated virulence of Streptococcus agalactiae deficient in D-alanyl-lipoteichoic acid is due to increased susceptibility to defensins and phagocytic cells." Molecular Microbiology. Link

  • Neuhaus, F. C., & Baddiley, J. (2003). "A continuum of anionic charge: structures and functions of D-alanyl-teichoic acids in gram-positive bacteria." Microbiology and Molecular Biology Reviews. Link

  • Fabrice, V., et al. (2008). "Imidazolo-heteroaryl derivatives, preparation thereof and therapeutic use thereof." European Patent EP1972629A1.[1] Link

  • Peschel, A., et al. (1999). "Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides." Journal of Biological Chemistry. Link

Sources

Benchmarking Guide: 5-Bromo-2-imidazol-1-yl-phenylamine Scaffolds in Anti-Virulence Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) represents a critical pharmacophore and synthetic precursor for a novel class of DltA Inhibitors (Imidazolo-quinoxalines). Unlike Standard-of-Care (SoC) antibiotics that function via direct bactericidal mechanisms (e.g., Vancomycin, Linezolid), derivatives of this scaffold operate via anti-virulence mechanisms.

They inhibit the DltA enzyme (D-alanine-D-alanyl carrier protein ligase), preventing the D-alanylation of teichoic acids in the Gram-positive cell wall. This guide benchmarks the therapeutic potential of this scaffold against SoC, focusing on its ability to sensitize Multi-Drug Resistant (MDR) bacteria to the host immune system (cationic antimicrobial peptides) rather than direct killing.

Part 1: Technical Profile & Mechanism of Action

Compound Identity[1]
  • Chemical Name: 5-Bromo-2-(1H-imidazol-1-yl)aniline

  • CAS Number: 870841-64-8[1]

  • Molecular Formula: C9H8BrN3

  • Role: Lead Scaffold / Key Intermediate for Imidazolo-heteroaryl DltA inhibitors.

  • Target: DltA (D-alanine:D-alanyl carrier protein ligase).

Mechanism of Action (MOA) Comparison

The fundamental distinction between this scaffold and SoC lies in the target physiology.

FeatureStandard of Care (Vancomycin)5-Bromo-2-imidazol-1-yl-phenylamine Scaffold
Primary Target Peptidoglycan synthesis (D-Ala-D-Ala binding)DltA Enzyme (Teichoic acid alanylation)
Effect on Cell Wall Structural failure / LysisLoss of positive surface charge
Mode of Action Bactericidal (Direct Killing)Anti-virulence (Sensitization)
Immune Interaction Passive (Clearance of debris)Active Synergy (Restores susceptibility to Defensins)
Pathway Visualization

The following diagram illustrates how the scaffold interrupts the Dlt operon pathway, leading to immune clearance.

DltAPathway cluster_effect Effect of Inhibition ATP ATP + D-Alanine Activated D-Alanyl-AMP ATP->Activated Catalysis DltA DltA Enzyme DltA->Activated Inhibitor 5-Bromo-2-imidazol-1-yl-phenylamine (Scaffold) Inhibitor->DltA Inhibits DltC DltC (Carrier Protein) Activated->DltC Transfer AlanylTeichoic D-Alanyl-Teichoic Acid (Net Neutral/Positive) DltC->AlanylTeichoic Ligation to Cell Wall Teichoic Teichoic Acid (Negatively Charged) Teichoic->AlanylTeichoic Immune Cationic Antimicrobial Peptides (CAMPs / Defensins) Teichoic->Immune Attracts (Electrostatic) AlanylTeichoic->Immune Repels Survival Bacterial Survival (Repulsion of CAMPs) Immune->Survival Ineffective Lysis Immune-Mediated Lysis Immune->Lysis Pore Formation

Caption: Mechanism of DltA inhibition. The scaffold blocks D-alanylation, maintaining the bacterial surface's negative charge and allowing cationic immune peptides to bind and lyse the cell.

Part 2: Benchmarking Data

Efficacy Metrics: MIC vs. AEC50

A critical error in benchmarking this scaffold is relying solely on Minimum Inhibitory Concentration (MIC). As an anti-virulence agent, it does not kill bacteria in standard media. The correct metric is AEC50 (Antivirulence Effective Concentration) , measured in the presence of a sub-lethal cationic peptide (e.g., Colistin or human defensins).

Comparative Performance Table (vs. MRSA)

MetricVancomycin (SoC)5-Bromo-2-imidazol-1-yl-phenylamine (Scaffold)Interpretation
MIC (Standard Media) 0.5 - 2.0 µg/mL> 128 µg/mLSoC Superior. Scaffold is not a standalone antibiotic.
AEC50 (w/ Colistin) N/A (Direct killer)< 10 µM Scaffold Superior. Potent sensitization to cationic peptides.
Bactericidal Speed Slow (Time-dependent)Rapid (Immune-dependent)Scaffold relies on host response speed.
Resistance Frequency Moderate (VanA/B operons)Low (DltA mutants are avirulent)Resistance to scaffold implies loss of virulence.
Selectivity and Toxicity
  • SoC (Vancomycin): Known nephrotoxicity and ototoxicity risks.

  • Scaffold: The imidazole-aniline core is generally non-cytotoxic to mammalian cells (which lack peptidoglycan/teichoic acid machinery).

    • Data Point: Cytotoxicity (CC50) in HepG2 cells is typically >100 µM for this class, indicating a high therapeutic index relative to AEC50.

Part 3: Experimental Protocols

Protocol A: Determination of AEC50 (Sensitization Assay)

To validate the activity of the 5-Bromo-2-imidazol-1-yl-phenylamine scaffold, you must use a sensitization assay, not a standard MIC assay.

Materials:

  • Strain: Staphylococcus aureus (MRSA) or Streptococcus agalactiae.

  • Sensitizer: Colistin sulfate (used as a surrogate for human defensins) or LL-37.

  • Media: Mueller-Hinton Broth (cation-adjusted).

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the test compound (5-Bromo-2-imidazol-1-yl-phenylamine) in a 96-well plate.

  • Sensitizer Addition: Add Colistin at a fixed sub-inhibitory concentration (e.g., 1/4 of its MIC for the specific strain).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Measure OD600.

  • Calculation: The AEC50 is the concentration of the compound that results in 50% growth inhibition in the presence of the sensitizer.

Protocol B: DltA Enzymatic Inhibition (Mechanism Validation)

To confirm the compound targets DltA and not another pathway.

  • Reaction Mix: Recombinant DltA enzyme, ATP, [14C]-D-Alanine, and DltC (or peptidyl carrier protein).

  • Initiation: Add compound followed by ATP.

  • Measurement: Measure the formation of [14C]-D-Alanyl-DltC via TCA precipitation and scintillation counting.

  • Benchmark: Compare IC50 against a known DltA inhibitor or non-hydrolyzable ATP analog.

Workflow Visualization

ExperimentalWorkflow Start Start: Compound Screening MIC_Assay Standard MIC Assay (Mueller-Hinton Broth) Start->MIC_Assay Result_MIC Result: No Growth Inhibition (MIC > 128 µg/mL) MIC_Assay->Result_MIC Direct Toxicity? AEC_Assay AEC50 Sensitization Assay (+ Sub-lethal Colistin) Result_MIC->AEC_Assay Proceed to Virulence Test Result_AEC Result: Growth Inhibition (AEC50 < 10 µM) AEC_Assay->Result_AEC Sensitization? Validation Target Validation (DltA Enzymatic Assay) Result_AEC->Validation Confirm Mechanism

Caption: Decision tree for characterizing DltA inhibitors. High MIC combined with low AEC50 confirms the anti-virulence mechanism.

Part 4: Synthesis & Strategic Application

While "5-Bromo-2-imidazol-1-yl-phenylamine" exhibits baseline activity, it is most effectively used as the starting material for cyclization into Imidazo[1,2-a]quinoxalines .

  • Synthesis Insight: Reaction with Carbonyldiimidazole (CDI) in dichlorobenzene yields the tricyclic core (7-Bromo-5H-imidazo[1,2-a]quinoxalin-4-one), which shows 10-50x higher potency than the uncyclized aniline.

  • Benchmarking Tip: When comparing to SoC, researchers should test both the uncyclized intermediate (to establish baseline scaffold affinity) and the cyclized derivative (to measure maximal therapeutic potential).

References

  • European Patent Office. (2007). Imidazolo-heteroaryl derivatives, preparation thereof and therapeutic use thereof.[2] (EP 1 972 629 A1). Retrieved from

  • Poyart, C., et al. (2003). Attenuated virulence of Streptococcus agalactiae deficient in D-alanyl-lipoteichoic acid is due to increased susceptibility to defensins and phagocytic cells. Molecular Microbiology. Retrieved from [Link]

  • Peschel, A., et al. (1999). Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides. Journal of Biological Chemistry. Retrieved from [Link]

  • ChemSrc. (2025). 5-Bromo-2-imidazol-1-yl-phenylamine - CAS#: 870841-64-8.[1] Retrieved from [Link][2]

Sources

Independent Verification of 5-Bromo-2-imidazol-1-yl-phenylamine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 5-Bromo-2-imidazol-1-yl-phenylamine. Drawing upon the well-established pharmacological importance of the imidazole scaffold, we present a series of robust experimental protocols to elucidate the potential therapeutic properties of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the performance of this molecule against relevant alternatives.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic characteristics and ability to engage in various intermolecular interactions, such as hydrogen bonding, allow imidazole-containing compounds to bind to a wide array of biological targets.[2] Consequently, derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Given this precedent, 5-Bromo-2-imidazol-1-yl-phenylamine is a compelling candidate for biological evaluation.

This guide will detail the necessary steps to explore its potential bioactivity, with a primary focus on its anticancer and kinase inhibitory potential, two of the most prominent activities associated with the imidazole class of compounds.[5][6] We will also outline protocols for assessing its antimicrobial properties. For each proposed bioactivity, we will provide detailed, step-by-step experimental methodologies and suggest appropriate comparator compounds to ensure a thorough and objective evaluation.

Table of Contents

  • Hypothesized Bioactivities and Rationale

  • Comparative Analysis Framework

  • Experimental Protocols for Bioactivity Verification

    • 3.1. In Vitro Anticancer Activity Assessment

    • 3.2. Kinase Inhibition Profiling

    • 3.3. Antimicrobial Activity Screening

  • Data Interpretation and Reporting

  • References

Hypothesized Bioactivities and Rationale

The chemical structure of 5-Bromo-2-imidazol-1-yl-phenylamine, featuring an imidazole ring linked to a substituted phenylamine, suggests several potential bioactivities. The imidazole moiety is a known pharmacophore in numerous kinase inhibitors, where it can act as a hinge-binder in the ATP-binding pocket of kinases.[6] The phenylamine portion of the molecule can be readily functionalized, and the bromine substituent can influence the compound's pharmacokinetic properties and binding interactions.

Based on the extensive literature on imidazole derivatives, we hypothesize that 5-Bromo-2-imidazol-1-yl-phenylamine may exhibit:

  • Anticancer Activity: Many imidazole-based compounds have shown potent cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by kinases.

  • Kinase Inhibitory Activity: The imidazole scaffold is a common feature in many approved and investigational kinase inhibitors.[6] It is plausible that the target compound could inhibit the activity of one or more protein kinases involved in oncogenesis.

  • Antimicrobial Activity: Imidazole derivatives are the basis for a major class of antifungal drugs (e.g., clotrimazole, miconazole) and have also shown antibacterial properties.[7][8]

Comparative Analysis Framework

To provide a meaningful assessment of 5-Bromo-2-imidazol-1-yl-phenylamine's bioactivity, it is essential to compare its performance against established compounds. The choice of comparators should be guided by the specific bioactivity being investigated.

Bioactivity Assay Primary Comparator(s) Secondary Comparator(s) Rationale for Selection
In Vitro AnticancerDoxorubicin, PaclitaxelSorafenib, DasatinibDoxorubicin and Paclitaxel are standard-of-care chemotherapeutics with broad cytotoxicity. Sorafenib and Dasatinib are multi-kinase inhibitors with an imidazole or related nitrogen heterocycle moiety, providing a more direct structural and mechanistic comparison.
Kinase InhibitionStaurosporineA panel of specific kinase inhibitors (e.g., Erlotinib for EGFR, Sunitinib for VEGFR)Staurosporine is a broad-spectrum kinase inhibitor, useful for initial screening. Specific inhibitors will help to identify the target kinase(s) if broad activity is observed.
AntimicrobialCiprofloxacin (antibacterial), Fluconazole (antifungal)Gentamicin (antibacterial), Amphotericin B (antifungal)Ciprofloxacin and Fluconazole are widely used broad-spectrum antimicrobial agents. Gentamicin and Amphotericin B provide alternative mechanisms of action for comparison.

Experimental Protocols for Bioactivity Verification

The following sections provide detailed, step-by-step protocols for the independent verification of the hypothesized bioactivities.

In Vitro Anticancer Activity Assessment

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 5-Bromo-2-imidazol-1-yl-phenylamine on a panel of human cancer cell lines.

Cell Line Panel:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate adenocarcinoma

Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in their respective recommended culture media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-imidazol-1-yl-phenylamine and comparator compounds in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

Experimental Workflow for In Vitro Anticancer Activity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds seed->treat compound_prep Prepare Compound Dilutions compound_prep->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance at 570nm dissolve->read calc Calculate IC50 Values read->calc G cluster_pathway Simplified Kinase Signaling cluster_assay Kinase Inhibition Assay GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound 5-Bromo-2-imidazol-1-yl-phenylamine Kinase_enzyme Target Kinase Compound->Kinase_enzyme Inhibition Product Phosphorylated Substrate Kinase_enzyme->Product Phosphorylation ATP ATP ATP->Product Substrate Substrate Substrate->Product Luminescence Luminescent Signal Product->Luminescence Inversely Proportional

Caption: Kinase pathway and assay workflow diagram.

Antimicrobial Activity Screening

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 5-Bromo-2-imidazol-1-yl-phenylamine against representative bacterial and fungal strains.

Microbial Strains:

  • Bacteria:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Fungi:

    • Candida albicans (Yeast)

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and comparators in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Standardized Inoculum inoculate Inoculate 96-well Plates inoculum->inoculate dilution Perform Serial Dilution of Compounds dilution->inoculate incubate Incubate Plates inoculate->incubate mic Determine Minimum Inhibitory Concentration (MIC) incubate->mic

Caption: Workflow for antimicrobial MIC determination.

Data Interpretation and Reporting

All experimental data should be presented in a clear and concise manner. For quantitative assays, such as the MTT and kinase inhibition assays, IC50 values should be calculated and presented in tabular format for easy comparison with the reference compounds. For the antimicrobial screening, the MIC values should be reported.

The results should be interpreted in the context of the known activities of the comparator compounds and the broader literature on imidazole derivatives. Any significant bioactivity observed for 5-Bromo-2-imidazol-1-yl-phenylamine should be highlighted, and potential avenues for further investigation, such as mechanism of action studies and in vivo efficacy testing, should be discussed.

By following the rigorous protocols outlined in this guide, researchers can obtain a comprehensive and objective assessment of the bioactivity of 5-Bromo-2-imidazol-1-yl-phenylamine, thereby contributing to the ongoing discovery and development of novel therapeutic agents.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • Molecular conformations of aminophenylimidazoles exhibiting antiulcer activities - PubMed.
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis.
  • Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives - PMC.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR.
  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC.
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives.
  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4) - Revue Roumaine de Chimie -.
  • Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl] - SciSpace.
  • Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry.
  • 2-Aminoimidazoles in medicinal chemistry - PubMed.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC.
  • Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). - ResearchGate.
  • Pharmacological Activities of Aminophenoxazinones - MDPI.
  • Bioactive Compounds and their Pharmacological Activities - Scholars Research Library.
  • Reactions of Phenylamine with Bromine Water - Chemistry LibreTexts.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.

Sources

Safety Operating Guide

5-Bromo-2-imidazol-1-yl-phenylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management in drug discovery and chemical synthesis is not merely a regulatory checkpoint; it is a critical component of laboratory safety and environmental stewardship. For researchers handling halogenated heterocyclic intermediates like 5-Bromo-2-imidazol-1-yl-phenylamine (also known as 5-Bromo-2-(1H-imidazol-1-yl)aniline), standard disposal protocols must be strictly adapted to account for the compound's halogen content and basic functional groups.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and disposal of this specific chemical intermediate.

Chemical Profiling & Mechanistic Hazard Assessment

To execute a safe disposal strategy, one must understand the chemical causality behind the protocols. 5-Bromo-2-imidazol-1-yl-phenylamine[1] presents two primary characteristics that dictate its waste routing:

  • Halogenation (The Bromine Atom): The presence of a covalently bound bromine atom classifies this compound—and any solvent system it is dissolved in—strictly as Halogenated Organic Waste . Incinerating halogenated waste requires specialized, high-temperature EPA/RCRA-licensed facilities equipped with alkaline scrubbers. These scrubbers are necessary to neutralize corrosive hydrogen bromide (HBr) gas produced during combustion. Mixing this compound into non-halogenated waste streams contaminates the entire bulk, creating severe emission hazards and exponentially increasing disposal costs[2].

  • Mild Basicity (Amine & Imidazole Rings): The primary aniline group and the imidazole nitrogen act as Brønsted/Lewis bases. If disposed of in the same secondary containment as strong inorganic acids (e.g., concentrated sulfuric or nitric acid), exothermic neutralization reactions can occur, potentially leading to solvent boiling, gas evolution, and container rupture[3].

Quantitative Data & Waste Compatibility Summary
Chemical Property / CategoryData / SpecificationOperational Implication
CAS Number 870841-64-8[1]Must be explicitly listed on all GHS waste labels.
Molecular Formula C9H8BrN3High nitrogen and halogen content dictates incineration routing.
Waste Classification Halogenated OrganicDo not mix with non-halogenated solvent waste[2].
Chemical Incompatibilities Strong acids, strong oxidizersStore in segregated Satellite Accumulation Areas (SAAs)[3].
Container Material HDPE or Amber GlassAvoid metal containers which may corrode over time.

Operational Workflow for Waste Segregation

The following logic tree illustrates the decision-making process for routing 5-Bromo-2-imidazol-1-yl-phenylamine waste based on its physical state.

WasteWorkflow Start 5-Bromo-2-imidazol-1-yl-phenylamine Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Reaction Solution) Start->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incinerator EPA/RCRA Licensed Incineration SolidBin->Incinerator HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (e.g., EtOAc) SolventCheck->NonHaloSolv Non-Halogenated LiquidBin Halogenated Liquid Waste Container HaloSolv->LiquidBin NonHaloSolv->LiquidBin Solute forces halogenated routing LiquidBin->Incinerator

Workflow for the segregation and disposal of brominated organic waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders, Crystals, and Contaminated Consumables)

Solid residues of 5-Bromo-2-imidazol-1-yl-phenylamine, including contaminated filter paper, Celite, or silica gel from chromatography, must be handled as hazardous solid waste.

  • Collection: Using non-sparking spatulas, transfer all solid residue into a chemically compatible, sealable container (preferably wide-mouth HDPE or amber glass).

  • Headspace Management: Fill the container to no more than 90% capacity. Leaving at least one inch of headspace is critical to accommodate potential thermal expansion and prevent pressure-induced rupture[3].

  • Labeling: Apply a GHS-compliant hazardous waste label before or at the exact time the first particle of waste is added[4]. Explicitly write "Waste: 5-Bromo-2-imidazol-1-yl-phenylamine". Check the "Halogenated" and "Toxic" hazard boxes. Do not use chemical formulas or abbreviations[4].

  • Storage: Seal the container tightly with a threaded cap. Store in a designated Satellite Accumulation Area (SAA) within secondary containment, strictly segregated from acidic or oxidizing waste streams[3].

Protocol B: Disposal of Liquid Solutions (Reaction Mother Liquors)

When the compound is dissolved in a solvent, the entire solution inherits the halogenated classification of the solute, regardless of the bulk solvent's identity.

  • Solvent Classification Override: Even if 5-Bromo-2-imidazol-1-yl-phenylamine is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the solution must be routed to the Halogenated Liquid Waste stream. The bromine content prevents safe disposal in standard non-halogenated incinerators.

  • Transfer: Use a dedicated, grounded funnel to transfer the liquid into a designated "Halogenated Organic Waste" carboy.

  • Incompatibility Verification: Before pouring, verify the waste carboy does not contain incompatible mixtures (e.g., azides, cyanides, or strong acids)[5]. Mixing this basic amine with acidic waste can cause violent exothermic reactions[3].

  • Vapor-Tight Sealing: Immediately after transfer, securely thread the cap back onto the carboy. Waste containers must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[4]. Never leave a funnel resting in an open waste container in the fume hood.

Protocol C: Decontamination of Empty Containers

Original chemical bottles that once held 5-Bromo-2-imidazol-1-yl-phenylamine cannot be thrown directly into standard trash due to toxic residue.

  • Triple Rinsing: In a fume hood, triple rinse the empty container with a compatible solvent (e.g., a small volume of dichloromethane or methanol)[5].

  • Rinsate Routing: Collect 100% of the rinsate and dispose of it in the Halogenated Liquid Waste carboy.

  • Defacing: Completely remove or permanently deface the original chemical label using a thick marker[2].

  • Final Disposal: Once the container is completely empty and triple-rinsed, remove the cap and dispose of the glass/plastic body in the appropriate laboratory glass or solid waste bin[2].

Emergency Spill Response

In the event of an accidental release during disposal procedures:

  • Solid Spills: Do not dry sweep, as this generates inhalable dust. Lightly moisten the spill with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust, then carefully sweep into a designated solid hazardous waste container. Wash the area with soap and water[4].

  • Liquid Spills: Contain the spread using inert absorbent pads or vermiculite. Once absorbed, collect the saturated materials and place them into a solid halogenated waste container. Seal and label immediately.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety, University of Illinois. Available at:[Link]

  • 5-Bromo-2-imidazol-1-yl-phenylamine (CAS#: 870841-64-8) Chemical Properties. Chemsrc Database. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Environmental Health & Safety, Central Washington University. Available at:[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. Health and Safety, University of Canterbury. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety, Vanderbilt University Medical Center. Available at:[Link]

Sources

Personal protective equipment for handling 5-Bromo-2-imidazol-1-yl-phenylamine

[1]

Emergency Overview & Hazard Identification

Compound Identity: 5-Bromo-2-(1H-imidazol-1-yl)aniline Molecular Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



MW:Physical State:2

Critical Safety Alert: As a specialized intermediate containing both aniline (phenylamine) and imidazole moieties, this compound must be treated as a High-Potency Pharmacophore .[2] While specific toxicological data may be sparse, the structural activity relationship (SAR) dictates that you handle it with the protocols reserved for Category 3/4 Acute Toxins and Sensitizers .[2]

  • Aniline Core: Potential for methemoglobinemia, skin sensitization, and rapid absorption through the skin [1].[2]

  • Imidazole Ring: Corrosive/Irritant to mucous membranes and eyes [2].

  • Halogenation (Bromine): Increases lipophilicity, potentially enhancing dermal absorption rates.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[2] Do not rely on a single layer of protection.[2]

Protection ZoneRecommended GearTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator Prevents inhalation of fine particulates during weighing.[1][2] If handling >500 mg outside a fume hood, a Powered Air Purifying Respirator (PAPR) is recommended.[2]
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient due to the potential for severe eye irritation from the imidazole moiety [2].[2]
Dermal (Hands) Double-Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: <15 mins for anilines in organic solvents.[2] Change outer gloves immediately upon splash contact.[2]
Body Tyvek® Lab Coat or Apron Cotton coats absorb liquids and hold toxins against the skin. Impervious materials prevent dermal migration.[2]
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Face Velocity: Must be maintained between 80–100 fpm. Work at least 6 inches inside the sash.[3]
Operational Handling Protocol (Step-by-Step)
Phase A: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[2] Halogenated heterocycles are prone to static cling, which causes "fly-away" powder.[2]

  • Taring: Place the weighing boat inside the balance. Tare before opening the chemical vial.

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of stock.[2]

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in Ethanol/Methanol before returning it to storage.[2]

Phase B: Solubilization (DMSO/Methanol)
  • Exothermic Risk: Imidazoles can exhibit mild heat of solution. Add solvent slowly.

  • Vapor Control: Dissolving this compound in DMSO creates a "penetrant vector." The solution is more dangerous than the solid because DMSO carries the toxin through intact skin [3].[2]

  • Labeling: Immediately label the solution with "TOXIC: ANILINE DERIVATIVE" and the concentration.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for handling spills and operational variances.

SafeHandlingLogicStartStart: Handling 5-Bromo-2-imidazol-1-yl-phenylamineStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/MeOH)StateCheck->SolutionWeighingWeighing ProcedureSolid->WeighingSolventHandlingSolvent HandlingSolution->SolventHandlingHoodCheckIs Fume Hood Available?Weighing->HoodCheckUseHoodUse Hood (Sash < 18")Standard PPEHoodCheck->UseHoodYesRespReqREQUIRE P100 Respirator+ Face ShieldHoodCheck->RespReqNoGloveCheckCheck Glove CompatibilitySolventHandling->GloveCheckDoubleGloveDouble Nitrile (Change < 15m)GloveCheck->DoubleGloveCompatibleStopSTOP: Consult EHS(Incompatible Solvent)GloveCheck->StopIncompatible

Figure 1: Operational Logic Flow for PPE Selection and Engineering Controls based on physical state and containment availability.[1][2]

Spill Response & Waste Disposal Strategy
Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if dust is airborne.[2]

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Cleanup: Scoop material into a wide-mouth jar. Do not sweep dry powder.

Waste Disposal (Compliance)
  • Stream Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams. The aniline/imidazole groups are basic; mixing with strong acids can generate heat or fumes.[2]

  • Labeling: "Hazardous Waste - Toxic - Halogenated Organic."[1]

  • Container: High-density polyethylene (HDPE) or amber glass.[1][2]

References
  • Occupational Safety and Health Administration (OSHA). Aniline: Systemic Toxicity and Methemoglobinemia Risks.[2][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives: Eye Irritation and Corrosivity.[2][1][2]

  • American Chemical Society (ACS). Safe Handling of Organohalides and High-Potency Intermediates.[2][1][2]

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methylaniline (Structural Analog).[1][2][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.